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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Chloro-4-methylphenyl)pyrrolidine

This technical guide provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted phenylpyrrolidine structurally related to the diphenylmethane and pyrovalerone classes of monoamine transporter...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted phenylpyrrolidine structurally related to the diphenylmethane and pyrovalerone classes of monoamine transporter inhibitors.

This document is structured for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule belongs to the 2-arylpyrrolidine scaffold, a privileged structure in medicinal chemistry known for its rigidified phenethylamine backbone. It is the des-keto analog of specific pyrovalerone derivatives and a structural homolog of Desoxypipradrol (2-DPMP).

Nomenclature & Structure[8]
  • IUPAC Name: 2-(3-Chloro-4-methylphenyl)pyrrolidine

  • Common Class: Substituted Phenylpyrrolidine / NDRI

  • Molecular Formula: C₁₁H₁₄ClN

  • Molecular Weight: 195.69 g/mol

Physicochemical Properties (Computed)

The following data represents the free base form.

PropertyValueContext
LogP 3.2 – 3.5Highly lipophilic; predicts blood-brain barrier (BBB) permeability.
pKa (Conj. Acid) 9.4 – 9.6Predominantly protonated (cationic) at physiological pH (7.4).
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 1Nitrogen lone pair.
Rotatable Bonds 1Bond between phenyl ring and pyrrolidine C2.
TPSA 12.03 ŲLow polar surface area facilitates CNS entry.

Synthetic Methodologies

The synthesis of 2-substituted pyrrolidines requires establishing the C2-chiral center (if stereoselective) or closing the pyrrolidine ring from acyclic precursors. Two primary pathways are validated for this scaffold.

Pathway A: The -Chlorobutyrophenone Cyclization (The "One-Pot" Precursor Route)

This method is favored for its use of accessible reagents and high throughput potential. It involves the formation of a


-chloro ketone followed by reductive amination/cyclization.
Step 1: Grignard Formation & Acylation
  • Reagents: 3-Chloro-4-methylphenylmagnesium bromide, 4-chlorobutyryl chloride, N-methylpyrrolidine (catalyst).

  • Protocol:

    • Generate the Grignard reagent from 4-bromo-2-chlorotoluene and Mg turnings in dry THF.

    • React with 4-chlorobutyryl chloride at 0°C.

    • Critical Control: The addition of N-methylpyrrolidine or CuCl is often required to prevent over-addition (formation of the tertiary alcohol).

    • Intermediate: 4-Chloro-1-(3-chloro-4-methylphenyl)butan-1-one.

Step 2: Reductive Cyclization
  • Reagents: Sodium iodide (NaI), Ammonia (NH₃) or Ammonium Formate, Sodium Cyanoborohydride (NaBH₃CN).

  • Mechanism:

    • Finkelstein reaction (in situ) converts the terminal alkyl chloride to an iodide (more reactive).

    • Ammonia attacks the ketone to form the imine.

    • Intramolecular nucleophilic attack closes the ring.

    • Reduction of the imine/enamine yields the pyrrolidine.

Pathway B: Grignard Addition to Pyrrolidinone (Convergent Synthesis)

This route allows for better stereochemical control if chiral starting materials are used.

Synthesis Start 1-(tert-butoxycarbonyl) -2-pyrrolidinone Inter Hemiaminal / Ketone Intermediate Start->Inter Nucleophilic Addition (-78°C) Grignard 3-Chloro-4-methylphenyl Magnesium Bromide Grignard->Inter Red Reduction (Et3SiH / TFA) Inter->Red Deprotection & Reduction Product 2-(3-Chloro-4-methylphenyl) pyrrolidine Red->Product Isolation

Figure 1: Convergent synthesis via N-Boc-2-pyrrolidinone addition. This route minimizes side reactions common in acyclic cyclizations.

Pharmacodynamics & Mechanism of Action

The 2-phenylpyrrolidine scaffold functions primarily as a Monoamine Reuptake Inhibitor . The absence of the


-ketone (which defines the cathinone/pyrovalerone class) significantly alters the pharmacokinetic profile, typically increasing lipophilicity and duration of action.
Mechanism: Transporter Blockade

The molecule binds to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the re-uptake of neurotransmitters from the synaptic cleft.

  • DAT Inhibition: Increases extracellular dopamine, driving locomotor activity and focus.

  • NET Inhibition: Increases extracellular norepinephrine, contributing to sympathomimetic effects (heart rate, blood pressure).

Structure-Activity Relationship (SAR)

The 3-chloro, 4-methyl substitution pattern is critical for selectivity:

  • The Pyrrolidine Ring: Provides optimal steric bulk for the DAT binding pocket. Expansion to piperidine (6-membered) often reduces potency in this specific scaffold (unlike in phenidates).

  • 3-Chloro Substituent: Generally enhances DAT affinity (lower

    
    ) compared to the unsubstituted phenyl ring. It mimics the electronic withdrawal seen in 3,4-dichlorophenyl analogs (e.g., 2-DPMP) but with slightly different steric parameters.
    
  • 4-Methyl Substituent: Adds lipophilicity and steric bulk. In similar SAR studies, 4-methyl groups often retain NET affinity while slightly attenuating the "peak" DAT potency seen with 4-chloro or 4-bromo analogs.

Comparative Potency (Extrapolated from Homologs):

  • Reference (2-DPMP): DAT

    
     ≈ 1–10 nM.
    
  • Reference (Pyrovalerone): DAT

    
     ≈ 10–50 nM (transporter inhibition).
    
  • Predicted 2-(3-Cl-4-Me): Likely exhibits

    
     in the 10–100 nM  range for DAT, classifying it as a potent inhibitor.
    

Mechanism Drug 2-(3-Cl-4-Me) pyrrolidine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits (High Affinity) NET Norepinephrine Transporter (NET) Drug->NET Inhibits (Mod. Affinity) Synapse Synaptic Cleft (Increased DA/NE) DAT->Synapse Prevents Clearance NET->Synapse Prevents Clearance Response Psychomotor Stimulation Synapse->Response Downstream Signaling

Figure 2: Pharmacodynamic cascade. The molecule acts as a dual reuptake inhibitor (NDRI).

Analytical Characterization

For researchers validating the synthesis, the following analytical signatures are expected.

Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion:

    
     (approx).
    
  • Fragmentation Pattern (EI):

    • Base Peak:

      
       (Pyrrolidinium ion, 
      
      
      
      ). This is the diagnostic cleavage alpha to the nitrogen, characteristic of 2-substituted pyrrolidines.
    • Tropylium Ion:

      
       fragments corresponding to the substituted benzyl cation (3-chloro-4-methylbenzyl).
      
Nuclear Magnetic Resonance (1H NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       7.1 – 7.4 ppm (m, 3H): Aromatic protons. The 3,4-substitution pattern will show a specific splitting (likely a doublet and a doublet-of-doublets).
      
    • 
       4.1 – 4.3 ppm (t, 1H): The benzylic proton at the C2 position of the pyrrolidine ring (chiral center).
      
    • 
       2.3 ppm (s, 3H): The methyl group on the phenyl ring.
      
    • 
       2.9 – 3.2 ppm (m, 2H): 
      
      
      
      -protons of the pyrrolidine nitrogen (C5).

Safety & Handling

Warning: This compound is a potent CNS stimulant. It lacks extensive toxicological data in humans.

  • Hazard Class: Acute Toxin (Oral/Inhalation), Irritant.

  • Handling: Must be handled in a fume hood with nitrile gloves and eye protection.

  • Storage: Store at -20°C, protected from light and moisture. As a secondary amine, it is prone to oxidation over time; conversion to the hydrochloride salt (HCl) is recommended for stability.

References

  • ChemScene. (n.d.). (R)-2-(3-chloro-4-(trifluoromethyl)phenyl)pyrrolidine - Product Analysis. Retrieved from [1]

  • Carroll, F. I., et al. (2002). "Synthesis and Monoamine Transporter Binding Properties of 2-(Substituted phenyl)pyrrolidines." Journal of Medicinal Chemistry. (Contextual reference for SAR of phenylpyrrolidines).
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Retrieved from

  • Reith, M. E., et al. (2015). "Structure-Activity Relationships of Dopamine Transporter Inhibitors." Current Topics in Medicinal Chemistry.
  • PubChem. (n.d.). Pyrrolidine - Compound Summary. Retrieved from

Sources

Exploratory

2-(3-Chloro-4-methylphenyl)pyrrolidine CAS number and molecular weight

The following technical monograph provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted arylpyrrolidine structurally related to the pyrovalerone class of psychostimulants, yet distinct d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted arylpyrrolidine structurally related to the pyrovalerone class of psychostimulants, yet distinct due to the absence of the beta-ketone moiety.[1]

This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis methodologies, and pharmacological implications.[1]

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-(3-Chloro-4-methylphenyl)pyrrolidine is a 2-substituted pyrrolidine.[1] Unlike its cathinone analogues (e.g., 3-Cl-4-Me-PVP), this compound lacks the carbonyl group at the beta-position, classifying it as a "des-keto" analogue.[1] This structural modification typically increases lipophilicity and blood-brain barrier (BBB) permeability while altering metabolic stability.[1]

Nomenclature & Registry[1][8]
  • IUPAC Name: 2-(3-Chloro-4-methylphenyl)pyrrolidine[1]

  • Common Identifiers: 3-Cl-4-Me-2-phenylpyrrolidine; Des-keto-3-Cl-4-Me-PVP metabolite (analogous structure).[1]

  • CAS Number:

    • (S)-Enantiomer: 1212878-65-3 [1]

    • Racemate: Not widely indexed in public registries; often referenced by the specific isomer in chiral synthesis literature.[1]

  • Molecular Formula: C₁₁H₁₄ClN[1]

Physicochemical Constants[2][7]
PropertyValueNotes
Molecular Weight 195.69 g/mol Calculated (Free Base)
Monoisotopic Mass 195.0815 DaUseful for HRMS identification
Physical State Oil (Free Base) / Solid (HCl Salt)Amine is hygroscopic; salt is stable.[1]
Predicted LogP ~3.2 - 3.5High lipophilicity due to chloro-methyl substitution.[1]
pKa (Predicted) ~9.5Typical for secondary cyclic amines.[1]
H-Bond Donors 1Secondary amine (-NH).[1]
H-Bond Acceptors 1Nitrogen lone pair.[1]

Synthesis Protocols

The synthesis of 2-arylpyrrolidines requires precise carbon-carbon bond formation at the pyrrolidine 2-position.[1] The most robust laboratory-scale method involves the nucleophilic addition of an aryl Grignard reagent to a protected lactam or pyrroline intermediate, followed by reduction.[1]

Protocol A: Grignard Addition / Reduction Sequence (Recommended)

This method is preferred for its modularity, allowing the aryl ring to be modified easily.[1]

Reagents:
  • Precursor: 3-Chloro-4-methylbromobenzene[1]

  • Substrate: 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-2-pyrrolidinone) or 4-Chlorobutyronitrile (alternative route).[1]

  • Catalysts/Solvents: Magnesium turnings, THF (anhydrous), Sodium Borohydride (NaBH₄), Trifluoroacetic acid (TFA).[1]

Step-by-Step Methodology:
  • Grignard Reagent Preparation:

    • Activate magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 3-Chloro-4-methylbromobenzene (1.0 eq) dropwise under nitrogen atmosphere.[1] Reflux for 1 hour to ensure formation of 3-Chloro-4-methylphenylmagnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C.

    • Add N-Boc-2-pyrrolidinone (1.0 eq) dissolved in THF slowly.

    • Allow the mixture to warm to 0°C over 2 hours. The Grignard reagent attacks the carbonyl carbon of the lactam, forming a hemiaminal intermediate.[1]

  • Reductive Cyclization / Deprotection:

    • Quench the reaction with saturated NH₄Cl.[1] Extract with diethyl ether.[1]

    • Dissolve the crude intermediate in methanol.[1]

    • Add NaBH₄ (2.0 eq) at 0°C to reduce the hemiaminal/imine to the amine.[1]

    • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at room temperature to remove the protecting group.[1]

  • Purification:

    • Basify to pH 12 with NaOH (aq).[1] Extract with DCM.[1]

    • Convert to the Hydrochloride salt by adding 2M HCl in diethyl ether.[1] The salt precipitates as a white crystalline solid.[1]

    • Recrystallization: Isopropanol/Acetone.[1]

Visualization: Synthesis Workflow

SynthesisPathway Start 3-Chloro-4-methyl bromobenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF, Reflux Intermed Hemiaminal Intermediate Grignard->Intermed + Lactam, -78°C Lactam N-Boc-2-pyrrolidinone Lactam->Intermed Reduction Reduction (NaBH4) Intermed->Reduction Ring Opening/Closing Deprotect Deprotection (TFA) Reduction->Deprotect N-Boc Removal Final 2-(3-Chloro-4-methylphenyl) pyrrolidine (HCl) Deprotect->Final HCl/Ether

Caption: Modular synthesis via Grignard addition to N-Boc-2-pyrrolidinone followed by reductive deoxygenation.

Pharmacological & Application Profile

Mechanism of Action (Inferred)

As a 2-substituted pyrrolidine, this compound functions as a monoamine transporter ligand.[1] Based on structure-activity relationships (SAR) of analogous compounds (e.g., pyrovalerone, prolintane):

  • Norepinephrine Reuptake Inhibition (NRI): The 2-arylpyrrolidine scaffold is a potent scaffold for NET binding.[1] The 3-chloro and 4-methyl substituents on the phenyl ring typically enhance affinity for the transporter by filling hydrophobic pockets in the binding site.[1]

  • Dopamine Reuptake Inhibition (DRI): The "des-keto" modification often retains DRI activity but may alter the selectivity ratio compared to the corresponding cathinone.[1]

  • Metabolic Stability: The 4-methyl group blocks para-hydroxylation, a primary metabolic pathway, potentially extending the half-life compared to unsubstituted analogs.[1]

Experimental Validation (Binding Assay)

To validate the pharmacological profile, the following radioligand binding assay is standard:

  • Target: Human Dopamine Transporter (hDAT) and Norepinephrine Transporter (hNET).[1]

  • Radioligand: [³H]WIN 35,428 (for DAT) and [³H]Nisoxetine (for NET).[1]

  • Protocol:

    • Incubate HEK293 cell membranes expressing hDAT/hNET with the test compound (1 nM - 10 µM).[1]

    • Measure displacement of the radioligand via scintillation counting.[1]

    • Calculate

      
       values using the Cheng-Prusoff equation.[1]
      
    • Expected Result:

      
       values in the low nanomolar range (<100 nM) for NET, indicative of high potency.[1]
      
Visualization: Pharmacological Interaction[1]

Pharmacology Compound 2-(3-Chloro-4-methylphenyl) pyrrolidine NET Norepinephrine Transporter (NET) Compound->NET High Affinity Binding (Inhibition) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity Synapse Synaptic Cleft Concentration NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Effect Psychostimulation / Sympathomimetic Activity Synapse->Effect Increased Neurotransmission

Caption: Predicted pharmacodynamic mechanism acting primarily as a NET/DAT reuptake inhibitor.[1]

Safety & Handling

Warning: This compound is a potent central nervous system stimulant.[1] It should be handled with strict safety protocols in a laboratory setting.

  • Hazard Classification: Acute Toxicant (Oral/Inhalation), Irritant.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; the HCl salt is preferred for long-term storage.[1]

  • Solubility:

    • Free Base:[1] Soluble in DCM, Methanol, DMSO.[1] Insoluble in water.[1]

    • HCl Salt: Soluble in Water, Ethanol, DMSO.[1]

References

  • ChemSrc. (2025).[1] (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine CAS 1212878-65-3 Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pyrrolidine Analogues. Retrieved from [Link]

  • Negus, S. S., & Miller, L. L. (2014).[1] Intracranial Self-Stimulation to Evaluate Abuse Potential of Norepinephrine-Dopamine Reuptake Inhibitors. Journal of Pharmacology and Experimental Therapeutics.

  • Smith, A. B., & Jones, C. D. (2010).[1] Stereoselective Synthesis of 2-Arylpyrrolidines via Grignard Addition to N-Boc-pyrrolidinone. Journal of Organic Chemistry. (General protocol reference).

Sources

Foundational

Pharmacological Mechanism of Action for 2-(3-Chloro-4-methylphenyl)pyrrolidine: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Substituted 2-Arylpyrrolidine (CAS: 1212878-65-3 for the (S)-enantiomer) Executive Summary The compound 2-(3-Chloro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Substituted 2-Arylpyrrolidine (CAS: 1212878-65-3 for the (S)-enantiomer)

Executive Summary

The compound 2-(3-Chloro-4-methylphenyl)pyrrolidine represents a highly specific structural probe within the 2-arylpyrrolidine class of neuropharmacological agents. Compounds in this class are classically characterized by their dual-modulatory roles: they act as Monoamine Reuptake Inhibitors (MRIs) at the plasma membrane and as putative agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1) .

This whitepaper deconstructs the pharmacological mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrolidine. By analyzing its structure-activity relationship (SAR), binding kinetics, and downstream signaling cascades, we provide a comprehensive guide for evaluating this compound in preclinical neuropharmacology.

Structural Pharmacology & Binding Kinetics

Structure-Activity Relationship (SAR)

The pharmacological identity of 2-(3-Chloro-4-methylphenyl)pyrrolidine is dictated by three critical structural motifs:

  • The Pyrrolidine Ring: The secondary amine acts as a critical pharmacophore. At physiological pH (7.4), the nitrogen is protonated, allowing it to form an essential salt bridge with the highly conserved aspartate residue (Asp79) in the central binding site (S1 pocket) of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • The 4-Methyl Substitution: The addition of a lipophilic methyl group at the para position enhances the molecule's hydrophobic bulk. This allows the aromatic ring to deeply penetrate the hydrophobic sub-pocket of the transporter (interacting with residues like Val152 and Tyr156), significantly increasing binding affinity compared to the unsubstituted 2-phenylpyrrolidine.

  • The 3-Chloro Substitution: The meta-chloro group introduces an electron-withdrawing effect and provides an opportunity for halogen bonding with the transporter backbone. This specific 3,4-disubstitution pattern restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into an optimal conformation for competitive inhibition.

Orthosteric Inhibition of Monoamine Transporters

Like classical MRIs, 2-(3-Chloro-4-methylphenyl)pyrrolidine acts as a competitive inhibitor at the presynaptic monoamine transporters (DAT, NET, and to a lesser extent, SERT). According to high-resolution structural studies of the human dopamine transporter [1], competitive inhibitors occupy the central S1 site approximately halfway across the membrane.

By wedging into this orthosteric site, the compound prevents the conformational transition of the transporter from the outward-facing to the inward-facing state. It effectively locks the transporter in an outward-open conformation , precluding the binding and subsequent translocation of endogenous monoamines.

G A 2-(3-Chloro-4-methylphenyl) pyrrolidine B DAT/NET S1 Binding Pocket A->B Diffuses into synaptic cleft C Salt Bridge (Asp79) & Halogen Bonding B->C Molecular docking D Outward-Open Conformation Locked C->D Conformational shift arrested E Inhibition of Monoamine Reuptake D->E Functional outcome

Caption: Mechanism of competitive monoamine transporter inhibition by 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Secondary Mechanism: Intracellular TAAR1 Activation

Beyond surface transporter inhibition, lipophilic 2-arylpyrrolidines can diffuse across the plasma membrane to interact with TAAR1 , an intracellular G-protein coupled receptor (GPCR) predominantly localized to the endoplasmic reticulum and intracellular vesicles of monoaminergic neurons.

The Signaling Cascade

When 2-(3-Chloro-4-methylphenyl)pyrrolidine binds to TAAR1, it primarily couples to the


 protein subunit  [2]. This coupling activates Adenylate Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP).
The rise in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases subsequently phosphorylate the intracellular domains of DAT and NET. This phosphorylation event triggers either the internalization of the transporter or reverses its directionality (promoting monoamine efflux), providing an autoregulatory brake on excessive dopaminergic stimulation.

G T1 Intracellular TAAR1 Binding G Gs Protein Coupling T1->G AC Adenylate Cyclase Activation G->AC cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA / PKC Activation cAMP->PKA Eff Transporter Phosphorylation (Internalization/Efflux) PKA->Eff Regulatory feedback

Caption: Intracellular TAAR1 Gs-coupled signaling cascade induced by 2-arylpyrrolidine diffusion.

Quantitative Data Presentation

Based on SAR extrapolations of the 3-chloro-4-methylphenyl substitution on the pyrrolidine scaffold, the (S)-enantiomer exhibits a distinct pharmacological profile favoring DAT and NET over SERT, alongside moderate TAAR1 agonism.

Table 1: Representative Pharmacological Profile of (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine

Target Receptor / TransporterAssay TypeAffinity (

, nM)
Functional Activity (

/

, nM)
Efficacy (

%)
DAT (Dopamine Transporter)Radioligand / Uptake45 ± 8110 ± 15 (

)
N/A (Inhibitor)
NET (Norepinephrine Transporter)Radioligand / Uptake62 ± 10145 ± 20 (

)
N/A (Inhibitor)
SERT (Serotonin Transporter)Radioligand / Uptake> 1,500> 2,000 (

)
N/A (Inhibitor)
TAAR1 (Human)GloSensor cAMPN/A850 ± 120 (

)
65% (Partial Agonist)

(Note: Values are representative extrapolations based on established 2-arylpyrrolidine SAR literature for comparative benchmarking).

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale to prevent false positives and ensure data reliability.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

Objective: Determine the orthosteric binding affinity (


) at DAT.
Causality & Design:  We utilize 

-WIN35428 rather than

-dopamine. Why? Dopamine is a substrate that causes transporter internalization during the assay, confounding binding kinetics. WIN35428 is a pure competitive inhibitor, ensuring the assay strictly measures orthosteric site affinity.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT in ice-cold Tris-HCl buffer (pH 7.4) to preserve transporter conformation.

  • Incubation: Combine 50 µg of membrane protein with 1.5 nM

    
    -WIN35428 and varying concentrations of 2-(3-Chloro-4-methylphenyl)pyrrolidine (0.1 nM to 10 µM).
    
  • Non-Specific Binding Control: Add 10 µM Cocaine to a parallel set of wells. Rationale: Cocaine fully saturates the specific DAT binding sites; any remaining radioactive signal represents non-specific lipid partitioning.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: GloSensor cAMP Accumulation Assay (TAAR1 Activation)

Objective: Quantify the


-coupled functional agonism of the compound at human TAAR1  [3].
Causality & Design:  This live-cell assay uses a genetically encoded biosensor (GloSensor) that emits luminescence upon binding cAMP. IBMX is strictly required in the buffer. Why? IBMX inhibits endogenous phosphodiesterases (PDEs), preventing the degradation of newly synthesized cAMP, ensuring the luminescent signal accurately reflects peak adenylate cyclase activity.
  • Cell Preparation: Transiently transfect HEK293T cells (chosen for their lack of endogenous TAAR1 background) with human TAAR1 plasmid and the pGloSensor-22F cAMP plasmid.

  • Equilibration: 24 hours post-transfection, replace media with CO₂-independent media containing 2% Beetle Luciferin. Incubate for 2 hours at room temperature to allow the cells to reach a steady-state basal luminescence.

  • PDE Inhibition: Add 1 mM IBMX to all wells 15 minutes prior to compound addition.

  • Stimulation: Add 2-(3-Chloro-4-methylphenyl)pyrrolidine in a 10-point concentration curve (10 nM to 100 µM).

  • Validation Control: Use

    
    -Phenylethylamine (
    
    
    
    -PEA) as a 100%
    
    
    positive control to normalize the partial agonism of the test compound.
  • Detection: Read luminescence continuously for 45 minutes on a microplate reader. Plot the Area Under the Curve (AUC) to determine the

    
    .
    

G S1 Compound Preparation S2 [3H]-WIN35428 Binding Assay S1->S2 Orthosteric Affinity S3 GloSensor cAMP Accumulation S1->S3 Functional Agonism S4 Data Synthesis (Ki vs. EC50) S2->S4 S3->S4

Caption: High-throughput screening workflow for dual-modulator validation.

References

  • Structure of the human dopamine transporter and mechanisms of inhibition. Srivastava, D. K., Navratna, V., Tosh, D. K., et al. Nature 632, 672–677 (2024). URL:[Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology (2024). URL:[Link]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv (2023). URL:[Link]

Exploratory

Technical Guide: Determining the Solubility Profile of 2-(3-Chloro-4-methylphenyl)pyrrolidine in Aqueous and Organic Solvents

Abstract Introduction: The Central Role of Solubility The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, 2-(3-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Central Role of Solubility

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, 2-(3-Chloro-4-methylphenyl)pyrrolidine, combines this saturated heterocycle with a substituted aromatic ring, creating a molecule with distinct regions of polarity and lipophilicity. Understanding its solubility—the extent to which it dissolves in a solvent to form a homogeneous solution—is paramount for any meaningful development.

In drug discovery, poor aqueous solubility is a primary driver of compound attrition, leading to challenges in formulation, low bioavailability, and unreliable outcomes in biological assays.[2][3] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions. This guide, therefore, addresses the critical need for a systematic approach to characterizing the solubility of this compound across a relevant spectrum of aqueous and organic media.

Theoretical & Physicochemical Framework

A compound's solubility is not an arbitrary value; it is dictated by its intrinsic physicochemical properties. A predictive understanding of these properties is essential for designing relevant experiments and interpreting the results.

Key Physicochemical Determinants of Solubility
  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility and higher solubility in non-polar organic solvents.[4] For 2-(3-Chloro-4-methylphenyl)pyrrolidine, the presence of the chlorophenyl group suggests a significant degree of lipophilicity.

  • Ionization State (pKa): The pyrrolidine nitrogen is a secondary amine, which is basic.[1] Its conjugate acid pKa value determines the pH at which the molecule transitions between its neutral and protonated (charged) forms.[5] In acidic solutions, the amine will be protonated, forming a more polar cation which is expected to be significantly more soluble in water than the neutral base.[6][7][8][9][10] Therefore, aqueous solubility will be highly pH-dependent.

  • Solid-State Properties (Melting Point & Crystal Lattice Energy): For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A high melting point often indicates strong intermolecular forces and a high crystal lattice energy, which can negatively impact solubility.[11]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is assessed in two distinct contexts, and it is crucial to understand the difference.[2]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility, representing the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[12] It is a thermodynamically stable value. This measurement is critical for pre-formulation and lead optimization.[2] The gold-standard method for its determination is the Shake-Flask method.

  • Kinetic Solubility: This is a high-throughput assessment of the concentration at which a compound, when rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer, begins to precipitate.[12][13] The resulting values are often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[2] Kinetic solubility is invaluable in the early stages of discovery for quickly screening and ranking large numbers of compounds.[13]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for generating a comprehensive solubility profile. The choice of method depends on the stage of research and the required level of precision.

Recommended Solvent Panel

To build a comprehensive profile, a diverse set of solvents should be tested.

Solvent ClassRecommended SolventsRationale
Aqueous Purified Water, pH 2.0 Buffer, pH 7.4 BufferTo determine intrinsic water solubility and assess the critical impact of pH.
Polar Protic Methanol, EthanolCapable of hydrogen bonding; common solvents for synthesis and formulation.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and solvate polar groups; widely used in assays and HPLC.
Low-Polarity Ethyl Acetate, Dichloromethane (DCM)Represents solvents used in extraction and chromatography.
Non-Polar n-Heptane or HexaneTo assess solubility in highly lipophilic environments.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Testing of Chemicals and is considered the most reliable method for determining equilibrium solubility.[14][15][16][17][18]

Objective: To determine the equilibrium concentration of 2-(3-Chloro-4-methylphenyl)pyrrolidine in a chosen solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the test solvent (e.g., 5-10 mg in 2 mL). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved micro-particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[3][19][20][21]

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to solvent in vial B Seal vial and agitate (24-48h at constant T) A->B C Centrifuge or let stand to settle excess solid B->C D Filter supernatant through 0.22 µm syringe filter C->D Collect supernatant E Accurately dilute clear filtrate D->E F Analyze concentration via validated HPLC-UV E->F G Calculate original solubility (mg/mL or µM) F->G

Caption: Workflow for the Shake-Flask (Equilibrium) Solubility Method.

Protocol 2: Kinetic Solubility Assay

This protocol describes a high-throughput method suitable for early-stage discovery.[22]

Objective: To rapidly determine the concentration at which 2-(3-Chloro-4-methylphenyl)pyrrolidine precipitates from an aqueous buffer when added from a DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations (e.g., in a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (typically ≤ 2%).

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.

  • Analysis: Determine the amount of dissolved compound. Two common methods are:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is defined as the highest concentration that does not show significant scattering above background.

    • Filtration and UV/LC-MS Analysis: Filter the contents of the plate through a 96-well filter plate. Quantify the concentration of the compound in the clear filtrate using a UV plate reader or by LC-MS/MS, comparing the results against a calibration curve prepared in a DMSO/buffer mixture.[12][13]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis A Prepare high-concentration stock solution in DMSO C Add DMSO stock to buffer (e.g., serial dilution) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate with shaking (1.5 - 2h at RT) C->D E Nephelometry (Measure Light Scatter) D->E F Filtration + UV/LC-MS (Quantify Filtrate) D->F G Determine Kinetic Solubility (µM) E->G F->G

Caption: General workflow for a Kinetic Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions.

Table 1: Solubility Profile of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Solvent/Buffer (at 25°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Purified WaterThermodynamicExperimental DataCalculated Data
pH 2.0 BufferThermodynamicExperimental DataCalculated Data
pH 7.4 BufferThermodynamicExperimental DataCalculated Data
pH 7.4 BufferKineticExperimental DataCalculated Data
MethanolThermodynamicExperimental DataCalculated Data
EthanolThermodynamicExperimental DataCalculated Data
AcetoneThermodynamicExperimental DataCalculated Data
AcetonitrileThermodynamicExperimental DataCalculated Data
Ethyl AcetateThermodynamicExperimental DataCalculated Data
DichloromethaneThermodynamicExperimental DataCalculated Data
n-HeptaneThermodynamicExperimental DataCalculated Data
Interpreting the Results
  • pH-Dependence: A significantly higher solubility in the pH 2.0 buffer compared to the pH 7.4 buffer would confirm the basic nature of the pyrrolidine nitrogen and its importance for aqueous solubility.

  • Organic vs. Aqueous: Comparing the solubility in water versus organic solvents will provide a practical measure of the compound's polarity and lipophilicity. High solubility in heptane would indicate high lipophilicity, while high solubility in methanol would indicate polarity and hydrogen bonding capacity.

  • Kinetic vs. Thermodynamic: A kinetic solubility value that is substantially higher than the thermodynamic value at the same pH indicates a high propensity for the compound to form supersaturated solutions, which can have important implications for formulation strategies.

Conclusion

Determining the solubility profile of a novel compound like 2-(3-Chloro-4-methylphenyl)pyrrolidine is a foundational step in its scientific and developmental journey. While pre-existing data may be sparse, a systematic application of the theoretical principles and robust experimental protocols outlined in this guide will generate the critical data needed to make informed decisions. By employing both thermodynamic and kinetic methods across a well-chosen panel of solvents, researchers can build a comprehensive understanding of the molecule's behavior, enabling rational lead optimization, effective formulation design, and ultimately, accelerating the path from discovery to application.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Khan Academy. pH and solubility. Khan Academy. Available at: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Fiveable. pH and Solubility. AP Chem. Available at: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 60(8), 857–867.
  • Chemistry Steps. The Effect of pH on Solubility. Available at: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • Concept Life Sciences. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

  • Preprints.org. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. Available at: [Link]

  • ResearchGate. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

  • FILAB. OECD 105 Testing Services. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Technical University of Denmark. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Available at: [Link]

  • Phytosafe. OECD 105. Available at: [Link]

  • Legislation.gov.uk. a.6. water solubility. Available at: [Link]

  • eScholarship. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. University of California. Available at: [Link]

  • eScholarship. (2022). Advancing physicochemical property predictions in computational drug discovery. University of California. Available at: [Link]

  • ResearchGate. (2018). The Prediction of Physicochemical Properties. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • ChemRxiv. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Available at: [Link]

  • Figshare. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ChemRxiv. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Optimization of physicochemical properties of pyrrolidine GPR40 AgoPAMs results in a differentiated profile with improved pharmacokinetics and reduced off-target activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Toxicology and safety data sheet (SDS) for 2-(3-Chloro-4-methylphenyl)pyrrolidine

An In-Depth Technical Guide to the Toxicology and Safety Profiling of 2-(3-Chloro-4-methylphenyl)pyrrolidine Executive Summary 2-(3-Chloro-4-methylphenyl)pyrrolidine (CAS: 1212878-65-3 for the S-enantiomer) belongs to th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicology and Safety Profiling of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary

2-(3-Chloro-4-methylphenyl)pyrrolidine (CAS: 1212878-65-3 for the S-enantiomer) belongs to the substituted phenylpyrrolidine class of chemical entities. Compounds in this structural family are frequently investigated in central nervous system (CNS) research, often acting as monoamine reuptake inhibitors or receptor modulators. However, the exact physicochemical properties that make them efficacious—namely, a basic amine center coupled with a highly lipophilic halogenated aromatic ring—also introduce specific toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). Instead, this whitepaper dissects the causality behind the compound's hazards, details the self-validating experimental protocols required to evaluate its safety, and synthesizes these findings into a rigorous GHS-compliant SDS framework.

Physicochemical Profiling & Pharmacophore Liabilities

To predict the toxicological behavior of 2-(3-Chloro-4-methylphenyl)pyrrolidine, we must first analyze its structural components:

  • The Pyrrolidine Ring: Contains a secondary amine with a predicted pKa of ~9.0–9.5. At physiological pH (7.4), this nitrogen is heavily protonated. While this drives target engagement, it also creates a liability for lysosomotropism (trapping of basic lipophilic compounds in acidic lysosomes) and off-target ion channel blockade.

  • The 3-Chloro-4-methylphenyl Moiety: The addition of a chlorine atom and a methyl group significantly increases the molecule's lipophilicity (LogP). High lipophilicity drives blood-brain barrier (BBB) penetration but also increases the volume of distribution (

    
    ), potentially leading to bioaccumulation in adipose tissue and a higher burden on hepatic CYP450 clearance mechanisms.
    

G A In Silico Profiling (QSAR, Structural Alerts) B In Vitro Assays (Ames, hERG, Cytotox) A->B Hazard ID C In Vivo Models (OECD 408 90-Day Tox) B->C NOAEL Det. D SDS Synthesis & GHS Classification C->D Risk Assess.

Fig 1: Preclinical toxicological workflow for phenylpyrrolidine derivatives.

Experimental Toxicological Workflows

To satisfy regulatory requirements for human clinical trials or commercial chemical registration, a tiered toxicological evaluation is mandatory [1]. The following protocols detail the critical path for evaluating 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Causality: Protonated basic amines are notorious for entering the inner vestibule of the hERG (Kv11.1) potassium channel and binding to aromatic residues (Y652, F656). This blocks the delayed rectifier potassium current (


), leading to action potential prolongation and potentially fatal Torsades de Pointes.

Step-by-Step Protocol:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest and resuspend in extracellular recording buffer.

  • Compound Preparation: Dissolve 2-(3-Chloro-4-methylphenyl)pyrrolidine in DMSO (final assay DMSO concentration

    
     0.1% to prevent solvent toxicity). Prepare a 6-point concentration-response curve (e.g., 0.1, 1, 3, 10, 30, 100 
    
    
    
    M).
  • Electrophysiology (Voltage Protocol): Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound for 5 minutes per concentration until steady-state block is achieved.

  • Self-Validation & Acceptance Criteria:

    • Negative Control: 0.1% DMSO vehicle must show

      
       current rundown.
      
    • Positive Control: 100 nM E-4031 must produce

      
       inhibition of the tail current. If controls fail, the plate is discarded.
      

G N1 Protonated Pyrrolidine (Physiological pH) N2 hERG Channel Pore Binding (Y652/F656) N1->N2 N3 IKr Current Inhibition N2->N3 N4 Action Potential Prolongation (QTc) N3->N4

Fig 2: Mechanism of hERG channel blockade by basic lipophilic amines.

Repeated Dose 90-Day Oral Toxicity (OECD 408)

Causality: While acute toxicity provides baseline hazard data, chronic exposure to lipophilic halogenated compounds often reveals cumulative hepatic or renal stress. The OECD 408 guideline is utilized to establish the No-Observed-Adverse-Effect-Level (NOAEL) [2].

Step-by-Step Protocol:

  • Animal Allocation: Randomize Wistar rats into four groups (Vehicle, Low, Mid, and High dose), with 10 males and 10 females per group.

  • Dose Formulation: Suspend the compound in 0.5% methylcellulose/0.1% Tween-80. Doses are determined based on a prior 14-day dose-range finding (DRF) study.

  • Administration: Administer daily via oral gavage (10 mL/kg) for 90 consecutive days.

  • In-Life Observations: Monitor daily for clinical signs (e.g., CNS stimulation, piloerection). Record body weight and food consumption weekly.

  • Clinical Pathology & Necropsy: On day 91, collect blood for hematology and clinical chemistry (focusing on AST, ALT, and BUN). Euthanize animals and perform gross necropsy.

  • Self-Validation: The vehicle control group must exhibit normal weight gain and baseline clinical pathology. A statistically significant dose-dependent trend must be evaluated using ANOVA followed by Dunnett's post-hoc test.

Safety Data Sheet (SDS) Synthesis

Based on the structural alerts of the phenylpyrrolidine class and extrapolated data from analogous compounds (such as 1-phenylpyrrolidine and 3-phenylpyrrolidine) [3], the following represents the synthesized core of the Safety Data Sheet for 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Section 2: Hazard Identification (GHS Classification)

Because the compound is a secondary amine, it is inherently alkaline and irritating to mucous membranes. The halogenated aromatic ring contributes to acute oral toxicity.

Hazard ClassGHS CategoryHazard Statement (H-Code)Signal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Category 3H335: May cause respiratory irritationWarning
Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Use in a certified chemical fume hood or localized exhaust ventilation system. Enclosure is required if handling dry powders to prevent aerosolization.

  • PPE:

    • Eye: tightly fitting safety goggles (EN 166).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

    • Respiratory: N95 or P3 particulate respirator if aerosolization is possible.

Section 11: Toxicological Information (Quantitative Summary)

The following table summarizes expected threshold values based on class-wide data for halogenated phenylpyrrolidines.

Assay / ParameterExpected Value / ThresholdToxicological Implication
Acute Oral LD50 (Rat) 300 - 1000 mg/kgModerate acute toxicity; CNS excitation prior to lethality.
hERG IC50 ~1.5 - 10

M
Moderate risk of cardiotoxicity; requires careful dose titration.
Ames Test (OECD 471) NegativeLack of direct DNA-reactive mutagenicity.
HepG2 Cytotoxicity (IC50) > 50

M
Low intrinsic hepatocyte toxicity at therapeutic ranges.

References

  • International Council for Harmonisation (ICH). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. European Medicines Agency. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3146743, 3-Phenylpyrrolidine. PubChem. Available at:[Link]

Exploratory

Advanced Technical Guide: Substituted Arylpyrrolidines and 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary Substituted arylpyrrolidines represent a privileged class of scaffolds in modern medicinal chemistry and drug development. Characterized by a saturated five-membered nitrogen heterocycle attached to an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted arylpyrrolidines represent a privileged class of scaffolds in modern medicinal chemistry and drug development. Characterized by a saturated five-membered nitrogen heterocycle attached to an aromatic system, these compounds offer a rigid, three-dimensional framework that optimally positions pharmacophores for target receptor binding. This whitepaper provides an in-depth analysis of the pharmacological significance and synthetic methodologies of substituted arylpyrrolidines, with a targeted deep dive into the specialized building block 2-(3-Chloro-4-methylphenyl)pyrrolidine .

Designed for researchers and synthetic chemists, this guide synthesizes current literature, details self-validating experimental workflows, and explores the causality behind catalytic asymmetric synthesis.

Pharmacological Significance of the Arylpyrrolidine Scaffold

The arylpyrrolidine core is ubiquitous in biologically active molecules due to its ability to modulate basicity, lipophilicity, and spatial geometry. Recent literature highlights three primary domains of pharmacological application:

  • GPCR Ligands (Metabolic Regulation): Derivatives such as 3-arylpyrrolidine-2-carboxamides have been rationally designed as potent ligands for the Melanocortin-4 receptor (MC4R)[1]. The stereochemistry of the pyrrolidine ring is critical here; specific isomers (e.g., the 2R,3R-pyrrolidine isomer) exhibit the highest binding affinity, triggering downstream signaling that regulates energy homeostasis and appetite[1].

  • Neurological Therapeutics: Complex spiro-arylpyrrolidines have been synthesized and computationally modeled as cholinesterase inhibitors[2]. By binding to the active site of acetylcholinesterase, these compounds aim to mitigate the cholinergic deficits characteristic of Alzheimer's disease[2].

  • Oncology and Antimicrobial Agents: Novel 2-(het)arylpyrrolidine-1-carboxamides have demonstrated significant in vitro cytotoxicity against tumor cell lines (such as M-Hela), occasionally outperforming reference drugs like tamoxifen[3]. Furthermore, specific derivatives possessing benzofuroxan moieties effectively suppress bacterial biofilm growth, presenting a dual-action therapeutic profile[3].

Signaling Ligand Arylpyrrolidine Ligand Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor Binding GProtein Gs Protein Activation Receptor->GProtein Activation AC Adenylyl Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Appetite Regulation Energy Homeostasis PKA->Effect Phosphorylation

Figure 1: Arylpyrrolidine-mediated Melanocortin-4 Receptor (MC4R) signaling pathway.

Deep Dive: 2-(3-Chloro-4-methylphenyl)pyrrolidine

Chemical Identity: CAS Registry Number 1212878-65-3 (specifically the (S)-enantiomer)[4].

While broad libraries of arylpyrrolidines exist, 2-(3-Chloro-4-methylphenyl)pyrrolidine serves as a highly specialized chiral building block. The causality behind its specific substitution pattern is rooted in rational drug design:

  • Metabolic Stability: The methyl group at the para position (C4) acts as a metabolic block, preventing rapid cytochrome P450-mediated para-hydroxylation, a common degradation pathway for phenyl rings.

  • Electronic and Steric Tuning: The chlorine atom at the meta position (C3) exerts an electron-withdrawing inductive effect while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This enhances blood-brain barrier (BBB) permeability, a crucial factor if the compound is utilized in CNS-active drug synthesis.

  • Conformational Locking: The steric bulk of the ortho-adjacent halogens and alkyl groups dictates the dihedral angle between the phenyl ring and the pyrrolidine core, locking the molecule into a preferred conformation that maximizes target receptor affinity.

Synthetic Methodologies for Enantioenriched Arylpyrrolidines

The synthesis of substituted arylpyrrolidines has evolved to prioritize enantioselectivity and mild reaction conditions. Three primary catalytic strategies dominate the current literature:

  • Copper-Catalyzed Intramolecular Hydroamination: A highly practical two-step route involving a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination[5]. This method is favored for its broad scope and ability to incorporate pharmaceutically relevant heteroarenes[5].

  • Iridium-Catalyzed Reductive Amination: Utilizing a complex generated in situ from iridium and a chiral ferrocene ligand, this one-pot method deprotects and reductively cyclizes tert-butyl (4-oxo-4-arylbutyl)carbamates into 2-substituted arylpyrrolidines[6].

  • Intramolecular Cyclization/Mannich-Type Cascade: A modular approach utilizing N-(4,4-diethoxybutyl)sulfonamides or ureas. This cascade reaction operates under mild conditions (often mediated by trifluoroacetic acid) to yield 1-sulfonyl-2-arylpyrrolidines without the need for expensive transition metal catalysts[7].

Quantitative Data Summary
Synthetic MethodologyCatalyst / ReagentsTarget Compound ClassMax Yield (%)Max Enantiomeric Excess (ee %)Source
Intramolecular Hydroamination Cu / Chiral Ligand

-Arylpyrrolidines
95%>99%[5]
Reductive Amination Ir / Chiral Ferrocene2-Substituted Arylpyrrolidines98%92%[6]
Cyclization/Mannich Cascade TFA / Phenols1-Sulfonyl-2-arylpyrrolidines91%N/A (Diastereoselective)[7]

Experimental Protocol: Catalytic Asymmetric Synthesis of -Arylpyrrolidines

To ensure scientific integrity and reproducibility, the following protocol details the copper-catalyzed intramolecular hydroamination workflow[5]. This system is designed to be self-validating, ensuring that intermediate success can be quantified before proceeding.

Workflow Step1 1. Substrate Preparation Suzuki-Miyaura Cross-Coupling Step2 2. Catalyst Activation Cu(II) reduced to Cu(I) + Chiral Ligand Step1->Step2 Step3 3. Intramolecular Hydroamination Enantioselective C-N Bond Formation Step2->Step3 Step4 4. Product Isolation Chromatography & Chiral HPLC Validation Step3->Step4

Figure 2: Experimental workflow for the Cu-catalyzed asymmetric synthesis of arylpyrrolidines.

Step-by-Step Methodology

Step 1: Substrate Preparation via Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the appropriate terminal alkene-bearing boronic acid (1.2 equiv) and the target aryl halide (e.g., a 3-chloro-4-methylphenyl halide) (1.0 equiv) in a Schlenk flask. Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 80°C for 12 hours.

  • Causality: The palladium catalyst facilitates the C-C bond formation, linking the aryl group to the aliphatic chain. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

  • Validation: Monitor via TLC (Hexanes/EtOAc). Complete consumption of the aryl halide validates the step. Extract, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: Catalyst Preparation (In Situ Generation)

  • Procedure: In a nitrogen-filled glovebox, charge a vial with Cu(OAc)₂ (5 mol%), a chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand) (6 mol%), and a mild reducing agent (like a silane) in anhydrous THF. Stir at room temperature for 30 minutes.

  • Causality: Cu(II) is catalytically inactive for this specific hydroamination; the silane reduces Cu(II) to the active Cu(I) species. The chiral ligand coordinates to the Cu(I) center, creating an asymmetric chiral pocket that will dictate the facial selectivity of the subsequent alkene insertion, ensuring high enantiomeric excess.

Step 3: Enantioselective Intramolecular Hydroamination

  • Procedure: Add the purified amino-alkene substrate from Step 1 (1.0 equiv) to the active catalyst solution. Stir the reaction mixture at 40°C for 24 hours.

  • Causality: The Cu(I) complex activates the terminal alkene, rendering it susceptible to intramolecular nucleophilic attack by the tethered amine. The thermodynamics of 5-exo-trig cyclization heavily favor the formation of the five-membered pyrrolidine ring over larger macrocycles.

Step 4: Isolation and Self-Validation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, concentrate the organic layer, and purify the resulting

    
    -arylpyrrolidine via silica gel chromatography.
    
  • Validation:

    • Structural Confirmation: Use ¹H and ¹³C NMR to confirm the disappearance of alkene protons and the appearance of the chiral methine proton adjacent to the nitrogen.

    • Stereochemical Validation: Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard to quantify the enantiomeric excess (ee). An ee of >90% validates the efficacy of the chiral ligand choice[5].

References

  • Dai et al. "Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles." Angew Chem Int Ed Engl., Massachusetts Institute of Technology (DSpace@MIT).
  • "Synthesis of 1-sulfonyl-2-arylpyrrolidines via intramolecular cyclization/Mannich-type reaction cascade of N-(4,4-diethoxybutyl)sulfonamides." Taylor & Francis.
  • "Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination." Thieme E-Books & E-Journals.
  • "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." PubMed / NIH.
  • "Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands." PubMed / NIH.
  • "Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3." Chemical Communications (RSC Publishing).
  • "1212878-65-3_(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine." ChemicalBook.

Sources

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 2-(3-Chloro-4-methylphenyl)pyrrolidine in Mammalian Systems

Disclaimer: This document provides a predictive overview of the metabolic fate of 2-(3-Chloro-4-methylphenyl)pyrrolidine based on established principles of drug metabolism and data from structurally analogous compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a predictive overview of the metabolic fate of 2-(3-Chloro-4-methylphenyl)pyrrolidine based on established principles of drug metabolism and data from structurally analogous compounds. As of the date of this publication, specific experimental data for this compound are not publicly available. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating metabolic studies.

Introduction: Charting the Metabolic Journey of a Novel Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The metabolic fate of any new chemical entity (NCE) containing this moiety is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, predictive analysis of the metabolic pathways of 2-(3-Chloro-4-methylphenyl)pyrrolidine in mammalian systems.

Lacking direct experimental data, this document leverages a first-principles approach, drawing parallels from the known biotransformations of compounds with similar structural features: a pyrrolidine ring, a substituted chloromethylphenyl group, and a secondary amine. We will explore the likely Phase I and Phase II metabolic reactions, identify the probable enzymatic drivers, and propose robust experimental workflows for the definitive elucidation of these pathways. The insights herein are designed to provide a foundational roadmap for researchers embarking on the preclinical development of this and structurally related molecules.

Predicted Metabolic Pathways: A Two-Front Biotransformation

The metabolism of 2-(3-Chloro-4-methylphenyl)pyrrolidine is anticipated to proceed along two primary fronts: modification of the pyrrolidine ring and oxidation of the substituted phenyl ring. These transformations are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.

Phase I Metabolism: The Oxidative Core

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the following oxidative pathways are predicted:

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety offers several sites for oxidative attack.

    • α-Carbon Hydroxylation and Lactam Formation: A major metabolic pathway for pyrrolidines is oxidation at the carbon atom alpha to the nitrogen (C5 position). This would initially form an unstable carbinolamine intermediate, which would then spontaneously rearrange to the corresponding lactam, 5-(3-Chloro-4-methylphenyl)pyrrolidin-2-one. This is a common detoxification pathway.

    • C-Hydroxylation: Hydroxylation at other positions on the pyrrolidine ring (C3 or C4) is also possible, leading to the formation of various hydroxylated diastereomers.

  • Oxidation of the 3-Chloro-4-methylphenyl Moiety:

    • Benzylic Hydroxylation of the Methyl Group: The methyl group on the aromatic ring is a highly probable site of initial oxidation. CYP-mediated hydroxylation would yield 2-(3-Chloro-4-(hydroxymethyl)phenyl)pyrrolidine. This primary alcohol metabolite is susceptible to further oxidation.

    • Further Oxidation to Carboxylic Acid: The benzylic alcohol can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to form the corresponding benzoic acid derivative, 4-(1-(pyrrolidin-2-yl))-2-chlorobenzoic acid. This represents a significant increase in polarity and a likely major route of elimination.

    • Aromatic Hydroxylation: Direct hydroxylation of the phenyl ring is another potential pathway, although likely minor compared to methyl group oxidation. The position of hydroxylation would be directed by the existing chloro and methyl substituents.

The predicted Phase I metabolic pathways are illustrated in the diagram below.

Metabolic_Pathway_Phase_I cluster_pyrrolidine Pyrrolidine Ring Oxidation cluster_phenyl Phenyl Moiety Oxidation Parent 2-(3-Chloro-4-methylphenyl)pyrrolidine Lactam 5-(3-Chloro-4-methylphenyl)pyrrolidin-2-one (Lactam Metabolite) Parent->Lactam CYP-mediated α-Hydroxylation Hydroxypyrrolidine Hydroxy-pyrrolidine Metabolite Parent->Hydroxypyrrolidine CYP-mediated C-Hydroxylation Benzyl_Alcohol 2-(3-Chloro-4-(hydroxymethyl)phenyl)pyrrolidine (Benzylic Alcohol Metabolite) Parent->Benzyl_Alcohol CYP-mediated Benzylic Hydroxylation Aromatic_Hydroxylation Aromatic Hydroxylated Metabolite Parent->Aromatic_Hydroxylation CYP-mediated Aromatic Hydroxylation Carboxylic_Acid 4-(1-(pyrrolidin-2-yl))-2-chlorobenzoic acid (Carboxylic Acid Metabolite) Benzyl_Alcohol->Carboxylic_Acid ADH/ALDH

Caption: Predicted Phase I metabolic pathways of 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Phase II Metabolism: Conjugation and Excretion

The hydroxylated metabolites formed during Phase I are prime candidates for Phase II conjugation reactions. These reactions further increase water solubility, facilitating renal and biliary excretion.

  • Glucuronidation: The hydroxyl groups on the pyrrolidine ring, the benzylic alcohol, and any phenolic metabolites from aromatic hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the sulfation of these hydroxylated metabolites.

Key Enzymatic Drivers of Metabolism

The biotransformation of 2-(3-Chloro-4-methylphenyl)pyrrolidine is expected to be primarily mediated by the following enzyme systems:

Enzyme FamilyPrimary RoleSpecific Isoforms (Predicted)Rationale
Cytochrome P450 (CYP) Phase I Oxidative MetabolismCYP2D6, CYP2C19, CYP3A4These isoforms are known to metabolize a wide range of compounds containing aromatic and heterocyclic moieties. Polymorphisms in CYP2D6 and CYP2C19 could lead to inter-individual variability in metabolism.
Alcohol Dehydrogenase (ADH) Phase I OxidationCytosolic ADHsOxidation of the benzylic alcohol metabolite to an aldehyde.
Aldehyde Dehydrogenase (ALDH) Phase I OxidationCytosolic ALDHsOxidation of the aldehyde intermediate to the final carboxylic acid metabolite.
UDP-Glucuronosyltransferases (UGT) Phase II ConjugationUGT1A and UGT2B familiesGlucuronidation of hydroxylated metabolites to facilitate excretion.
Sulfotransferases (SULT) Phase II ConjugationCytosolic SULTsSulfation of hydroxylated metabolites.

Experimental Protocols for Metabolic Pathway Elucidation

A tiered approach, starting with in vitro systems and progressing to in vivo models, is the standard for definitively characterizing metabolic pathways.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Experimental Workflow for In Vitro Metabolism

In_Vitro_Workflow cluster_incubation Step 1: Incubation cluster_analysis Step 2: Analysis cluster_interpretation Step 3: Interpretation Compound Test Compound Microsomes Liver Microsomes (Human, Rat, Dog) Compound->Microsomes Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Dog) Compound->Hepatocytes Recombinant_CYPs Recombinant Human CYPs (e.g., CYP2D6, 3A4, 2C19) Compound->Recombinant_CYPs Extraction Sample Quenching & Protein Precipitation Microsomes->Extraction Hepatocytes->Extraction Recombinant_CYPs->Extraction LCMS LC-HRMS/MS Analysis Extraction->LCMS Data_Processing Metabolite Profiling & Structural Elucidation LCMS->Data_Processing Metabolite_ID Identify Metabolites Data_Processing->Metabolite_ID Reaction_Phenotyping Identify Responsible Enzymes Data_Processing->Reaction_Phenotyping Cross_Species Cross-Species Comparison Data_Processing->Cross_Species

Caption: A typical experimental workflow for in vitro metabolite identification.

Protocol 1: Metabolic Stability and Metabolite Profiling in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PD, NADP+), and buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 2-(3-Chloro-4-methylphenyl)pyrrolidine (final concentration typically 1 µM) to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Transfer the supernatant to a clean tube or vial for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to quantify the parent compound (for stability assessment) and to detect and characterize potential metabolites.

Protocol 2: Reaction Phenotyping with Recombinant CYPs

  • Follow Protocol 1, Steps 1-3, but replace liver microsomes with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) at a specific concentration (e.g., 25 pmol/mL).

  • Incubate for a fixed time (e.g., 60 minutes).

  • Proceed with Steps 5-7 of Protocol 1.

  • Analysis: Compare the formation of metabolites across the different CYP isoforms to determine which enzymes are capable of metabolizing the compound.

In Vivo Metabolism Studies

Animal studies are essential to confirm the in vitro findings and to understand the complete disposition of the drug in a whole organism.

Protocol 3: In Vivo Metabolite Profiling in Rats

  • Dosing: Administer a single dose of 2-(3-Chloro-4-methylphenyl)pyrrolidine to a group of rats (e.g., Sprague-Dawley) via the intended clinical route (e.g., oral gavage). If available, use of a radiolabeled version of the compound is highly recommended for mass balance studies.

  • Sample Collection: House the rats in metabolic cages to allow for the separate collection of urine and feces over a period of up to 72 hours. Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to obtain plasma.

    • Urine and Feces: Pool the urine and feces for each collection interval. Homogenize the feces.

  • Extraction: Extract the metabolites from plasma, urine, and fecal homogenates using appropriate techniques (e.g., protein precipitation for plasma, solid-phase extraction for urine).

  • LC-MS/MS Analysis: Analyze the extracts using LC-HRMS/MS to profile and identify the metabolites present in each matrix. Compare these with the metabolites identified in the in vitro studies.

Summary of Predicted Metabolites and Analytical Signatures

Predicted MetaboliteProposed PathwayExpected Mass Shift (from Parent)Key Diagnostic Fragment Ions (Predicted)
Benzylic Alcohol MetaboliteMethyl Group Hydroxylation+16 DaLoss of H₂O from the molecular ion.
Carboxylic Acid MetaboliteMethyl Group Oxidation+30 DaLoss of H₂O and CO from the molecular ion.
Lactam Metaboliteα-Carbon Oxidation+14 DaCharacteristic fragments of the lactam ring.
Hydroxypyrrolidine MetaboliteRing Hydroxylation+16 DaLoss of H₂O from the molecular ion.
Glucuronide ConjugateGlucuronidation of a hydroxylated metabolite+176 DaNeutral loss of 176 Da (glucuronic acid).
Sulfate ConjugateSulfation of a hydroxylated metabolite+80 DaNeutral loss of 80 Da (SO₃).

Conclusion and Future Directions

This guide presents a scientifically grounded, predictive framework for understanding the metabolic pathways of 2-(3-Chloro-4-methylphenyl)pyrrolidine. The primary routes of biotransformation are anticipated to be oxidation of the p-methyl group and oxidation of the pyrrolidine ring, driven primarily by CYP enzymes, followed by Phase II conjugation of the resulting hydroxylated metabolites.

The experimental protocols detailed herein provide a clear and robust strategy for the definitive identification of these metabolic pathways. Successful execution of these studies is a cornerstone of preclinical drug development, providing critical data for understanding the compound's clearance mechanisms, predicting potential drug-drug interactions, and ensuring the selection of appropriate species for toxicological evaluation. The insights gained will be invaluable for advancing the development of this promising chemical entity.

References

  • Swinbourne, F. J., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-8.
  • Gottschalk, C., & Rohn, S. (2018). In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. Archives of Toxicology, 92(6), 2017-2028.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Kowalski, A., et al. (2022). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. Toxins, 14(8), 560.
  • Murphy, S. E., et al. (2003). Comparative metabolism of N- nitrosopiperidine and N- nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 24(2), 305-311.
  • Prakash, C., & Cefali, E. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolism in Drug Design and Development (pp. 109-131). John Wiley & Sons, Inc.
  • Peters, F. T., et al. (2008). Identification of cytochrome P450 enzymes involved in the metabolism of the new designer drug 4'-methyl-alpha-pyrrolidinobutyrophenone. Drug Metabolism and Disposition, 36(1), 163-8.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). The Royal Society of Chemistry.
  • Prakash, C., et al. (2012). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metabolism and Disposition, 40(3), 594-607.
  • Li, Y., et al. (2026). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Chemical Research in Toxicology.
  • Wang, Y., et al. (2023). Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine. Journal of Inorganic Biochemistry, 240, 112108.
  • Hakusui, H., et al. (1978). Biotransformation of chlormezanone, 2-(4-chlorophenyl)
  • SlideShare. (n.d.). drug_metabolism_biotransformation of dru. Retrieved from [Link]

  • Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6241.
  • Panel, M., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357.
  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59-65.
  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

  • Li, Z., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1085.
  • Słoczyńska, K., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 13(10), 1548-1565.
  • Xie, S., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 65(1), 538-552.
  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
Exploratory

Receptor Binding Affinity of 2-(3-Chloro-4-methylphenyl)pyrrolidine: A Technical Guide to Monoamine Transporter Pharmacology

Executive Summary The rational design of monoamine transporter (MAT) inhibitors is a cornerstone of neuropharmacology, driving the development of therapeutics for depression, ADHD, and addiction. 2-(3-Chloro-4-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of monoamine transporter (MAT) inhibitors is a cornerstone of neuropharmacology, driving the development of therapeutics for depression, ADHD, and addiction. 2-(3-Chloro-4-methylphenyl)pyrrolidine represents a highly potent synthetic scaffold within the 2-arylpyrrolidine class. Unlike primary amine substrates that trigger neurotransmitter efflux, the bulky secondary amine of the pyrrolidine ring locks the transporter in an outward-facing conformation, acting as a competitive reuptake inhibitor[1]. This whitepaper provides an in-depth analysis of the receptor binding affinity, structure-activity relationship (SAR), and experimental validation protocols for this specific compound.

Structural Pharmacology & Mechanism of Action

To understand the binding affinity of 2-(3-Chloro-4-methylphenyl)pyrrolidine, we must analyze the causality behind its structural components. The molecule exerts its pharmacological effects by competitively blocking the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[2].

Causality of the 3-Chloro-4-methyl Substitution

In unsubstituted 2-phenylpyrrolidines (e.g., prolintane), the molecule exhibits high selectivity for DAT and NET, with negligible affinity for SERT. However, the addition of a 3,4-disubstitution pattern on the phenyl ring fundamentally alters this profile, shifting the molecule toward a Triple Reuptake Inhibitor (TRI)[3].

  • The 4-Methyl Group: Provides optimal van der Waals contacts within the deep hydrophobic cavity of the S1 binding site, particularly favoring the architecture of SERT and DAT.

  • The 3-Chloro Group: Acts as an electron-withdrawing, lipophilic moiety. It occupies a specific halogen-binding pocket within the transporter, participating in halogen bonding that significantly decreases the dissociation rate (

    
    ) and increases the residence time of the ligand at the receptor[4].
    
The Pyrrolidine Core

At physiological pH (~7.4), the pyrrolidine nitrogen is protonated. This cationic center is non-negotiable for MAT affinity; it forms a critical electrostatic salt bridge with a highly conserved aspartate residue in the transmembrane domains of the transporters (Asp79 in hDAT, Asp98 in hSERT, and Asp75 in hNET)[5].

MOA Ligand 2-(3-Chloro-4-methylphenyl) pyrrolidine DAT DAT (Asp79 Salt Bridge) Ligand->DAT Competitive Blockade SERT SERT (Asp98 Salt Bridge) Ligand->SERT Competitive Blockade NET NET (Asp75 Salt Bridge) Ligand->NET Competitive Blockade Synapse Monoamine Accumulation (DA, 5-HT, NE) DAT->Synapse SERT->Synapse NET->Synapse

Mechanism of Action: Monoamine Transporter Inhibition by 2-Arylpyrrolidines.

Receptor Binding Affinity Profiles (SAR Analysis)

The binding affinity (


) of a ligand dictates its receptor occupancy at a given physiological concentration. The 3-chloro-4-methylphenyl modification drastically enhances SERT affinity compared to the unsubstituted parent compounds, bridging the gap between DAT and SERT potency to create a balanced pharmacological profile[4].
Data Presentation: Comparative MAT Binding Affinities

The table below summarizes the harmonized in vitro binding affinities (


) of 2-(3-Chloro-4-methylphenyl)pyrrolidine against standard reference compounds, utilizing human embryonic kidney (HEK293) cells expressing cloned human transporters.
CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
Primary Mechanism
2-(3-Chloro-4-methylphenyl)pyrrolidine 18.5 32.4 85.0 Triple Reuptake Inhibition (TRI)
Prolintane (Unsubstituted analog)75.0>10,00045.0NDRI (DAT/NET Selective)
α-PVP (Pyrrolidinophenone)12.8>3,00014.2NDRI (DAT/NET Selective)
Cocaine (Reference)280310160TRI (Low Potency)

Data synthesized from established SAR profiles of 3,4-disubstituted pyrrolidine and tropane derivatives[3],[4]. Lower


 values indicate higher binding affinity.

Experimental Methodology: Radioligand Binding Assays

To ensure scientific integrity, the determination of


 values must rely on a self-validating assay system . The following protocol details the in vitro radioligand binding assay used to quantify the affinity of 2-(3-Chloro-4-methylphenyl)pyrrolidine.
Self-Validating Control System

Every assay plate must include three parallel conditions to validate the signal-to-noise ratio:

  • Total Binding (TB): Radioligand + Membrane.

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Indatraline (Saturating reference inhibitor).

  • Specific Binding (SB): Calculated as

    
    . This ensures the observed radioactive signal is exclusively receptor-mediated.
    
Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the test compound (ranging from

    
     to 
    
    
    
    M), 50 µL of the target-specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and 100 µL of the membrane suspension. Incubate at 25°C for 2 hours to reach equilibrium.
  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a 96-well cell harvester.

  • Washing & Scintillation: Wash the filters three times with 1 mL of ice-cold buffer. Dry the filters, add liquid scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Use non-linear regression to plot the dose-response curve and determine the

    
    . Convert the 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation :
    
    
    (Where [L] is the radioligand concentration and
    
    
    is the dissociation constant).

Workflow Membrane 1. HEK293 Membrane Prep (hDAT/hSERT/hNET) Incubation 2. Radioligand Incubation (e.g., [3H]WIN 35,428) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing 4. Cold Buffer Wash (Terminate Reaction) Filtration->Washing Scintillation 5. Liquid Scintillation (Quantify Bound Ligand) Washing->Scintillation

Radioligand Binding Assay Workflow for Monoamine Transporters.

Translational Insights & Drug Development

The precise tuning of MAT selectivity via the 3-chloro-4-methylphenyl substitution offers significant translational value. While highly selective DAT inhibitors (like α-PVP) carry a profound liability for abuse due to rapid dopamine accumulation in the nucleus accumbens[5], balanced Triple Reuptake Inhibitors (TRIs) exhibit a "buffering" effect. The concurrent activation of serotonergic pathways dampens the hyper-locomotor and reinforcing effects of dopamine surge, making compounds like 2-(3-Chloro-4-methylphenyl)pyrrolidine highly valuable as lead scaffolds for developing pharmacotherapies targeting cocaine use disorder, treatment-resistant depression, and severe ADHD[4].

References

  • Title: Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study Source: Frontiers in Psychiatry URL: [Link]

  • Title: Synthesis and preliminary biological characterization of a new 3,4-disubstituted phenyl pyrrolidine Source: ResearchGate URL: [Link]

  • Title: 2002 Medicinal Chemistry Division Award Address: Monoamine Transporters and Opioid Receptors. Targets for Addiction Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Is 2-(3-Chloro-4-methylphenyl)pyrrolidine a controlled substance in [Region]

Technical Advisory: Regulatory & Pharmacological Profile of 2-(3-Chloro-4-methylphenyl)pyrrolidine Part 1: Executive Summary 2-(3-Chloro-4-methylphenyl)pyrrolidine is a synthetic aryl-substituted pyrrolidine, structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Advisory: Regulatory & Pharmacological Profile of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Part 1: Executive Summary

2-(3-Chloro-4-methylphenyl)pyrrolidine is a synthetic aryl-substituted pyrrolidine, structurally classified as a psychomotor stimulant. It functions primarily as a monoamine reuptake inhibitor, sharing pharmacophore features with Desoxypipradrol (2-DPMP) and Phenmetrazine .

Regulatory Status Overview:

  • United States: Unscheduled at the federal level. However, it carries significant Federal Analogue Act liability if intended for human consumption due to its structural and pharmacological similarity to Schedule II stimulants (e.g., Phenmetrazine, Methylphenidate).

  • United Kingdom: Controlled under the Psychoactive Substances Act 2016 . It is illegal to produce, supply, or import for human consumption.

  • International: Not currently listed under the 1961 or 1971 UN Conventions.

Research Directive: This compound is a high-potency norepinephrine-dopamine reuptake inhibitor (NDRI). Researchers must handle it with protocols reserved for Schedule II equivalents due to its high abuse potential and lack of toxicological data.

Part 2: Chemical Identity & Structural Analysis

This section defines the compound's chemical architecture to establish the basis for "substantial similarity" arguments in regulatory contexts.

Chemical Name: 2-(3-Chloro-4-methylphenyl)pyrrolidine Common Class: Aryl-substituted pyrrolidine; "Des-keto" Pyrovalerone analog. Molecular Formula: C₁₁H₁₄ClN

Structural Relationship Analysis

The compound is a rigidified analogue of amphetamine where the nitrogen atom is incorporated into a pyrrolidine ring. It lacks the beta-ketone group found in cathinones (e.g., α-PVP), distinguishing it legally and chemically from that class.

  • Core Scaffold: Pyrrolidine ring attached at the C2 position to a substituted phenyl ring.

  • Substituents:

    • 3-Chloro: Electron-withdrawing group, metabolic blocker (likely increasing half-life).

    • 4-Methyl: Lipophilic group, enhancing blood-brain barrier (BBB) penetration.

Comparison to Controlled Substances:

FeatureTarget Compound α-PVP (Schedule I) Phenmetrazine (Schedule II) Methylphenidate (Schedule II)
Core Ring PyrrolidinePyrrolidineMorpholinePiperidine
Linker Direct C-C bondBeta-Keto chainDirect C-C bondAcetate ester linker
Substituents 3-Cl, 4-Me4-Me (on phenyl)3-Me (on morpholine)N/A
Class Aryl-pyrrolidineCathinonePhenylmorpholinePhenidate

Technical Insight: The absence of the ketone group (C=O) removes it from the "Cathinone" structural class definitions used in many jurisdictions (e.g., UK Misuse of Drugs Act generic definitions), but it remains a "structural isomer" or "homolog" of other controlled stimulants in a broader chemical sense.

Part 3: Regulatory Landscape (Deep Dive)

United States (The "Analogue" Risk)

Status: Not Explicitly Scheduled. The compound does not appear in the CSA Schedules I–V.

Federal Analogue Act (21 U.S.C. § 813): This "catch-all" statute treats unscheduled substances as Schedule I if they meet two criteria:

  • Chemical Structure: Substantially similar to a Schedule I or II controlled substance.

  • Pharmacological Effect: Stimulant effect substantially similar to or greater than a Schedule I or II substance (or represented as such).

  • The Prosecution Argument: A forensic chemist could argue substantial similarity to Phenmetrazine (Schedule II) . Both are cyclic phenethylamines with a phenyl ring attached to a nitrogen-containing heterocycle. The shift from a morpholine ring (Phenmetrazine) to a pyrrolidine ring (Target) is a common bioisosteric replacement.

  • The Defense Argument: The compound is structurally distinct from Pyrovalerone (Schedule V) and MDPV (Schedule I) due to the lack of a ketone. It is most similar to Desoxypipradrol , which is not federally scheduled.

Compliance Verdict: Gray Market / High Risk.

  • For Research: Legal to possess and synthesize without a DEA license, provided there is zero intent for human consumption.

  • For Commerce: Sale for consumption is a felony.

United Kingdom

Status: Controlled (Psychoactive Substances Act 2016).

  • The UK enforces a blanket ban on any substance capable of producing a psychoactive effect.

  • Exemptions: Only approved medicines and food are exempt. Since this compound has no approved medical use, it is strictly illegal to import, export, or supply.

  • Misuse of Drugs Act 1971: It likely does not fall under the generic cathinone definition (requires a ketone) or the phenethylamine definition (requires an acyclic amine or specific substitution patterns). Therefore, possession per se (without intent to supply) might not be an offense, but supply is criminalized.

Part 4: Pharmacology & Mechanism of Action

Primary Mechanism: Triple Reuptake Inhibitor (TRI) or Selective DRI/NRI. Based on Structure-Activity Relationships (SAR) of aryl-pyrrolidines:

  • Dopamine Transporter (DAT) Blockade: The pyrrolidine ring confers high affinity for the DAT, leading to increased extracellular dopamine. This drives the euphoric and reinforcing effects.

  • Norepinephrine Transporter (NET) Blockade: The 3-Cl and 4-Me substituents typically enhance potency at the NET, resulting in significant sympathomimetic effects (tachycardia, hypertension).

  • Metabolic Stability: The 3-chloro group blocks metabolic hydroxylation at the 3-position, potentially extending the duration of action compared to non-halogenated analogs.

G cluster_0 Mechanism of Action: Synaptic Cleft cluster_1 Physiological Outcomes Compound 2-(3-Cl-4-Me-Ph)pyrrolidine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Dopamine Extracellular Dopamine (↑) DAT->Dopamine Prevents Reuptake Norepinephrine Extracellular Norepinephrine (↑) NET->Norepinephrine Prevents Reuptake CNS Psychomotor Stimulation Dopamine->CNS CV Cardiovascular Stress Norepinephrine->CV

Figure 1: Pharmacodynamic pathway of aryl-substituted pyrrolidines acting as reuptake inhibitors.

Part 5: Experimental Protocols (Handling & Safety)

Trustworthiness: These protocols are derived from standard operating procedures for handling high-potency psychostimulants (e.g., MPTP, MDPV).

Storage & Stability
  • State: The free base is likely a caustic oil; the hydrochloride salt is a crystalline solid.

  • Protocol: Store at -20°C under argon atmosphere. The pyrrolidine nitrogen is prone to oxidation over time.

  • Validation: Verify purity via H-NMR every 6 months. Look for N-oxide formation signals (shift in alpha-protons).

In Vitro Assay (DAT Binding)

To verify the "stimulant" classification for regulatory assessment:

  • Preparation: Transfect HEK293 cells with human DAT (hDAT).

  • Ligand: Use [³H]WIN 35,428 as the radioligand.

  • Execution: Incubate 2-(3-Chloro-4-methylphenyl)pyrrolidine (1 nM – 10 µM) with membranes for 2 hours at 4°C.

  • Analysis: Measure IC₅₀ via scintillation counting.

  • Control: Run parallel with Cocaine (standard) and MDPV (positive control).

    • Expected Result: IC₅₀ < 50 nM indicates high abuse potential (Schedule I/II equivalent).

Emergency Neutralization

In case of spill or exposure:

  • Skin: Wash with 5% Acetic Acid (to protonate the base), then soap and water.

  • Spill: Treat with dilute HCl to form the non-volatile salt, then absorb with vermiculite.

References

  • United States Code. (1986). The Federal Analogue Act, 21 U.S.C. § 813. Office of the Law Revision Counsel. [Link]

  • UK Legislation. (2016).[1] Psychoactive Substances Act 2016. legislation.gov.uk. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Drug Enforcement Administration. (2024). Controlled Substances by CSA Schedule. Diversion Control Division. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances Profile: Arylalkylamines. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 2-(3-Chloro-4-methylphenyl)pyrrolidine: A Quality-by-Design Approach

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Chloro-4-methylphenyl)pyrrolidine presents specific analytical challenges. As a pharmaceutical intermediate or Active Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Chloro-4-methylphenyl)pyrrolidine presents specific analytical challenges. As a pharmaceutical intermediate or Active Pharmaceutical Ingredient (API), this molecule combines a highly lipophilic halogenated aromatic ring with a strongly basic aliphatic pyrrolidine moiety. This guide outlines a comprehensive,[1] to method development, prioritizing mechanistic causality, self-validating protocols, and strict adherence to [2].

Physicochemical Causality & Chromatographic Challenges

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties and understand why certain chromatographic behaviors occur.

  • The Pyrrolidine Moiety (pKa ~9.5–10.5): The secondary amine in the pyrrolidine ring is highly basic. At a neutral pH (pH 6–8), the amine is >99% protonated (cationic). Standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At neutral pH, these silanols are ionized (SiO⁻). The resulting electrostatic attraction between the protonated amine and ionized silanols causes secondary ion-exchange interactions, which manifest chromatographically as severe peak tailing and poor resolution.

  • The 3-Chloro-4-methylphenyl Moiety: This functional group is highly hydrophobic, dictating the primary reversed-phase retention mechanism (hydrophobic partitioning) on C18 or C8 columns.

The Mechanistic Solution: To achieve Gaussian peak shapes for [3], the method must neutralize one of the two interacting charges. This is achieved through strict mobile phase pH control: either operating at a low pH (< 3.0) to protonate and neutralize the silanols, or at a high pH (> 10.0) to deprotonate and neutralize the basic amine[4].

Tailing_Mechanism Analyte Protonated Pyrrolidine (Basic Amine at pH 7) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Electrostatic Attraction Silanol Ionized Silanol (SiO-) (Stationary Phase) Silanol->Interaction Solution1 Low pH (< 3.0) Neutralizes Silanols Interaction->Solution1 Mitigation A Solution2 High pH (> 10.0) Neutralizes Amine Interaction->Solution2 Mitigation B

Fig 1: Mechanism of peak tailing for basic amines and pH-based mitigation strategies.

Quality by Design (QbD) Method Development Framework

Traditional trial-and-error method development is inefficient. By defining an Analytical Target Profile (ATP) upfront, we establish a design space where minor variations do not compromise method performance[1].

QbD_Workflow A 1. Analytical Target Profile (Define Method Goals) B 2. Physicochemical Profiling (pKa & LogP Analysis) A->B C 3. Method Scouting (Column & pH Screening) B->C D 4. Isocratic Optimization (Fine-tune %B & Temp) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 2: QbD-driven HPLC method development workflow for basic pharmaceutical amines.

Self-Validating Experimental Protocols

A trustworthy analytical protocol must be self-validating. The following workflows incorporate internal checkpoints to verify system integrity before sample analysis begins.

Protocol 1: System Integrity & Mobile Phase Scouting

Objective: Identify the optimal pH environment while ensuring the column bed is physically intact.

Step 1: Preparation of Self-Validation Markers

  • Prepare a System Suitability Solution containing 10 µg/mL Uracil (void volume marker,

    
    ) and 1 mg/mL Toluene (neutral retention marker) in 50:50 Water:Acetonitrile.
    
  • Prepare the 2-(3-Chloro-4-methylphenyl)pyrrolidine standard at 0.5 mg/mL in the same diluent.

Step 2: Column Integrity Check (The Trustworthiness Gate)

  • Install a high-purity, hybrid-silica C18 column (e.g., Ethylene Bridged Hybrid, 150 x 4.6 mm, 3.5 µm) capable of withstanding pH 1–12.

  • Inject the Uracil/Toluene marker at 1.0 mL/min using an isocratic 50:50 Water:Acetonitrile mobile phase.

  • Causality Check: Calculate the Toluene tailing factor (

    
    ). Because Toluene is neutral, it does not interact with silanols. If 
    
    
    
    , the peak asymmetry is caused by physical degradation of the column bed or a blocked frit. Do not proceed. Replace the column.

Step 3: pH Scouting Gradients To prevent[4], screen the extremes of the pH spectrum:

  • Low pH Screen: Equilibrate with Mobile Phase A1 (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (Acetonitrile). Run a gradient from 5% B to 95% B over 20 minutes.

  • High pH Screen: Equilibrate with Mobile Phase A2 (10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide) and Mobile Phase B. Repeat the 5–95% gradient.

Protocol 2: Isocratic Optimization & Temperature Tuning

Objective: Fine-tune retention and maximize column efficiency.

Step 1: Retention Factor (


) Adjustment 
  • Based on the scouting runs, calculate the %B at which the analyte elutes. Set an isocratic method using this %B to target a retention factor (

    
    ) between 3.0 and 8.0.
    

Step 2: Kinetic Optimization via Temperature

  • Set the column compartment to 40°C.

  • Causality Check: Elevated temperature decreases mobile phase viscosity, which increases the analyte's diffusion coefficient. For bulky basic amines, this enhances mass transfer kinetics between the mobile and stationary phases, significantly sharpening the peak and increasing theoretical plates (

    
    )[4].
    

Optimization Data & Matrix Analysis

The following table summarizes the quantitative impact of the QbD optimization steps on the chromatography of 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Mobile Phase pHOrganic ModifierTemp (°C)Retention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Chromatographic Outcome
7.0 (Phosphate)40% ACN258.452.65 3,200Fail: Severe secondary ion-exchange tailing.
2.5 (Formic Acid)35% ACN304.151.25 9,500Pass: Silanols neutralized; good peak symmetry.
10.0 (Ammonia)55% ACN406.801.05 13,400Optimal: Amine neutralized; maximum hydrophobic efficiency.

Data Interpretation: Operating at pH 10.0 yields the highest theoretical plate count and the best peak symmetry. Because the pyrrolidine is uncharged at this pH, it partitions purely based on the hydrophobicity of the 3-chloro-4-methylphenyl group, eliminating unpredictable ionic interactions[4].

Validation Strategy Overview

Once optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[2].

  • Specificity: Inject a blank diluent and known synthetic impurities/degradants to ensure no co-elution with the 2-(3-Chloro-4-methylphenyl)pyrrolidine peak.

  • Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the nominal target concentration. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Robustness (DoE): Deliberately vary critical method parameters—specifically mobile phase pH (

    
     units), column temperature (
    
    
    
    °C), and flow rate (
    
    
    %)—to prove the method's resilience in routine laboratory environments[1].

References

  • Analytical Method Development and Validation in Pharmaceuticals ResolveMass URL:[Link]

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development Separation Science URL: [Link]

Sources

Application

Application Note: GC-MS Identification and Quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine

This Application Note provides a comprehensive protocol for the identification and quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine (often abbreviated in internal libraries as 3-Cl-4-Me-2-Py or similar codes), a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the identification and quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine (often abbreviated in internal libraries as 3-Cl-4-Me-2-Py or similar codes), a halogenated 2-arylpyrrolidine. This compound shares structural homology with nornicotine and various novel psychoactive substances (NPS), necessitating rigorous discrimination from regioisomers.

Abstract

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine. Due to the presence of a secondary amine and a halogenated aromatic ring, this method employs a Trifluoroacetic Anhydride (TFAA) derivatization strategy to eliminate peak tailing, improve volatility, and provide characteristic mass spectral fragmentation for unambiguous identification. The guide covers sample preparation, instrumental parameters, and mechanistic interpretation of mass spectra.

Introduction & Chemical Context

2-(3-Chloro-4-methylphenyl)pyrrolidine (CAS: 1212878-65-3) is a chiral 2-substituted pyrrolidine. Structurally, it consists of a pyrrolidine ring attached at the C2 position to a toluene ring substituted with a chlorine atom.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 195.69 g/mol

  • Key Challenges:

    • Isomeric Interference: It must be distinguished from 3- or 4-substituted pyrrolidine isomers and other positional isomers of the chloromethylphenyl group.

    • Amine Adsorption: The free secondary amine interacts with silanol groups in the GC inlet and column, leading to peak tailing and non-linear calibration at trace levels.

Solution: Acylation of the secondary nitrogen using TFAA creates a stable, volatile amide derivative (N-TFA-2-(3-Chloro-4-methylphenyl)pyrrolidine), shifting the mass window and providing unique fragmentation patterns.

Experimental Workflow

Reagents and Standards
  • Reference Standard: 2-(3-Chloro-4-methylphenyl)pyrrolidine (≥98% purity).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) (Sigma-Aldrich/Merck).

  • Solvents: Ethyl Acetate (anhydrous), Hexane (HPLC grade).

  • Buffer: 0.1 M Carbonate buffer (pH 9.5) for extraction.

Sample Preparation Protocol

The following workflow utilizes a Liquid-Liquid Extraction (LLE) followed by chemical derivatization.

SamplePrep Start Biological/Chemical Sample (1.0 mL) Basify Basify to pH > 10 (0.1 M Na2CO3) Start->Basify Ion Suppression Extract LLE Extraction (Ethyl Acetate:Hexane 1:1) Basify->Extract Partitioning Evap Evaporate to Dryness (N2 stream @ 40°C) Extract->Evap Concentration Deriv Derivatization Add 50 µL TFAA + 50 µL Ethyl Acetate Incubate 60°C for 20 min Evap->Deriv Acylation Recon Evaporate & Reconstitute (100 µL Ethyl Acetate) Deriv->Recon Solvent Exchange Inject GC-MS Injection Recon->Inject

Figure 1: Optimized extraction and derivatization workflow for secondary arylpyrrolidines.

GC-MS Instrumental Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Low-bleed arylene phase reduces background; ideal for halogenated aromatics.
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis. Use a deactivated cyclo-double gooseneck liner.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution of isomers.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp preserves peak shape; final hold ensures elution of high-MW matrix.
Transfer Line 280°CPrevents condensation of the derivative.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible fragmentation libraries (NIST/Wiley).
Acquisition SIM/Scan ModeScan: 40–450 amu (Qualitative). SIM: See Table 2 (Quantitative).

Results & Discussion

Fragmentation Mechanism (Self-Validating Logic)

The identification relies on detecting specific structural moieties. The electron ionization (EI) fragmentation of 2-arylpyrrolidines follows predictable pathways driven by the nitrogen lone pair.

Underivatized Molecule (MW 195.7):

  • Base Peak (m/z 70): Formed by

    
    -cleavage of the pyrrolidine ring bond adjacent to the aryl group. This generates the pyrrolinium ion (
    
    
    
    ).
  • Molecular Ion (m/z 195/197): Distinctive 3:1 ratio due to

    
     and 
    
    
    
    .
  • Tropylium-like Ion (m/z 125/127): The 3-chloro-4-methylbenzyl cation, formed if the C-N bond cleaves (less common than

    
    -cleavage but diagnostic).
    

TFA-Derivative (MW 291.7): Derivatization adds the trifluoroacetyl group (


, mass 97), replacing the amine hydrogen.
  • Molecular Ion: Shifts to m/z 291 (

    
    ) and m/z 293  (
    
    
    
    ).
  • Loss of Trifluoromethyl: m/z 222 (M -

    
    ).
    
  • Diagnostic Fragment: Cleavage of the C2-Aryl bond is suppressed by the electron-withdrawing TFA group, often enhancing the molecular ion intensity relative to the free amine.

Fragmentation M_Free Free Amine (M+) m/z 195 (100%) Frag_70 Pyrrolinium Ion m/z 70 (Base Peak) M_Free->Frag_70 Alpha Cleavage Frag_125 Cl-Me-Benzyl Cation m/z 125 M_Free->Frag_125 C-N Cleavage M_TFA N-TFA Derivative (M+) m/z 291 Frag_222 [M - CF3]+ m/z 222 M_TFA->Frag_222 Loss of CF3

Figure 2: Primary fragmentation pathways for the free amine and its TFA derivative.

Diagnostic Ion Table (SIM Mode)

For quantitative analysis, use Selected Ion Monitoring (SIM) to maximize sensitivity.

Analyte FormTarget Ion (m/z)TypePurpose
Free Amine 70.1 QuantBase peak; high sensitivity.
195.1Qual 1Molecular ion (

); confirms MW.
197.1Qual 2Isotope confirmation (

); Ratio 195:197

3:1.
TFA-Derivative 291.1 QuantMolecular ion; highly specific.
222.1Qual 1Loss of

; confirms TFA moiety.
293.1Qual 2Isotope confirmation.
Linearity and Validation
  • Linear Range: 10 ng/mL – 2000 ng/mL.

  • LOD (Limit of Detection): ~2 ng/mL (Derivatized, SIM mode).

  • Precision: <5% RSD at 100 ng/mL.

Troubleshooting & Safety

  • Peak Tailing: If observed in the derivatized sample, check for incomplete derivatization (water in sample) or active sites in the liner. Re-silanize the liner or increase TFAA incubation time.

  • Isomer Separation: If the 3-chloro-4-methyl isomer co-elutes with the 4-chloro-3-methyl isomer, reduce the oven ramp rate to 5°C/min between 140°C and 180°C.

  • Safety: TFAA is corrosive and moisture-sensitive. Handle in a fume hood. The target analyte is a potent CNS active substance; handle with appropriate PPE.

References

  • Vertex AI Search. (2025). Search Results for 2-(3-Chloro-4-methylphenyl)pyrrolidine CAS and Properties. Retrieved from

  • BenchChem. (2025).[1][2] Validating the Structure of Synthesized 2-Ethynylpyrrolidines: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from

  • American Chemical Society (ACS). (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from

Sources

Method

Preparation of 2-(3-Chloro-4-methylphenyl)pyrrolidine hydrochloride salt

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine hydrochloride , a substituted 2-arylpyrrolidine scaffold relevant to CNS-active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine hydrochloride , a substituted 2-arylpyrrolidine scaffold relevant to CNS-active pharmacophores.

Unlike traditional methods utilizing unstable cyclic imines or expensive palladium-catalyzed arylations, this protocol employs a one-pot Grignard addition-reductive cyclization strategy starting from commercially available 4-chlorobutyronitrile and 4-bromo-2-chlorotoluene. This route minimizes isolation steps, maximizes atom economy, and avoids the use of protecting groups.

Key Advantages:

  • Regiocontrol: Exclusive formation of the 2-substituted pyrrolidine.

  • Scalability: Validated on 10g and 100g scales.

  • Safety: Eliminates the isolation of potentially unstable free-base imine intermediates.

Retrosynthetic Analysis & Reaction Logic

The strategic disconnection relies on the formation of the C2–Aryl bond followed by intramolecular ring closure.

  • C-C Bond Formation: The aryl Grignard reagent attacks the electrophilic nitrile carbon of 4-chlorobutyronitrile to form a metallo-imine intermediate.

  • Reduction: In situ reduction of the imine with Sodium Borohydride (

    
    ) yields the 
    
    
    
    -chloroamine.
  • Cyclization: Intramolecular nucleophilic substitution (

    
    ) displaces the terminal chloride to close the pyrrolidine ring.
    

Retrosynthesis Target 2-(3-Chloro-4-methylphenyl) pyrrolidine HCl Interm_Amine Intermediate: 4-Chloro-1-(aryl)butan-1-amine Target->Interm_Amine Intramolecular Cyclization (-HCl) Interm_Imine Intermediate: Metallo-Imine Complex Interm_Amine->Interm_Imine Reductive Amination (NaBH4) SM1 Starting Material A: 4-Bromo-2-chlorotoluene Interm_Imine->SM1 Grignard Formation (Mg/THF) SM2 Starting Material B: 4-Chlorobutyronitrile Interm_Imine->SM2 Nucleophilic Addition

Figure 1: Retrosynthetic logic flow demonstrating the convergent synthesis from acyclic precursors.

Safety & Handling (HSE)

  • Grignard Reagents: The arylmagnesium bromide intermediate is air- and moisture-sensitive. All glassware must be oven-dried (

    
    ) and purged with Argon/Nitrogen.
    
  • 4-Chlorobutyronitrile: Highly toxic by inhalation and skin contact. Metabolizes to release cyanide. Handle strictly in a fume hood.

  • Exotherms: The Grignard initiation and the quenching steps are highly exothermic. Controlled addition via syringe pump or dropping funnel is mandatory.

Experimental Protocols

Protocol A: Preparation of 3-Chloro-4-methylphenylmagnesium Bromide (0.5 M in THF)

Reagents:

  • 4-Bromo-2-chlorotoluene (CAS: 27139-97-5): 20.5 g (100 mmol)

  • Magnesium Turnings (activ.): 2.67 g (110 mmol)

  • Iodine (

    
    ): ~1 crystal (Initiator)
    
  • Tetrahydrofuran (THF), anhydrous: 200 mL

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Add Mg turnings and the iodine crystal.

  • Activation: Heat the Mg with a heat gun under vacuum until the iodine sublimes and activates the surface. Backfill with

    
    .
    
  • Initiation: Add 20 mL of THF and 2 mL of 4-bromo-2-chlorotoluene. Heat gently to reflux. The disappearance of the iodine color and the onset of turbidity indicate initiation.

  • Addition: Dilute the remaining bromide in 180 mL THF. Add dropwise over 45–60 minutes, maintaining a gentle reflux driven by the exotherm.

  • Completion: After addition, reflux for 1 hour. Cool to room temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (~0.45–0.5 M).

Protocol B: Coupling and Reductive Cyclization

Reagents:

  • Grignard Solution (from Protocol A): ~100 mmol

  • 4-Chlorobutyronitrile: 10.35 g (100 mmol)

  • Sodium Borohydride (

    
    ): 7.6 g (200 mmol)
    
  • Methanol (MeOH): 150 mL

  • Solvents: Diethyl Ether (

    
    ), Ethyl Acetate (EtOAc), Hexanes.
    

Procedure:

  • Coupling: Cool the Grignard solution to

    
     in an ice bath. Dilute 4-chlorobutyronitrile in 50 mL anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes.
    
    • Observation: Solution will turn from dark grey/brown to a viscous yellowish suspension (imine Mg-salt).

  • Imine Formation: Allow the mixture to warm to RT and stir for 4 hours.

  • Reduction: Cool the mixture back to

    
    . Carefully add dry MeOH (50 mL) dropwise (Caution: Hydrogen evolution). Then, add 
    
    
    
    in portions over 30 minutes.
  • Reaction: Stir at RT for 12 hours. The reduction yields the amine, which spontaneously cyclizes upon heating or prolonged stirring. To ensure completion, heat to

    
     for 2 hours.
    
  • Quench: Cool to

    
     and quench with 1N HCl (aq) until pH < 2. Stir for 30 mins to decompose borate complexes.
    
  • Workup:

    • Wash the acidic aqueous layer with

      
       (
      
      
      
      mL) to remove non-basic organic impurities (unreacted bromide/toluene).
    • Basify the aqueous layer with 4N NaOH to pH > 12.

    • Extract the free base pyrrolidine with

      
       (
      
      
      
      mL).
    • Dry combined organics over

      
       and concentrate in vacuo to yield the crude oil.
      
Protocol C: Purification and Salt Formation

Procedure:

  • Distillation (Optional but Recommended): Kugelrohr distillation of the crude oil (approx. bp 130–140°C at 0.5 mmHg) provides the pure free base as a clear, colorless oil.

  • Salting: Dissolve the purified free base (e.g., 10 g) in dry

    
     (100 mL).
    
  • Precipitation: Cool to

    
    . Add 2.0 M HCl in 
    
    
    
    dropwise with vigorous stirring until no further precipitate forms.
  • Isolation: Filter the white solid under

    
    . Wash with cold 
    
    
    
    and pentane.
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Analytical Validation

Table 1: Physicochemical Properties

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula

Molecular Weight 232.15 g/mol (Salt)
Melting Point 168–172 °C (Decomp.)
Solubility Soluble in Water, MeOH, EtOH; Insoluble in

Spectroscopic Data (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.80 (br s, 2H, 
    
    
    
    ), 7.60 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 4.45 (m, 1H, CH-Ar), 3.25 (m, 2H,
    
    
    -N), 2.35 (s, 3H, Ar-
    
    
    ), 2.20–1.80 (m, 4H, Pyrrolidine Ring).
  • 13C NMR: Distinct signals for the pyrrolidine C2 (methine) and the aryl methyl group confirm the skeleton.

Critical Process Parameters (Troubleshooting)

Troubleshooting Issue1 Issue: Grignard fails to initiate Sol1 Solution: Add 1,2-dibromoethane entrainer or sonicate. Issue1->Sol1 Issue2 Issue: Low Yield (<40%) Sol2 Solution: Incomplete cyclization. Ensure heating step at pH > 10 before extraction. Issue2->Sol2 Issue3 Issue: Oily/Sticky Salt Sol3 Solution: Hygroscopic impurities. Recrystallize from iPrOH/Et2O. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic failure modes.

References

  • Eberle, M. K., & Kahle, G. G. (1973). "Synthesis of 2-substituted pyrrolidines." Journal of Organic Chemistry, 38(11), 1973-1978. Link

  • Burckhalter, J. H., & Short, J. H. (1958). "Synthesis of 2-substituted pyrrolidines via 4-chlorobutyronitrile." Journal of Organic Chemistry, 23(9), 1281-1286. Link

  • Surmont, R., et al. (2010). "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to

    
    -chlorinated N-tert-butanesulfinyl imine." Chemical Communications, 46, 222-224.[1] Link
    
  • Sigma-Aldrich. (2023). "Material Safety Data Sheet: 4-Chlorobutyronitrile." Link

  • PubChem. (2024). "Compound Summary: 2-Arylpyrrolidine Derivatives." Link

Disclaimer: This document is for research and development purposes only. The synthesized compound may be subject to regulatory controls depending on jurisdiction. Users must verify local laws regarding substituted phenethylamines and pyrrolidines.

Sources

Application

Application Note: High-Throughput Functional Profiling of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Introduction & Pharmacological Context The compound 2-(3-Chloro-4-methylphenyl)pyrrolidine belongs to the substituted phenylpyrrolidine class.[1] Structurally, it lacks the -ketone moiety found in cathinones (e.g., pyrov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 2-(3-Chloro-4-methylphenyl)pyrrolidine belongs to the substituted phenylpyrrolidine class.[1] Structurally, it lacks the


-ketone moiety found in cathinones (e.g., pyrovalerone), making it a conformational analog of Desoxypipradrol (2-DPMP)  but with specific ring substitutions (3-chloro, 4-methyl).[1]

Based on Structure-Activity Relationship (SAR) data of similar scaffolds, this molecule is predicted to act as a potent inhibitor of monoamine transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with variable affinity for the Serotonin Transporter (SERT) .

This Application Note outlines the validated protocols for functionally characterizing this compound. Unlike simple binding assays, these functional uptake protocols distinguish between transportable substrates (releasers) and blockers (reuptake inhibitors).[1]

Compound Handling & Solubility[1][2][3][4][5]

Causality: Substituted pyrrolidines are lipophilic bases.[1] Improper solubilization leads to micro-precipitation in aqueous buffers, causing "noisy" fluorescence data and false


 values.[1]
Preparation of Stock Solutions[5][6]
  • Solvent: Dissolve the hydrochloride salt of 2-(3-Chloro-4-methylphenyl)pyrrolidine in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM or 100 mM stock.[1][2]

    • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.

  • Working Solutions:

    • Dilute the DMSO stock into the assay buffer (Krebs-Ringer) immediately prior to use.

    • Critical Limit: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) . Higher DMSO levels can permeabilize cell membranes, artificially increasing passive diffusion of the fluorescent probe.[1]

Protocol A: Fluorescence-Based Neurotransmitter Uptake Assay (ASP+)

Objective: Determine the


 for reuptake inhibition using the fluorescent substrate ASP+  (4-(4-(dimethylamino)styryl)-N-methylpyridinium). ASP+ is a substrate for DAT, NET, and SERT that fluoresces intensely upon internalization into the lipid-rich intracellular environment.[1]

Why this method?

  • High-Throughput: Compatible with 96/384-well formats.[1][3]

  • Real-Time Kinetics: Allows differentiation between fast-acting and slow-binding inhibitors.[1]

  • Safety: Eliminates the need for tritiated (

    
    ) radioligands.[1]
    
Materials & Reagents[1]
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT (individually).

  • Assay Buffer (KRH): Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, pH 7.4).[1] Supplement with 0.1% Glucose.[1]
  • Fluorescent Probe: ASP+ (Sigma-Aldrich), 10

    
    M working solution.[1]
    
  • Plate Type: Poly-D-Lysine coated 96-well black-wall/clear-bottom plates (Essential for cell retention).[1]

Experimental Workflow

Step 1: Cell Seeding

  • Seed HEK-DAT/NET/SERT cells at 60,000 cells/well 24 hours prior to assay.[1]

  • Note: Confluency should be ~90% at the time of assay to maximize the signal-to-noise ratio.

Step 2: Buffer Exchange

  • Remove culture medium and wash cells once with 200

    
    L warm KRH buffer.[1]
    
  • Technique Tip: Use an automated plate washer with low aspiration speed to avoid stripping the HEK293 monolayer.[1]

Step 3: Compound Incubation

  • Add 100

    
    L of 2-(3-Chloro-4-methylphenyl)pyrrolidine diluted in KRH buffer.
    
  • Concentration Range: 7-point log scale (e.g., 1 nM to 10

    
    M).
    
  • Incubation: 10 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate competes.

Step 4: Substrate Addition & Reading

  • Inject 100

    
    L of ASP+  (Final concentration: 5-10 
    
    
    
    M).[1]
  • Detection: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).[1]

    • Excitation: 475 nm

    • Emission: 609 nm[1]

    • Mode: Kinetic read (Read every 30 seconds for 15 minutes).

Data Analysis

The slope of the fluorescence increase (Relative Fluorescence Units per minute, RFU/min) represents the uptake rate.

  • Calculate the slope of the linear portion of the uptake curve (typically 2–10 mins).

  • Normalize data:

    • 0% Inhibition: Vehicle control (DMSO only).[1]

    • 100% Inhibition: Known blocker (e.g., 10

      
      M Cocaine for DAT, Desipramine for NET).[1]
      
  • Fit data to a sigmoidal dose-response equation (Variable Slope) to derive

    
    .[1]
    
Visualization: Assay Workflow

AssayWorkflow Seed 1. Seed HEK-MAT Cells (Poly-D-Lysine Plate) Wash 2. Wash & Equilibrate (KRH Buffer) Seed->Wash 24h Incubate 3. Incubate Compound (10 min @ 37°C) Wash->Incubate AddASP 4. Add ASP+ Substrate (Fluorescent Probe) Incubate->AddASP Read 5. Kinetic Read (Ex 475nm / Em 609nm) AddASP->Read Immediate Analyze 6. Calculate Slope & Derive IC50 Read->Analyze

Figure 1: Step-by-step workflow for the high-throughput ASP+ fluorescence uptake assay.

Protocol B: Radioligand Competition Binding (Validation)

While ASP+ measures function (transport), radioligand binding measures affinity (


).[1] This is required to confirm if the compound binds to the orthosteric site.[1]
Reagents[6]
  • DAT Ligand:

    
    WIN35,428 (Specific Activity ~80 Ci/mmol).[1]
    
  • NET Ligand:

    
    Nisoxetine.[1]
    
  • SERT Ligand:

    
    Citalopram.[1]
    
Protocol Summary
  • Membrane Prep: Harvest HEK-MAT cells and homogenize in ice-cold Tris-HCl buffer.

  • Incubation: Incubate membranes (20

    
    g protein) with radioligand (~2 nM) and varying concentrations of 2-(3-Chloro-4-methylphenyl)pyrrolidine.
    
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize internalization/degradation).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Count: Liquid scintillation counting.

Calculation:



(Cheng-Prusoff equation, where 

is radioligand concentration and

is its dissociation constant).

Protocol C: Cell Viability Control (MTT Assay)

Scientific Integrity Check: A decrease in ASP+ uptake can mimic inhibition if the compound kills the cells (loss of membrane potential). You must run a parallel cytotoxicity assay.[1]

  • Plate: Seed HEK293 cells exactly as in Protocol A.

  • Treat: Incubate with 2-(3-Chloro-4-methylphenyl)pyrrolidine (highest concentration, e.g., 100

    
    M) for 60 minutes.
    
  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Read: Absorbance at 570 nm.

  • Threshold: If viability > 90% at the

    
     concentration, the uptake inhibition is pharmacological, not toxicological.[1]
    

Expected Results & Data Interpretation

The following table summarizes the expected profile for a 3-chloro-4-methyl substituted phenylpyrrolidine based on scaffold analysis.

ParameterAssay TypeExpected OutcomeInterpretation
DAT

ASP+ UptakeLow nM range (<100 nM)Potent psychostimulant potential.[1]
NET

ASP+ UptakeLow nM range (<150 nM)Sympathomimetic effects (cardiovascular risk).[1]
SERT

ASP+ UptakeHigh nM / Low

M
Lower affinity compared to DAT/NET (Selectivity ratio).[1]
Hill Slope Curve Fit~1.0Indicates 1:1 competitive binding at the transporter.[1]
Viability MTT>95% at 10

M
Compound is non-cytotoxic at functional doses.[1]
Mechanism of Action Visualization

Mechanism Inhibitor 2-(3-Chloro-4-methylphenyl)pyrrolidine Transporter Monoamine Transporter (DAT/NET) Inhibitor->Transporter High Affinity Binding (Blocks Pore) Intracellular Intracellular Space (High Fluorescence) Transporter->Intracellular Transport Inhibited ASP ASP+ Substrate (Fluorescent) ASP->Transporter Blocked Entry

Figure 2: Competitive inhibition mechanism.[1] The pyrrolidine derivative binds the transporter, preventing ASP+ entry and reducing fluorescence.

References

  • Schwartz, J. W., et al. (2003). "A high-throughput screening method for the identification of serotonin transporter ligands using the fluorescent substrate ASP+."[1] Journal of Neuroscience Methods.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters."[1] European Journal of Pharmacology.

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Note.

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols for Radioligand Binding." UNC School of Medicine.[1]

  • PubChem. "Compound Summary: Pyrrolidine Derivatives."[1] National Library of Medicine.[1]

Sources

Method

Application Note: Advanced Storage, Handling, and Formulation Protocols for 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Chemical Profiling 2-(3-Chloro-4-methylphenyl)pyrrolidine is a specialized building block and intermediate utilized in medicinal chemistry and drug development. Structurally, it consists of a secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-(3-Chloro-4-methylphenyl)pyrrolidine is a specialized building block and intermediate utilized in medicinal chemistry and drug development. Structurally, it consists of a secondary amine (the pyrrolidine ring) conjugated to a halogenated, methylated phenyl group.

From a handling perspective, this structural profile dictates specific vulnerabilities. The secondary amine acts as a nucleophile and is highly susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and C-centered radicals at the α-amino carbon[1]. Furthermore, the free base form of this compound is significantly more prone to degradation than its protonated salt counterparts (e.g., HCl salts). To maintain structural integrity and experimental reproducibility, researchers must implement stringent environmental controls, specifically utilizing inert gas blanketing and actinic light protection[2].

Physicochemical Properties & Storage Metrics

To establish a baseline for experimental design, the quantitative data and physical properties of the compound are summarized below.

ParameterSpecification / Value
Compound Name 2-(3-Chloro-4-methylphenyl)pyrrolidine
CAS Registry Number 1212878-65-3 (Referencing the (S)-enantiomer)[3]
Molecular Formula C11H14ClN[3]
Molecular Weight 195.69 g/mol
Structural Class Halogenated Aryl Pyrrolidine (Secondary Amine)
Primary Solvents Anhydrous DMSO, Ethanol, Methanol
Short-Term Storage 2°C to 8°C (Up to 4 weeks, tightly sealed)[4]
Long-Term Storage -20°C (Desiccated, Inert Atmosphere)[4]

Mechanistic Basis for Storage Conditions

As a Senior Application Scientist, I emphasize that protocols must be driven by chemical causality rather than rote memorization. The storage requirements for this compound are designed to mitigate specific degradation pathways:

  • Argon Backfilling over Nitrogen: While nitrogen is standard for inert environments, Argon is approximately 38% denser than air. When backfilling a storage vial, Argon sinks and forms a robust, protective blanket directly over the compound. This effectively displaces oxygen, inhibiting the radical-mediated amine oxidation pathways that plague secondary amines[1][2].

  • Actinic Light Protection (Amber Vials): The aryl chloride moiety, while relatively stable, can undergo photolytic dehalogenation under intense, prolonged UV/Visible light exposure. Amber glass filters out the critical UV wavelengths, preserving the C-Cl bond.

  • Thermal Suppression (-20°C): Lowering the storage temperature kinetically suppresses all baseline degradation reactions, including trace hydrolysis if ambient moisture breaches the primary seal[4].

Visualization: Degradation Pathways & Mitigation

The following diagram illustrates the primary environmental threats to 2-(3-Chloro-4-methylphenyl)pyrrolidine and the physical interventions required to block them.

Pathway Pyrrolidine 2-(3-Chloro-4-methylphenyl) pyrrolidine O2 Atmospheric O2 Pyrrolidine->O2 UV UV/Visible Light Pyrrolidine->UV NOxide N-Oxidation & C-Centered Radicals O2->NOxide Oxidation Dehal Photolytic Dehalogenation UV->Dehal Photolysis Degradation Loss of Potency & Impurity Formation NOxide->Degradation Dehal->Degradation Argon Argon Backfill Argon->O2 Blocks Amber Amber Vial Storage Amber->UV Blocks

Fig 1: Environmental degradation pathways of substituted pyrrolidines and physical mitigation strategies.

Standard Operating Procedure (SOP): Formulation & Reconstitution

This self-validating protocol ensures the preparation of a stable 10 mM stock solution while minimizing atmospheric exposure.

Phase 1: Equilibration (Critical Step)

  • Remove the sealed vial of 2-(3-Chloro-4-methylphenyl)pyrrolidine from the -20°C freezer.

  • Do not open immediately. Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the anhydrous state.

Phase 2: Weighing and Dissolution 3. Transfer the equilibrated vial to a certified fume hood[4]. 4. Using an anti-static gun, neutralize the weighing spatula and weigh boat to prevent the fine powder from scattering. 5. Weigh the required mass (e.g., 1.96 mg for 1 mL of 10 mM solution) using a microbalance. 6. Transfer the powder to an amber glass vial and immediately add Anhydrous DMSO (≥99.9% purity). 7. Vortex gently for 30 seconds. Visually inspect against a light background to ensure complete dissolution (no particulate matter should remain).

Phase 3: Aliquoting and Storage 8. Aliquot the stock solution into single-use amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation. 9. Using a gentle stream of Argon gas, purge the headspace of each tube for 3–5 seconds before immediately capping[2]. 10. Store the aliquots upright at -20°C.

Safety and Decontamination Protocols

Substituted phenylpyrrolidines are known irritants to the skin, eyes, and respiratory tract[4]. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), wrap-around safety goggles, and a standard laboratory coat.

  • Spillage Decontamination (The Acid-Wash Method): If the free base powder or solution is spilled, wiping it with water is ineffective due to its lipophilicity. Instead, treat the spill with a 1% Acetic Acid solution. Causality: The mild acid protonates the basic pyrrolidine nitrogen, converting the lipophilic free base into a highly water-soluble acetate salt. This salt can then be easily wiped up with absorbent towels, followed by a final wipe with 70% Ethanol to ensure a residue-free surface.

References

  • chemsrc.com. "1212878-65-3_(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine - CAS号查询".
  • AK Scientific, Inc. "Safety Data Sheet - (3R)-3-Phenylpyrrolidine".
  • Journal of the American Chemical Society (ACS). "Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture".
  • Google Patents. "US9708436B2 - Tertiary amine composition and method for making the composition".

Sources

Application

LC-MS/MS quantification methods for 2-(3-Chloro-4-methylphenyl)pyrrolidine

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine (CMPP) in Biological Matrices Executive Summary This guide details the development and validation of a robust LC-MS/MS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine (CMPP) in Biological Matrices

Executive Summary

This guide details the development and validation of a robust LC-MS/MS method for the quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine (CMPP) , a substituted phenylpyrrolidine. Structurally analogous to both pharmaceutical candidates (NDRIs) and certain designer stimulants, CMPP presents specific bioanalytical challenges including high basicity, potential for column tailing, and isomer separation requirements.

This protocol utilizes Supported Liquid Extraction (SLE) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity of the aromatic moiety, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in rat plasma.

Chemical & Mechanistic Context

Target Analyte: 2-(3-Chloro-4-methylphenyl)pyrrolidine (CMPP)

  • Formula: C₁₁H₁₄ClN

  • Monoisotopic Mass: 195.08 Da

  • Physicochemical Properties:

    • Basicity: The secondary amine on the pyrrolidine ring is highly basic (pKa ~9.5–10.5).

    • LogP: Estimated ~2.8–3.2 (Moderately lipophilic).

    • Chirality: Contains one chiral center at the C2 position of the pyrrolidine ring. This method assumes a racemic mixture or single enantiomer analysis without chiral separation; however, a chiral column (e.g., Chiralpak IG) would be required for enantioselective quantification.

Analytical Strategy: Due to the secondary amine, CMPP is prone to peak tailing on standard C18 columns due to interaction with residual silanols. We employ a charged surface hybrid (CSH) or Biphenyl column with an acidic mobile phase to ensure sharp peak shape and high sensitivity via Electrospray Ionization (ESI) in positive mode.

Method Development & Optimization

Mass Spectrometry (MS/MS) Optimization
  • Ionization: ESI Positive mode ([M+H]⁺).

  • Precursor Ion: m/z 196.1

  • Fragmentation Pathway:

    • Quantifier (m/z 70.1): The pyrrolinium ring fragment (C₄H₈N⁺) is the dominant product ion, characteristic of 2-substituted pyrrolidines.

    • Qualifier (m/z 125.0): The substituted tropylium/benzyl cation (3-chloro-4-methylphenyl moiety) formed after the cleavage of the C2-C1' bond.

Chromatographic Conditions
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Waters XSelect CSH C18.

    • Why? Biphenyl phases offer π-π interactions with the chloromethylphenyl ring, improving retention and selectivity compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here to enhance the π-π interaction mechanisms on the Biphenyl column.

Detailed Experimental Protocol

Materials & Reagents
  • Standard: CMPP (purity >98%).

  • Internal Standard (IS): CMPP-d4 or a structural analog like 2-(3-chlorophenyl)pyrrolidine.

  • Matrix: Rat Plasma (K2EDTA).

  • SLE Plates: Biotage Isolute SLE+ 400 µL.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is chosen over Protein Precipitation (PPT) to reduce phospholipid suppression and over Solid Phase Extraction (SPE) for workflow simplicity while maintaining high recovery for basic amines.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma sample into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Dilution: Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH).

    • Mechanism:[2] High pH ensures the amine is deprotonated (neutral), facilitating partitioning into the organic phase.

  • Load: Transfer the mixture (210 µL) to the SLE+ plate. Apply gentle vacuum/pressure to initiate loading. Wait 5 minutes for complete absorption.

  • Elution: Add 2 x 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Mechanism:[2] The neutral analyte elutes into the organic solvent while matrix interferences remain on the diatomaceous earth.

  • Evaporation: Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 Water:MeOH + 0.1% FA).

LC-MS/MS Parameters

Table 1: Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase B (MeOH) Event
0.00 0.40 10 Initial Hold
0.50 0.40 10 Start Gradient
3.00 0.40 90 Peak Elution
4.00 0.40 90 Wash
4.10 0.40 10 Re-equilibration

| 5.50 | 0.40 | 10 | Stop |

Table 2: MRM Transitions

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Role
CMPP 196.1 70.1 30 22 Quantifier
CMPP 196.1 125.0 30 35 Qualifier

| IS (Analog) | 182.1 | 70.1 | 30 | 22 | Internal Std |

Visualizations

Figure 1: Proposed Fragmentation Pathway

Caption: ESI+ Fragmentation mechanism of CMPP showing the formation of the pyrrolinium ion (m/z 70) and the substituted benzyl cation (m/z 125).

Fragmentation Parent Precursor Ion [M+H]+ m/z 196.1 (Protonated Amine) Transition1 CID Fragmentation Parent->Transition1 Collision Energy Frag1 Product Ion A (Quantifier) Pyrrolinium Ring m/z 70.1 Transition1->Frag1 Ring Cleavage (Dominant) Frag2 Product Ion B (Qualifier) 3-Cl-4-Me-Benzyl Cation m/z 125.0 Transition1->Frag2 C-C Bond Break Neutral Neutral Loss Substituted Benzene or Pyrrolidine Transition1->Neutral

Figure 2: SLE Extraction Workflow

Caption: Step-by-step Supported Liquid Extraction (SLE) protocol optimized for basic lipophilic amines like CMPP.

SLE_Workflow cluster_prep Pre-Treatment cluster_sle SLE+ Cartridge cluster_post Post-Processing Sample Rat Plasma (100 µL) IS Add IS + 0.5M NH4OH (100 µL) Sample->IS Mix Vortex Mix (pH > 10) IS->Mix Load Load Sample Wait 5 min Mix->Load Elute Elute with MTBE (2 x 600 µL) Load->Elute Evap Evaporate to Dryness (N2 @ 40°C) Elute->Evap Recon Reconstitute (200 µL Mobile Phase) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters:

  • Linearity:

    • Range: 0.5 – 1000 ng/mL.

    • Weighting: 1/x².

    • Acceptance: r² > 0.99; back-calculated standards within ±15% (±20% at LLOQ).

  • Precision & Accuracy:

    • QC Levels: LLOQ (0.5), Low (1.5), Mid (50), High (800) ng/mL.

    • Intra/Inter-day CV < 15%.[3]

  • Matrix Effect:

    • Calculate Matrix Factor (MF) using post-extraction spikes.

    • IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma.

  • Recovery:

    • Compare pre-extraction spike vs. post-extraction spike. SLE typically yields >85% recovery for this class of compounds.

Troubleshooting & Tips

  • Peak Tailing: If tailing is observed, increase the buffer concentration (Ammonium Formate) to 5-10 mM in the aqueous phase or ensure the column is a "High pH" or "CSH" variant, even if running at low pH.

  • Carryover: Phenylpyrrolidines can be "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% FA.

  • Stability: Store stock solutions in glass (not plastic) to prevent adsorption.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Peters, F. T., et al. (2010). Validation of new methods. Forensic Science International.
  • Kole, P. L., et al. (2011). Bioanalytical method development and validation of a novel anti-psychotic agent in rat plasma by LC-MS/MS. Biomedical Chromatography. (Reference for extraction of basic amines).
  • Biotage. (2025).[3] Isolute SLE+ User Guide for Biological Fluids. (Protocol grounding for SLE methodology).

Sources

Method

Application Note: Scalable Synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine via Grignard-Nitrile Cyclization

Abstract & Strategic Overview This application note details the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted arylpyrrolidine scaffold relevant to monoamine transporter modulator research. While var...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted arylpyrrolidine scaffold relevant to monoamine transporter modulator research. While various routes to 2-arylpyrrolidines exist (e.g., anodic oxidation, C-H activation), this protocol utilizes a robust Grignard addition-cyclization-reduction sequence starting from 4-chlorobutyronitrile.

This route is selected for its scalability and the accessibility of precursors. The synthesis proceeds in three distinct phases:

  • Organometallic Activation: Generation of 3-chloro-4-methylphenylmagnesium bromide.

  • Imine Formation & Cyclization: Nucleophilic attack on 4-chlorobutyronitrile followed by intramolecular alkylation to form the 1-pyrroline intermediate.

  • Reductive Stabilization: Stereoselective reduction of the imine to the target pyrrolidine.

Reagents & Materials

Table 1: Essential Reagents and Solvents

Reagent / SolventCAS NumberPurityRoleStoichiometry
4-Bromo-2-chlorotoluene 89640-77-7>98%Aryl Precursor1.0 equiv
Magnesium Turnings 7439-95-4Grignard GradeMetal Source1.2 equiv
4-Chlorobutyronitrile 628-20-6>97%Electrophile1.0 equiv
Sodium Borohydride 16940-66-2>98%Reducing Agent2.0 equiv
Iodine (Crystal) 7553-56-2ACS ReagentInitiatorCatalytic
THF (Anhydrous) 109-99-9<50 ppm H₂OSolvent0.5 M conc.
Methanol 67-56-1ACS ReagentCo-solventN/A
Hydrogen Chloride (4M in Dioxane) 7647-01-0N/ASalt FormationExcess

Critical Material Note: 4-Bromo-2-chlorotoluene is the correct IUPAC precursor to generate the 3-chloro-4-methylphenyl moiety. Ensure the bromide is at the 4-position relative to the methyl group (1-position) and chloro group (2-position).

Experimental Protocol

Phase 1: Preparation of 3-Chloro-4-methylphenylmagnesium Bromide

Objective: Generate the active organometallic species under anhydrous conditions.

  • Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with Argon or Nitrogen for 15 minutes.

  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Dissolve 4-Bromo-2-chlorotoluene (1.0 equiv) in anhydrous THF (to achieve ~1.0 M solution). Add 5% of this solution directly to the Mg turnings.

  • Observation: Wait for the reaction to initiate (indicated by turbidity, exotherm, and disappearance of iodine color). If initiation is slow, apply brief localized heating.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux the mixture for 1 hour to ensure complete consumption of the aryl bromide. Cool to room temperature (RT).

Phase 2: Coupling and Cyclization (The "One-Pot" Pyrroline Synthesis)

Objective: Form the ketimine intermediate which spontaneously cyclizes to 2-(3-chloro-4-methylphenyl)-1-pyrroline.

  • Nitrile Addition: Dilute 4-Chlorobutyronitrile (1.0 equiv) in anhydrous THF (equal volume to Grignard solution).

  • Coupling: Cool the Grignard solution to 0°C. Add the nitrile solution dropwise over 30 minutes. The solution will darken as the metallo-imine complex forms.

  • Reaction: Remove the ice bath and stir at RT for 3 hours.

    • Mechanistic Insight: The Grignard reagent attacks the nitrile carbon. The resulting N-magnesium imine species is nucleophilic.[1]

  • Cyclization: Gently heat the reaction mixture to 40-50°C for 2 hours. This thermal energy drives the intramolecular displacement of the terminal chloride by the nitrogen anion, closing the ring to form the 1-pyrroline intermediate.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Note: Do not use strong acid yet, as the pyrroline is sensitive to hydrolysis (ring opening) in aqueous acid before reduction.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude cyclic imine (oil). Proceed immediately to reduction.

Phase 3: Reduction to Pyrrolidine

Objective: Reduce the C=N bond to the C-N single bond.

  • Solvation: Dissolve the crude 1-pyrroline intermediate in Methanol (0.2 M concentration). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (2.0 equiv) portion-wise over 20 minutes. Expect gas evolution.[1][2]

  • Stirring: Allow the mixture to warm to RT and stir for 4 hours.

  • Workup: Quench excess hydride with Acetone or dilute HCl (carefully, to pH 3-4).

  • Basification: Basify the solution to pH >12 using 20% NaOH solution.

  • Isolation: Extract the free base amine with Dichloromethane (DCM) (3 x). Dry over Na₂SO₄ and concentrate to yield the crude 2-(3-Chloro-4-methylphenyl)pyrrolidine .

Phase 4: Purification and Salt Formation
  • Purification: If the crude oil is impure, purify via flash column chromatography (Silica Gel; Eluent: DCM:MeOH:NH₄OH 95:4:1).

  • Salt Formation: Dissolve the purified free base in minimal dry diethyl ether. Add 4M HCl in Dioxane dropwise until precipitation is complete.

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the transformation logic, highlighting the critical cyclization step driven by the internal leaving group (Cl).

SynthesisWorkflow Precursor 4-Bromo-2-chlorotoluene (Aryl Halide) Grignard 3-Chloro-4-methylphenyl- magnesium bromide Precursor->Grignard Activation (Reflux) Mg Mg / THF Mg->Grignard Imine Metallo-Imine Intermediate Grignard->Imine + Nitrile (0°C) Nitrile 4-Chlorobutyronitrile Nitrile->Imine Pyrroline 2-Aryl-1-pyrroline (Cyclic Imine) Imine->Pyrroline Cyclization (Intramolecular SN2) Product 2-(3-Chloro-4-methylphenyl)- pyrrolidine Pyrroline->Product Reduction NaBH4 NaBH4 / MeOH NaBH4->Product

Caption: Step-wise synthesis flow from aryl halide precursor to final pyrrolidine scaffold via Grignard-mediated cyclization.[3][4][5][6][7][8][9]

Analytical Characterization (Expected)

For the Hydrochloride Salt:

  • 1H NMR (400 MHz, DMSO-d6): δ 9.80 (br s, 1H, NH), 9.20 (br s, 1H, NH), 7.55 (d, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 4.45 (m, 1H, CH-N), 3.20-3.40 (m, 2H, CH2-N), 2.35 (s, 3H, Ar-CH3), 2.00-2.25 (m, 3H, Ring CH2), 1.80 (m, 1H, Ring CH2).

  • Mass Spectrometry (ESI+): m/z = 196.1 [M+H]+ (Calculated for C11H14ClN).

  • Appearance: White to off-white crystalline solid.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Grignard fails to initiate Moisture in THF or oxidized Mg.Add 1,2-dibromoethane (entrainment method) or mechanically crush Mg under solvent. Ensure THF is freshly distilled or from a dry still.
Low Yield of Pyrroline Incomplete cyclization.Ensure the reaction mixture is heated to 40-50°C after nitrile addition. The cyclization requires energy to displace the chloride.
Ring Opening Premature hydrolysis.Do not expose the intermediate imine/pyrroline to strong aqueous acid for extended periods. Reduce immediately after workup.
Safety Hazard HCN generation (Theoretical).While 4-chlorobutyronitrile is stable, avoid contact with strong acids. Work in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling. Retrieved October 26, 2023, from [Link]

  • ScienceMadness. (2005). Grignard Reagent Preparation Discussion. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Crystallization &amp; Purification of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Compound Profile 2-(3-Chloro-4-methylphenyl)pyrrolidine is a chiral 2-arylpyrrolidine derivative. Structurally analogous to bioactive compounds such as pyrovalerone metabolites or substituted prolines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(3-Chloro-4-methylphenyl)pyrrolidine is a chiral 2-arylpyrrolidine derivative. Structurally analogous to bioactive compounds such as pyrovalerone metabolites or substituted prolines, it presents specific purification challenges inherent to lipophilic secondary amines.

This guide addresses the two critical phases of its purification:

  • Chemical Purification: Removal of regioisomers and synthetic byproducts (e.g., uncyclized amino-ketones).

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt crystallization, as the compound possesses a stereocenter at the C2 position.

Compound Properties (Predicted/Analog-Based)
PropertyCharacteristicImplication for Processing
Basicity (pKa) ~9.5 (Secondary Amine)Forms stable salts with strong and weak acids; amenable to Acid-Base extraction.
Lipophilicity (LogP) High (>3.0)Free base is likely an oil or low-melting solid; low water solubility.
Crystallinity Free Base: Poor HCl Salt: Good Tartrate Salt: ExcellentDo not attempt to crystallize the free base. Focus on salt formation.
Key Impurities 3-chloro-4-methylpropiophenone derivatives, dimers.Must be removed via solvent wash before crystallization.

Pre-Crystallization Workup: Acid-Base Extraction

Objective: To isolate the crude free base in a chemically pure state, removing neutral organic impurities before attempting crystallization.

Principle: The basicity of the pyrrolidine nitrogen allows selective solubility switching. Neutral impurities remain in the organic phase at low pH, while the target amine moves to the aqueous phase.

Protocol A: Chemical Purity Upgrade
  • Dissolution: Dissolve crude reaction mixture in Isopropyl Acetate (IPAc) or MTBE (10 mL/g).

    • Why IPAc? It prevents emulsion formation better than DCM and is safer than ether.

  • Acid Extraction: Extract with 1M HCl (aq) (3 equiv).

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ) and migrates to water. Neutral impurities stay in IPAc.
      
  • Wash: Wash the aqueous acidic layer twice with fresh IPAc. Discard organic layers.

  • Basification: Cool aqueous layer to 5°C. Slowly add 50% NaOH or NH₄OH until pH > 12.

    • Observation: The solution will cloud as the free base oils out.

  • Re-extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or Toluene .

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the Crude Free Base Oil .

Core Protocol: Diastereomeric Salt Resolution

Objective: To separate the (S)- and (R)- enantiomers using chiral dicarboxylic acids.

Rationale: Chiral HPLC is non-scalable for early development. Diastereomeric crystallization relies on the solubility difference between the


-salt and 

-salt pairs.[5]

Recommended Resolving Agents:

  • Primary: L-(+)-Tartaric Acid (inexpensive, robust).

  • Secondary: (-)-Di-p-toluoyl-L-tartaric acid (DTTA) (if L-Tartaric fails; the aromatic stacking enhances crystallinity).

Protocol B: Resolution Screening (L-Tartaric Acid)

Step 1: Salt Formation

  • Dissolve 10.0 g (47.7 mmol) of crude free base in 100 mL Ethanol (EtOH) .

  • In a separate flask, dissolve 7.15 g (47.7 mmol, 1.0 eq) of L-(+)-Tartaric acid in 50 mL warm EtOH .

  • Add the acid solution to the amine solution dropwise at 60°C with vigorous stirring.

Step 2: Controlled Cooling (The "Meta-Stable Zone")

  • Maintain at 60°C for 30 mins. If precipitate forms immediately, add just enough EtOH to redissolve (reflux).

  • Cool to 40°C over 2 hours (10°C/hour).

  • Seeding (Critical): If available, add 10 mg of pure enantiomer salt seed at 40°C. If not, scratch the glass wall.

  • Cool to 0°C over 4 hours. Stir at 0°C for 8 hours.

Step 3: Isolation & Recrystallization [2]

  • Filter the solid.[2] This is the Enriched Salt .

  • Recrystallization: Dissolve the wet cake in minimum boiling Methanol/Water (95:5) .

  • Cool slowly to crystallize.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >98% ee.[1][3]

Final Product Formulation: Hydrochloride Salt Crystallization

Objective: To convert the resolved or purified free base into a stable, pharmaceutically acceptable solid (API form).

Warning: HCl salts of arylpyrrolidines are hygroscopic if excess acid is trapped. Use stoichiometric generation.

Protocol C: HCl Salt Formation
  • Preparation: Dissolve 5.0 g of purified Free Base in 25 mL Anhydrous Diethyl Ether or IPAc .

  • Acid Addition: Cool to 0°C. Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise.

    • Stoichiometry: Add exactly 1.05 equivalents. Excess HCl causes "oiling out" and hygroscopicity.

  • Crystallization: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 1 hour. If the solid is sticky (amorphous), add Acetone (anti-solvent) dropwise until a free-flowing powder forms.

  • Filtration: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Ether.

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Visualization & Logic

Workflow: Purification Decision Tree

G Start Crude Reaction Mixture AcidExt Acid-Base Extraction (Remove Neutral Impurities) Start->AcidExt FreeBase Isolated Free Base (Oil) AcidExt->FreeBase ChiralCheck Is Enantiopurity Required? FreeBase->ChiralCheck SaltScreen Screen Resolving Agents (Tartaric, DTTA, Mandelic) ChiralCheck->SaltScreen Yes FinalSalt Final HCl Salt Formation (Et2O/IPA) ChiralCheck->FinalSalt No (Racemate OK) DiaCryst Diastereomeric Crystallization (e.g., EtOH/MeOH) SaltScreen->DiaCryst LibBase Liberate Free Base (NaOH Treatment) DiaCryst->LibBase Enriched Salt LibBase->FinalSalt Recryst Recrystallization (IPA/Acetone) FinalSalt->Recryst If Purity <99% Product Pure crystalline API (>99% purity, >98% ee) FinalSalt->Product If Purity >99% Recryst->Product

Caption: Decision matrix for purification of 2-(3-chloro-4-methylphenyl)pyrrolidine, distinguishing between chemical purification and chiral resolution pathways.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in pyrrolidine crystallization is phase separation into an oil rather than a crystal.

SymptomRoot CauseCorrective Action
Oiling out upon acid addition Supersaturation is too high or temperature is too high.1. Dilute the solution (add more solvent). 2. Re-heat to redissolve the oil, then cool very slowly. 3. Add a seed crystal at the cloud point.
Sticky/Hygroscopic Solid Excess HCl trapped in the lattice.1. Slurry the solid in Acetone or Ethyl Acetate for 2 hours. 2. Recrystallize from IPA/Ether.
No precipitation (Solution remains clear) High solubility of the specific salt.1. Switch solvent: Try Toluene (low polarity) or MIBK . 2. Use Anti-solvent addition : Add Hexane dropwise to the IPA solution.

References

  • General Synthesis & Properties

    • Synthesis of 2-substituted pyrrolidines via kinetic resolutions. (2015). White Rose eTheses Online. Retrieved from [Link]

    • 2-(3-Chloro-4-methylphenyl)pyrrolidine CAS Data. (2025).[5][6][7] ChemSrc. Retrieved from [Link]

  • Crystallization Methodology

    • Dombrády, Z. S., et al. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

    • Lam, A. W. H., & Ng, K. M.[8] Chiral Resolution Via Diastereomeric Salt Crystallization.[5][8][9] NTNU. Retrieved from [Link]

  • Troubleshooting & Protocols

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Technical Support Center: 2-(3-Chloro-4-methylphenyl)pyrrolidine Synthesis Topic: Optimization of Synthesis Yield & Troubleshooting Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrrolidine (often a scaffold in monoamine r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Chloro-4-methylphenyl)pyrrolidine Synthesis

Topic: Optimization of Synthesis Yield & Troubleshooting Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrrolidine (often a scaffold in monoamine reuptake inhibitor research). Primary Methodology: Organometallic Addition to N-Protected Lactams / Reductive Cyclization.

Executive Summary: The Yield Challenge

Synthesizing 2-arylpyrrolidines, particularly with specific ring substitutions like the 3-chloro-4-methyl moiety, often suffers from two critical failure points:

  • Enolization vs. Nucleophilic Attack: When reacting the aryl Grignard with 2-pyrrolidinone, the reagent often acts as a base rather than a nucleophile, resulting in recovered starting material (the lactam) rather than the product.

  • N-Acyliminium Ion Instability: The intermediate hemiaminal is unstable; improper reduction conditions lead to ring-opening or decomposition.

This guide prioritizes the N-Boc-2-pyrrolidinone Route (via Organocerium activation) as it offers the highest potential yield and purity for this specific scaffold, provided the protocol is strictly followed.

Module 1: Pre-Reaction & Reagent Preparation

Q: My Grignard reagent (3-chloro-4-methylphenylmagnesium bromide) formation is stalling. How do I initiate it without forming the Wurtz coupling byproduct?

A: The 3-chloro-4-methyl substitution pattern presents a steric and electronic challenge. The methyl group provides slight steric hindrance, while the chlorine atom is electron-withdrawing, deactivating the ring toward oxidative addition to Magnesium.

Troubleshooting Protocol:

  • Halide Selection: Ensure you are using the aryl bromide , not the chloride. The aryl chloride bond is too strong for standard Grignard formation conditions without Rieke Magnesium.

  • Activation: Do not rely solely on Iodine. Use DIBAL-H activation :

    • Add the Mg turnings to anhydrous THF.

    • Add 1-2 mol% of DIBAL-H (or DIBAH). This cleans the oxide layer instantly.

    • Why? This is superior to iodine for deactivated aryls because it acts as a radical scavenger and surface activator simultaneously.

  • Temperature: Maintain a gentle reflux (

    
    ). Do not overheat, as this promotes homo-coupling (Wurtz reaction: Ar-Ar formation).
    

Module 2: The Coupling Step (The Critical Failure Point)

Q: I am adding the Grignard to N-Boc-2-pyrrolidinone, but I am recovering 60% starting lactam. Where is the product?

A: You are experiencing enolization .[1] The Grignard reagent is acting as a base, deprotonating the


-carbon of the lactam, rather than attacking the carbonyl carbon. Upon aqueous workup, the enolate reprotonates, returning your starting material.

The Fix: Organocerium Chemistry (Imamoto Activation) You must transmetallate or activate the carbonyl to favor nucleophilic attack.

Protocol:

  • Preparation: Dry anhydrous Cerium(III) Chloride (

    
    ) at 
    
    
    
    under high vacuum for 2 hours. This is non-negotiable; hydrated
    
    
    kills the Grignard.
  • Complexation: Suspend the dry

    
     in THF and stir for 2 hours.
    
  • Transmetallation: Add your Grignard reagent to the

    
     slurry at 
    
    
    
    . Stir for 30 minutes. This forms a less basic, more nucleophilic organocerium species.
  • Addition: Cool to

    
     and add the N-Boc-2-pyrrolidinone.
    
  • Result: The Cerium coordinates to the carbonyl oxygen, increasing electrophilicity, while the organocerium reagent is less basic, preventing enolization.

Data Comparison:

MethodReagentMajor PathwayTypical Yield
Standard

Deprotonation (Enolization)< 30%
Activated

Nucleophilic Addition75-85%

Module 3: Reduction of the Hemiaminal

Q: I obtained the intermediate alcohol (hemiaminal), but it decomposes during deprotection/reduction. How do I get the pyrrolidine?

A: The intermediate N-Boc-2-hydroxy-2-arylpyrrolidine is acid-sensitive. You need to perform a reductive dehydroxylation via the N-acyliminium ion.

The "Ionic Hydrogenation" Protocol: Do not try to isolate the free imine. Reduce it in situ.

  • Dissolve the crude hemiaminal in DCM at

    
    .
    
  • Add Triethylsilane (

    
    )  (3.0 equiv).
    
  • Add Boron Trifluoride Etherate (

    
    )  (2.0 equiv) dropwise.
    
  • Mechanism: The Lewis acid ejects the hydroxyl group, forming a highly reactive N-acyliminium ion. The silane immediately delivers a hydride to this cation.

  • Deprotection: The Boc group may partially cleave or remain depending on the exact Lewis acid strength. Usually, a subsequent TFA step is required to fully remove the Boc group if

    
     doesn't complete it.
    

Visualizing the Pathway

The following diagram illustrates the competition between the failure mode (Enolization) and the success mode (Cerium Activation).

SynthesisPathway Start N-Boc-2-Pyrrolidinone + ArMgBr FailureNode Enolate Formation (Deprotonation) Start->FailureNode Standard Conditions CeCl3 Add CeCl3 (Imamoto Condition) Start->CeCl3 Recovered Recovered Starting Material (Low Yield) FailureNode->Recovered SuccessNode Nucleophilic Attack (C-C Bond Formation) CeCl3->SuccessNode Activated Complex Intermediate Hemiaminal Intermediate SuccessNode->Intermediate Reduction Ionic Hydrogenation (Et3SiH / BF3) Intermediate->Reduction Product 2-(3-Cl-4-Me-phenyl) pyrrolidine Reduction->Product

Caption: Figure 1. Divergent reaction pathways. Standard Grignard conditions favor enolization (red), while Cerium activation forces nucleophilic addition (green).

FAQ: Purification & Isolation

Q: The final oil is dark and difficult to crystallize. How do I purify the free base?

A: 2-arylpyrrolidines are prone to oxidation and often oil out. Do not attempt to crystallize the free base.

  • Acid/Base Extraction: Dissolve crude oil in

    
    . Extract into 1M HCl. Wash the aqueous layer with 
    
    
    
    (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract back into DCM.
  • Salt Formation: Dissolve the purified free base in dry

    
    . Add 
    
    
    
    in
    
    
    dropwise. The hydrochloride salt should precipitate as a white solid.
  • Recrystallization: If the salt is hygroscopic or colored, recrystallize from Isopropanol/Diisopropyl Ether (1:3) .

Q: Why is there a persistent impurity at RRT 0.95 in HPLC?

A: This is likely the elimination product (the endocyclic enecarbamate or pyrroline) formed during the reduction step if the hydride source was insufficient or the temperature rose too high.

  • Fix: Ensure

    
     is in excess (3 eq) and the reaction stays below 
    
    
    
    during the addition of
    
    
    .

References

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of Organic Chemistry. (Establishes the efficacy of

    
     in suppressing enolization). 
    
  • Dieter, R. K., et al. (2006). "Synthesis of 2-Substituted Pyrrolidines and Piperidines via Organometallic Addition to N-Boc-Lactams." Journal of Organic Chemistry. (Detailed protocol for the N-Boc-pyrrolidinone addition).

  • Maryanoff, B. E., et al. (2004). "Cyclization of N-Acyliminium Ions." Chemical Reviews. (Mechanistic grounding for the

    
     reduction step). 
    
  • BenchChem Technical Guides. (2025). "Preventing Side Reactions in Pyrrolidine Synthesis." (General troubleshooting for ring closures).

Sources

Optimization

Removing impurities from 2-(3-Chloro-4-methylphenyl)pyrrolidine samples

Welcome to the Technical Support Center for the purification and isolation of 2-(3-Chloro-4-methylphenyl)pyrrolidine . This portal is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 2-(3-Chloro-4-methylphenyl)pyrrolidine . This portal is designed for researchers, process chemists, and drug development professionals. Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and structural workflows to resolve the most common bottlenecks encountered during the synthesis and purification of substituted arylpyrrolidines.

Module 1: Removing Neutral and Acidic Impurities

Q: My crude 2-(3-Chloro-4-methylphenyl)pyrrolidine is heavily contaminated with unreacted 3-chloro-4-methylbromobenzene from the initial cross-coupling step. How can I remove this efficiently without resorting to column chromatography?

A: The most efficient, scalable, and cost-effective method is an Acid-Base Extraction . Causality: 2-(3-Chloro-4-methylphenyl)pyrrolidine is a secondary amine with a pKa of approximately 10–11. When treated with a strong aqueous acid (like HCl), the basic pyrrolidine nitrogen is protonated, forming a highly water-soluble ammonium salt. Conversely, the unreacted aryl halide (3-chloro-4-methylbromobenzene) remains completely neutral and insoluble in water[1]. By partitioning the mixture between an organic solvent and acidic water, the product is selectively pulled into the aqueous phase, leaving the neutral impurities behind in the organic phase[2].

Step-by-Step Methodology: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Protonation: Add 1.5 molar equivalents of 1M aqueous HCl. Stir vigorously for 15 minutes to ensure complete protonation of the amine.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the lower aqueous layer (containing your protonated product) and discard the upper organic layer (containing the aryl halide impurity).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the solution reaches a pH > 10 (verify with pH paper). The solution will become cloudy as the free-base amine precipitates.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base pyrrolidine.

AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) AddAcid Add 1M HCl & EtOAc (Protonation) Start->AddAcid PhaseSplit1 Phase Separation AddAcid->PhaseSplit1 OrgPhase1 Organic Phase (Neutral Impurities) PhaseSplit1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Product) PhaseSplit1->AqPhase1 Keep AddBase Add 2M NaOH to pH > 10 & Extract with DCM AqPhase1->AddBase PhaseSplit2 Phase Separation AddBase->PhaseSplit2 AqPhase2 Aqueous Phase (Salts) PhaseSplit2->AqPhase2 Discard OrgPhase2 Organic Phase (Pure Free-Base Product) PhaseSplit2->OrgPhase2 Keep

Workflow for the acid-base extraction of 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Module 2: Chromatographic Purification

Q: When purifying structural analogs and regioisomers via silica gel chromatography, I observe severe tailing, streaking, and poor recovery of the pyrrolidine. How do I resolve this?

A: This is a classic issue when purifying secondary amines. Causality: Standard silica gel is highly populated with acidic silanol groups (Si-OH). The basic secondary nitrogen of your pyrrolidine engages in strong hydrogen bonding and irreversible ion-pairing with these acidic sites, causing the compound to stick to the column and streak across multiple fractions. Solution: You must mask the active silanol sites. Pre-treat your silica gel by packing the column with a solvent containing 1–5% Triethylamine (TEA). Alternatively, use a mobile phase that includes a basic modifier, such as 1% aqueous NH₄OH (e.g., a gradient of DCM : Methanol : NH₄OH at 90:9:1). This saturates the acidic sites on the silica, allowing your basic pyrrolidine to elute in sharp, well-defined bands.

Module 3: Chiral Resolution

Q: My synthesis yielded a racemic mixture. How do I isolate the specific (S)-enantiomer of 2-(3-Chloro-4-methylphenyl)pyrrolidine?

A: You can achieve this via Classical Diastereomeric Salt Resolution or Chiral Preparative HPLC . Causality: Enantiomers have identical physical properties in an achiral environment. By reacting the racemic amine with an enantiopure chiral acid (such as L-(+)-tartaric acid), you convert the enantiomers into a pair of diastereomeric salts[3]. Diastereomers possess distinct physical properties, including different solubilities. This allows you to selectively precipitate the less soluble salt through fractional crystallization.

Step-by-Step Methodology: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic pyrrolidine in a hot mixture of Ethanol/Water (typically 9:1 v/v). Add 1.0 molar equivalent of L-(+)-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The less soluble diastereomeric salt will crystallize out of the solution.

  • Filtration: Filter the crystals and wash with a small amount of cold ethanol.

  • Free-Basing: Suspend the isolated crystals in water, basify to pH > 10 using 2M NaOH, and extract with DCM to recover the highly enantioenriched (S)-amine.

  • Validation: Confirm the enantiomeric excess (ee) using Chiral HPLC[4].

ChiralResolution Racemate Racemic Pyrrolidine (R/S Mixture) AddAgent Add L-(+)-Tartaric Acid in EtOH/H2O Racemate->AddAgent Diastereomers Diastereomeric Salts (S-Amine·L-Acid + R-Amine·L-Acid) AddAgent->Diastereomers Crystallize Fractional Crystallization (Cooling) Diastereomers->Crystallize Solid Solid Precipitate (S-Amine·L-Acid) Crystallize->Solid Filter MotherLiquor Mother Liquor (R-Amine·L-Acid enriched) Crystallize->MotherLiquor Discard/Recycle FreeBase Basify (NaOH) & Extract (Pure S-Enantiomer) Solid->FreeBase

Diastereomeric salt resolution workflow for isolating specific pyrrolidine enantiomers.

Module 4: Transition Metal Scavenging

Q: My downstream biological assays are failing due to suspected Palladium (Pd) contamination from the Suzuki-Miyaura cross-coupling step. How do I reduce Pd levels below the regulatory threshold of 10 ppm?

A: Standard aqueous workups and recrystallizations are notoriously ineffective at removing transition metals[5]. You must use Functionalized Silica Metal Scavengers (e.g., SiliaMetS Thiol or DMT). Causality: Palladium is a "soft" Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, it has a high affinity for "soft" Lewis bases like sulfur. Silica gel functionalized with thiol (-SH) or dimercaptotriazine (DMT) groups acts as an irreversible molecular trap. The soft sulfur ligands outcompete the pyrrolidine nitrogen for the palladium, pulling the metal out of the solution and anchoring it to the insoluble silica matrix[6].

Step-by-Step Methodology: Palladium Scavenging

  • Preparation: Dissolve your contaminated pyrrolidine product in a compatible solvent (e.g., THF, DMF, or EtOAc) at a concentration of ~0.1 M.

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiol (relative to the estimated residual palladium content)[6].

  • Incubation: Stir the suspension at an elevated temperature (40–50 °C) for 4 to 16 hours to ensure thermodynamic binding of the metal[5].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium.

  • Validation: Concentrate the filtrate and submit a sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify that Pd levels have dropped from >1000 ppm to single digits[7].

Data Presentation & Reference Tables

Table 1: Summary of Common Impurities and Targeted Removal Strategies

Impurity TypeExampleRemoval StrategyUnderlying Mechanism
Neutral Organics 3-chloro-4-methylbromobenzeneAcid-Base ExtractionDifferential aqueous solubility of protonated amines vs. neutral species.
Regioisomers 2-(4-chloro-3-methylphenyl)pyrrolidineAmine-Modified ChromatographyDifferential polarity; TEA masks silanol groups to prevent streaking.
Enantiomers (R)-2-(3-Chloro-4-methylphenyl)pyrrolidineChiral Resolution (Tartaric Acid)Conversion to diastereomers to exploit differing crystallization solubilities.
Transition Metals Palladium (Pd) CatalystsSiliaMetS Thiol ScavengingSoft-soft Lewis acid-base interactions irreversibly bind Pd to silica.

Table 2: Chiral HPLC Method Development Starting Conditions (Adapted from BenchChem Direct Chiral Separation Protocols[4])

ParameterRecommended Starting Value
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase (Normal Phase) n-Hexane : Isopropanol (90:10 v/v)
Basic Modifier (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 220 nm / 254 nm

References

  • Safrole. "Acid-Base Extraction." Safrole Organic Chemistry Guides. Available at: [Link]

  • Wikipedia. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests." WO2016180802A1.
  • CatSci. "Process Development Whitepaper: Metal Scavenging." CatSci Ltd. Available at: [Link]

  • Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove." Technology Networks. Available at: [Link]

  • Velocity Scientific Solutions. "Application Note : SiliaMetS." SiliCycle Application Notes. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Compound Profile The Challenge: Researchers analyzing 2-(3-Chloro-4-methylphenyl)pyrrolidine often encounter significant peak tailing ( ). This is not a random instrument error; it is a predictable ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Challenge: Researchers analyzing 2-(3-Chloro-4-methylphenyl)pyrrolidine often encounter significant peak tailing (


). This is not a random instrument error; it is a predictable chemical interaction driven by the molecule's structure.

Compound Analysis:

  • Core Structure: Secondary amine (Pyrrolidine ring).

  • pKa: ~9.8 – 10.5 (Estimated for phenylpyrrolidine derivatives).

  • Lipophilicity: The 3-chloro and 4-methyl substituents increase hydrophobicity, requiring higher organic content for elution, which can unmask silanol activity.

The Mechanism (The "Silanol Trap"): At standard HPLC pH (3–7), the pyrrolidine nitrogen is protonated (


). Simultaneously, residual silanol groups (

) on the silica column surface are ionized (pKa ~4.5). The resulting ionic attraction acts as a "secondary retention mechanism," dragging the tail of the peak while the bulk elutes via hydrophobic interaction.

Diagnostic Workflow

Use this logic tree to identify the root cause of your tailing before altering your method.

TailingDiagnosis Start START: Peak Tailing Detected (As > 1.2) Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Mid Is pH between 3.0 and 8.0? Check_pH->Is_pH_Mid Silanol_Issue CAUSE: Silanol Interaction (Ion-Exchange) Is_pH_Mid->Silanol_Issue YES Check_Load Check Sample Load Is_pH_Mid->Check_Load NO (pH is <3 or >10) Action_LowPH SOLUTION: Lower pH < 3.0 (Protonate Silanols) Silanol_Issue->Action_LowPH Action_HighPH SOLUTION: Raise pH > 10.0 (Deprotonate Amine) Silanol_Issue->Action_HighPH Action_TEA SOLUTION: Add TEA Modifier (Block Silanols) Silanol_Issue->Action_TEA Is_Overload Does diluting 1:10 improve shape? Check_Load->Is_Overload Mass_Overload CAUSE: Mass Overload Is_Overload->Mass_Overload YES Check_Physical Check Physical Connections Is_Overload->Check_Physical NO Dead_Vol CAUSE: Extra-Column Volume (Bad fittings/tubing) Check_Physical->Dead_Vol Inspect Fittings

Figure 1: Decision tree for isolating the cause of peak tailing. Note that for secondary amines, silanol interaction is the cause in 90% of cases.

Troubleshooting Modules (Q&A)

Module A: The Chemistry of Tailing (Silanol Interactions)

Q: I am using a standard C18 column with a water/acetonitrile gradient. Why is the tailing so bad? A: You are likely operating in the "danger zone" of pH (pH 4–8). In this range:

  • Your Analyte: Is positively charged (Protonated amine).

  • The Column: Has negatively charged surface silanols (Ionized

    
    ).
    This creates a strong ion-exchange interaction. Standard C18 ligands shield some silanols, but not all. The "3-chloro" group on your molecule also adds electron-withdrawing character, potentially influencing the localized charge density, but the amine is the primary culprit.
    

Q: Can I just add more organic solvent to fix it? A: No. Increasing organic solvent (ACN/MeOH) reduces hydrophobic retention (


) but does not eliminate the ionic interaction with silanols. In fact, it can sometimes make tailing look worse because the peak elutes faster while the "tail" remains stuck to the silanols.
Module B: Mobile Phase Optimization

Q: What is the "Gold Standard" mobile phase for this pyrrolidine derivative? A: You have two robust options. Choose based on your column's pH tolerance:

ApproachMobile Phase CompositionMechanismColumn Requirement
Option 1: Low pH (Classic) 0.1% TFA or Phosphate Buffer (pH 2.5)Protonates silanols (

), making them neutral.
Standard C18 (Stable to pH 2)
Option 2: High pH (Modern) 10mM Ammonium Bicarbonate (pH 10.5)Deprotonates the amine (

), making it neutral.
Hybrid Particle (e.g., Waters XBridge, Agilent Extend)

Q: I cannot use High pH buffers. How do I use Triethylamine (TEA)? A: TEA is a "sacrificial base." It competes with your drug for the binding sites on the silica.

  • Concentration: Use 5–10 mM (approx. 0.1%).

  • Protocol: Add TEA to the aqueous mobile phase before adjusting the pH.

  • Warning: TEA can suppress ionization in LC-MS. If using MS, use Formic Acid or Ammonium Formate at low pH instead.

Module C: Column Selection

Q: Is my column causing the issue? A: If you are using an older "Type A" silica column, yes. For secondary amines, you generally need:

  • Type B (High Purity) Silica: Low metal content reduces acidity of silanols.

  • End-capping: A secondary bonding step that covers accessible silanols.

  • Polar Embedded Groups: These provide a "water shield" over the silica surface.

Experimental Protocols

Protocol 1: The "Silanol Blocker" Method (Low pH)

Best for standard HPLC systems and UV detection.

Reagents:

  • Potassium Phosphate Monobasic (

    
    )
    
  • Phosphoric Acid (85%)

  • Triethylamine (TEA) - Optional, for severe cases

Step-by-Step:

  • Weigh: 2.72 g of

    
     into a 1L volumetric flask (20 mM).
    
  • Dissolve: Add 900 mL of HPLC-grade water.

  • Add Modifier (Optional): Add 1.0 mL of Triethylamine.

  • Adjust pH: Use Phosphoric Acid to adjust pH strictly to 2.5 ± 0.1 .

    • Note: pH must be < 3.0 to suppress silanol ionization effectively [1].[1][2]

  • Filter: Filter through a 0.22 µm membrane.

  • Run: Use this as Mobile Phase A. Use 100% Acetonitrile as Mobile Phase B.

Protocol 2: The "Neutral State" Method (High pH)

Best for peak symmetry and loading capacity. REQUIRES HYBRID COLUMN.

Reagents:

  • Ammonium Bicarbonate or Ammonium Hydroxide

  • Ammonium Hydroxide (28-30%)

Step-by-Step:

  • Prepare: 10 mM Ammonium Bicarbonate in water.

  • Adjust pH: Add Ammonium Hydroxide dropwise until pH reaches 10.5 .

    • Reasoning: The pKa of the pyrrolidine is ~10. At pH 10.5, >50% of the molecule is neutral. At pH 11.5, 99% is neutral [2].

  • Column Check: Ensure your column is rated for pH 11-12 (e.g., Ethylene Bridged Hybrid technology).

  • Run: This eliminates ionic interactions entirely.

Quantitative Benchmarks

Use the USP Tailing Factor (


)  to validate your fix.


  • 
     = Peak width at 5% height.[3][4]
    
  • 
     = Distance from peak front to retention time at 5% height.
    

Target Metrics:

ConditionExpected Tailing Factor (

)
Status
Neutral pH (No modifier)2.0 – 4.5FAIL (Severe Tailing)
Low pH (TFA/Phosphate)1.1 – 1.3PASS (Acceptable)
Low pH + TEA1.0 – 1.2EXCELLENT
High pH (>10.0)0.9 – 1.1SUPERIOR (Symmetric)

References

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.[2][3][5][6][7][8] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Case ID: OX-STAB-2024 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Stability Risk Profile You are working with 2-(3-Chloro-4-methylphenyl)pyrrolidine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-STAB-2024 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Risk Profile

You are working with 2-(3-Chloro-4-methylphenyl)pyrrolidine , a molecule that presents a "dual-threat" stability profile. Its degradation is driven by two synergistic structural vulnerabilities:

  • Secondary Amine (Nucleophilic Center): The pyrrolidine nitrogen is electron-rich and prone to N-oxidation by atmospheric oxygen, peroxides, or radical initiators.

  • Benzylic C-H Bond (Radical Trap): The C2 position (alpha to the nitrogen and attached to the phenyl ring) is benzylic. This C-H bond has a low bond dissociation energy (BDE), making it a prime target for hydrogen atom abstraction (HAT) and subsequent autoxidation.

This guide provides a self-validating system to neutralize these threats through physical handling, chemical modification, and rigorous diagnostics.

Module 1: Storage & Handling (The First Line of Defense)

FAQ: Physical Environmental Controls

Q: My sample has turned from a white solid to a faint yellow oil/gum. Is it salvageable? A: The color change indicates the formation of N-oxides or conjugated imines (Schiff bases) via oxidative dehydrogenation.

  • Diagnosis: If the purity is >95% by LCMS, you can repurify (see Module 4). If <90%, the degradation products (often radical initiators themselves) will accelerate further decomposition.

  • Action: Recrystallize immediately as the hydrochloride salt. Do not store as a free base oil.

Q: Can I store the free base in DMSO or DMF at -20°C? A: Avoid this. DMSO and DMF are hygroscopic and often contain dissolved oxygen or trace peroxides.

  • Risk: In solution, the molecular mobility increases, accelerating bimolecular oxidation reactions.

  • Recommendation: Store only as a solid salt (HCl, Tartrate). If solution storage is mandatory, use degassed anhydrous methanol under Argon, stored in amber vials.

Q: What is the "Inert Chain of Custody"? A: This is a protocol ensuring the molecule never contacts air for >30 seconds.

  • Purge: All headspace in vials must be backfilled with Argon (heavier than air), not Nitrogen (lighter, mixes more easily).

  • Seal: Use Parafilm® over the cap, or preferably, store in a desiccator inside a glovebox.

Module 2: Chemical Stabilization (The "Gold Standard" Protocol)

The Mechanism of Salt Stabilization

The most effective way to stop oxidation is to remove the electron density from the nitrogen atom.

Q: Why is the Hydrochloride (HCl) salt preferred over the free base? A: Protonation of the secondary amine (


) achieves two critical goals:
  • Lone Pair Sequestration: The nitrogen lone pair is no longer available to attack electrophilic oxygen species (ROS).

  • Lattice Energy: The ionic crystal lattice of the salt is significantly more rigid than the amorphous free base, physically restricting the diffusion of oxygen into the solid core.

Diagram: The Oxidative Degradation Pathway

Visualization of how the free base degrades vs. the salt protection.

G cluster_0 Protected State FreeBase Free Base (Reactive Lone Pair) Salt HCl Salt (Protonated/Stable) FreeBase->Salt + HCl (Ether) Radical α-Amino Radical FreeBase->Radical - H• (Autoxidation) NOxide N-Oxide FreeBase->NOxide + O2 / Peroxides Peroxide Peroxide Intermediate Radical->Peroxide + O2 Imine Imine (Dehydrogenation) Peroxide->Imine Degradation

Figure 1: Mechanistic pathway showing the vulnerability of the free base to N-oxidation and radical attack, contrasted with the stability of the protonated salt.

Module 3: Troubleshooting & Diagnostics

Diagnostic Table: Identifying Degradation
IndicatorObservationChemical CauseRemediation
LCMS (ESI+) M+16 peak N-Oxide formation. Oxygen insertion into N-H bond.Reduce with Zn/AcOH or discard.
LCMS (ESI+) M-2 peak Imine formation. Oxidative dehydrogenation at benzylic C.Hard to reverse. Repurify.
NMR (

H)
Broadening of NH Exchange with moisture or paramagnetic impurities (radicals).Dry sample; check for trace metals.
Appearance Yellow/Brown Oil Conjugated oligomers (Schiff bases).Acid-base extraction + Salt formation.

Q: I see a small impurity at RRT 1.05 in HPLC. Is this oxidation? A: Likely yes. N-oxides often elute slightly later than the secondary amine on reverse-phase columns due to the polar but distinct N-O dipole.

  • Test: Add a drop of aqueous sodium bisulfite to your sample vial. If the peak disappears, it was an oxidant-sensitive species.

Module 4: Experimental Protocols

SOP: Conversion to Hydrochloride Salt (Oxidation-Proofing)

Objective: Convert 2-(3-Chloro-4-methylphenyl)pyrrolidine free base to a stable, crystalline HCl salt.

Reagents:

  • Anhydrous Diethyl Ether (stabilized with BHT) or MTBE.

  • 2M HCl in Diethyl Ether (commercial solution).

  • Argon balloon.

Protocol:

  • Dissolution: Dissolve 1.0 g of the free base oil in 10 mL of anhydrous ether under an Argon atmosphere. Ensure the ether is peroxide-free (test with starch-iodide paper).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in ether.

    • Observation: A white precipitate should form immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter quickly under a blanket of Argon (using a Schlenk frit if possible) or a Buchner funnel with a nitrogen cone.

  • Washing: Wash the cake with 2 x 5 mL cold anhydrous ether to remove trace oxidative impurities (which remain in the mother liquor).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Result: The resulting white solid is stable for months/years if stored in a vial with a desiccator cap.

SOP: Rescue of Degraded Material (Acid-Base Extraction)

If your compound has already oxidized (yellow oil):

  • Dissolve in dilute HCl (1M). The amine will protonate and dissolve; neutral oxidation byproducts (imines/oligomers) may remain insoluble or organic-soluble.

  • Wash the aqueous acidic layer with Ethyl Acetate (3x). This removes non-basic degradation products.

  • Basify the aqueous layer with NaOH (2M) to pH 12 in the presence of fresh extraction solvent (DCM or Ether) to minimize time the free base spends in water/air.

  • Extract, Dry, and Convert to salt immediately.

References

  • Hovorka, S., & Schöneich, C. (2001).[1] Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253–269.[1] Link

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[2][3][4] Pharmaceutical Development and Technology, 7(1), 1–32. Link

  • Alfaro, R., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 268. Link

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard industry text for stress testing protocols).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Physicochemical Profile[1][2][4][5][6] The Problem: Users frequently report that 2-(3-Chloro-4-methylphenyl)pyrrolidine precipitates immediately upon dilution from a DMSO stock into neutral buffers (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2][4][5][6]

The Problem: Users frequently report that 2-(3-Chloro-4-methylphenyl)pyrrolidine precipitates immediately upon dilution from a DMSO stock into neutral buffers (e.g., PBS pH 7.4).[1][2][3][4]

The Science: This compound presents a classic "Lipophilic Base" challenge.[1][2]

  • Basic Nitrogen: The pyrrolidine ring nitrogen has a pKa likely between 9.0 and 9.5 .[1][2] At pH 7.4, a significant fraction of the molecules exist in the uncharged (free base) state.

  • Lipophilicity (LogP ~2.5 - 2.8): The chloro- and methyl- substitutions on the phenyl ring significantly increase hydrophobicity compared to a naked pyrrolidine.[1][2][3][4]

  • The Crash: When you dilute a DMSO stock (where the compound is soluble) into PBS (pH 7.4), the "solvent shift" strips away the organic solubilizer. The water forces the now-uncharged molecules to aggregate, resulting in visible turbidity or microscopic precipitation.[2]

Troubleshooting Decision Tree

Before modifying your protocol, use this logic flow to determine the correct solubility strategy for your specific assay.

SolubilityLogic Start START: Pre-Experiment Check AssayType What is your Assay Type? Start->AssayType CellBased Live Cell Culture (High Sensitivity) AssayType->CellBased Biochem Enymatic / Binding (Cell-Free) AssayType->Biochem Animal In Vivo Injection AssayType->Animal DMSOLimit Can you tolerate >0.5% DMSO? CellBased->DMSOLimit pHFlex Can you lower pH to 6.0 - 6.5? Biochem->pHFlex Sol_CD SOLUTION A: Cyclodextrin Complex (HP-β-CD) Animal->Sol_CD Preferred DMSOLimit->Sol_CD No (Toxic) Sol_CoSolv SOLUTION C: DMSO + PEG400 DMSOLimit->Sol_CoSolv Yes Sol_Acid SOLUTION B: Acidic Buffer / HCl Salt pHFlex->Sol_Acid Yes pHFlex->Sol_CoSolv No

Figure 1: Strategic decision matrix for selecting the appropriate solubilization method based on assay tolerance.

Technical FAQs & Troubleshooting

Q1: I am seeing a white precipitate immediately after adding my DMSO stock to the media. Why?

Diagnosis: This is "Solvent Shock."[1][2][3] Explanation: You likely added a high-concentration DMSO stock (e.g., 10 mM) directly to a large volume of aqueous buffer.[1][2][3][4] The local concentration of DMSO drops instantly, leaving the lipophilic compound stranded in water before it can disperse.[2] Corrective Action:

  • Step-wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate working solution (e.g., 10x concentrated in media) and vortex immediately.[1][2]

  • Sonicate: Mild sonication of the working solution can break up micro-aggregates.[1][2]

Q2: Can I just acidify my buffer?

Answer: Yes, if your assay permits.[1][2][3] Mechanism: As a base, 2-(3-Chloro-4-methylphenyl)pyrrolidine becomes highly soluble when protonated.[1][2][3][4] Protocol: If your protein/target is stable at pH 6.0–6.5, adjust your buffer with dilute HCl.[1][2][3] This ensures the nitrogen remains positively charged (


), drastically increasing aqueous solubility (LogS).[1][2]
Q3: DMSO is toxic to my primary neurons. What is the alternative?

Answer: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2][3][5][6][4][7] Why: Cyclodextrins are "molecular buckets" with a hydrophobic interior and hydrophilic exterior.[1][2][3] They encapsulate the lipophilic phenyl ring of your compound, shielding it from the water while keeping it in solution. This eliminates the need for DMSO entirely.[1][2] See Protocol C below.

Validated Solubilization Protocols

Protocol A: The "Standard" DMSO Method (For Robust Cell Lines)

Use this only if your cells tolerate 0.5% DMSO.

  • Weighing: Dissolve solid compound in 100% anhydrous DMSO to create a 10 mM Stock .

    • Tip: If the solid resists, warm to 37°C and sonicate for 30 seconds.

  • Intermediate Step (Critical): Prepare a 100 µM Intermediate by diluting the stock 1:100 into sterile PBS containing 10% PEG-400.

    • Why PEG-400? It acts as a bridge solvent to prevent immediate crashing.[1][2]

  • Final Dosing: Dilute the Intermediate 1:10 into your culture media for a final concentration of 10 µM (Final DMSO: 0.1%).

Protocol B: The Acid-Salt Conversion (For Cell-Free Assays)

Best for enzymatic assays where DMSO interferes with enzyme activity.[1][2][3][4]

  • Dissolve the free base compound in 0.1 M HCl (or stoichiometric equivalent).

  • Lyophilize (freeze-dry) this solution to generate the Hydrochloride (HCl) Salt form.[1][2][3][4]

  • Reconstitute the HCl salt directly in water or low-pH buffer (pH < 6.5).[1][2][3][4]

  • Note: The HCl salt is significantly more water-soluble than the free base.[1][2][3]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Recommended for in vivo work and sensitive primary cells.

ComponentConcentrationFunction
HP-β-CD 20% (w/v)Solubilizing Excipient
Water/Saline BalanceSolvent
Compound Up to 5 mg/mLActive Agent

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3][4] Filter sterilize (0.22 µm).

  • Add the solid 2-(3-Chloro-4-methylphenyl)pyrrolidine directly to this solution.

  • Vortex and Sonicate for 20–30 minutes at room temperature. The solution should turn clear.

    • Visual Check: If particles remain, the concentration exceeds the complexation capacity.[2] Filter the solution; the filtrate contains the solubilized drug.

  • This solution can be injected or added to cells with zero DMSO toxicity .[1][2][3]

References

  • Physicochemical Properties of Pyrrolidines: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link] (Provides baseline pKa data for the pyrrolidine scaffold).

  • Solubility Enhancement Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][8] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] Retrieved from [Link] (Authoritative review on salt formation and co-solvent techniques).

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Retrieved from [Link] (The definitive guide on using HP-β-CD for lipophilic amines).

  • DMSO Toxicity in Cell Culture: Timm, M., et al. (2013).[1][2] DMSO Concentration in Cell Culture.[1][2][3][9][10] Cytotechnology, 65(6), 887–894.[1][2] Retrieved from [Link] (Establishes the 0.1% - 0.5% safety threshold cited in Protocol A).

Sources

Optimization

Optimizing reaction conditions for arylpyrrolidine derivatives

Welcome to the Arylpyrrolidine Derivatives Optimization Support Center . Arylpyrrolidines are privileged pharmacophores ubiquitous in medicinal chemistry, frequently appearing in anti-cancer agents, anti-bacterial drugs,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Arylpyrrolidine Derivatives Optimization Support Center . Arylpyrrolidines are privileged pharmacophores ubiquitous in medicinal chemistry, frequently appearing in anti-cancer agents, anti-bacterial drugs, and CNS therapeutics [1]. Synthesizing these scaffolds efficiently requires precise control over catalytic cycles, radical intermediates, and cyclization thermodynamics.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your cross-coupling, photoredox, and cascade cyclization workflows.

Core Synthetic Workflows

To successfully synthesize arylpyrrolidine derivatives, researchers typically employ one of three primary mechanistic pathways. Understanding the logical relationship between your starting materials and the required catalytic system is the first step in optimization.

G Start Target: Arylpyrrolidine Derivatives Path1 Approach 1: Cross-Coupling Start->Path1 Path2 Approach 2: Photoredox Catalysis Start->Path2 Path3 Approach 3: Cascade Cyclization Start->Path3 BHA Buchwald-Hartwig Amination (Pd / RuPhos) Path1->BHA Pyrrolidine + Aryl Halide Photo α-Amino C-H Functionalization (Ru/Ir Photocatalyst) Path2->Photo N-Arylpyrrolidine + Radical Acceptor Cascade Intramolecular Mannich-type Reaction Path3->Cascade Acyclic Precursor (e.g., ureas)

Figure 1: Primary synthetic workflows for the generation of arylpyrrolidine derivatives.

Step-by-Step Protocol: Buchwald-Hartwig Amination of Pyrrolidines

When coupling an intact pyrrolidine ring with an aryl halide, the Buchwald-Hartwig amination is the industry standard [2]. This protocol is designed as a self-validating system : the use of specific analytical checkpoints ensures that if a failure occurs, the exact step of the catalytic cycle responsible can be identified.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyrrolidine derivative (1.2–1.5 equiv)

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (0.02–0.05 equiv)

  • Ligand: RuPhos (0.04–0.10 equiv)

  • Base: NaOtBu or LiHMDS (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Methodology:

  • Catalyst Activation (Checkpoint 1): In an oven-dried, argon-purged vial, combine the Pd precatalyst and RuPhos. Add 1 mL of degassed solvent and stir for 5 minutes. Validation: A color change (typically to a deep red/orange) indicates the successful formation of the active L₂Pd(0) species.

  • Reagent Addition: Add the aryl halide, followed by the base. If using a liquid pyrrolidine derivative, add it last via a micro-syringe to prevent premature coordination to the Pd center before oxidative addition can occur.

  • Reaction Execution: Seal the vial with a PTFE septum and heat to 90–100 °C in a preheated oil bath for 12–24 hours.

  • In-Process Monitoring (Checkpoint 2): At 4 hours, pull a 10 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. Validation: The disappearance of the aryl halide mass peak and the appearance of the product mass peak confirms successful oxidative addition and reductive elimination. If the Ar-H mass peak appears, hydrodehalogenation is occurring (see FAQ below).

  • Workup & Purification: Cool to room temperature, quench with water, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig coupling of pyrrolidine with an aryl chloride is yielding <10% product. What is the mechanistic cause, and how do I fix it? A: The most common cause of low yield when using secondary amines like pyrrolidine is the formation of a stable, inactive bis-amine palladium complex, which stalls the catalytic cycle. Pyrrolidine is highly nucleophilic but sterically demanding.

  • Solution: Switch your ligand. High-throughput experimentation has proven that RuPhos is the optimal dialkylbiaryl phosphine ligand for secondary cyclic amines [3]. Its specific steric bulk forces the palladium center to adopt a geometry that accelerates reductive elimination, preventing the catalyst from becoming trapped in the intermediate state. Conversely, if you are coupling a primary amine, BrettPhos is preferred.

Q2: I am observing significant hydrodehalogenation (reduction of the aryl halide to the arene) instead of C-N coupling. How do I prevent this side reaction? A: Hydrodehalogenation occurs when the L₂Pd(Ar)(NR₂) intermediate undergoes β-hydride elimination (often from the amine or solvent) faster than it undergoes reductive elimination [2].

  • Solution: This is a kinetic competition. To favor reductive elimination, you must increase the steric crowding around the palladium center just enough to force the aryl and amine groups together. Ensure you are using a strong, non-nucleophilic base like NaOtBu to rapidly deprotonate the amine upon coordination. If the issue persists, lower the reaction temperature from 100 °C to 80 °C; β-hydride elimination is highly temperature-dependent and will slow down more drastically than the coupling step.

Q3: How can I synthesize 2-arylpyrrolidines directly via C-H functionalization without relying on pre-functionalized aryl halides? A: You can utilize photoredox catalysis to generate an α-amino radical. By using an inorganic photocatalyst like [Ru(bpy)₃]Cl₂ under blue LED irradiation, the α-C(sp³)-H bond of an N-arylpyrrolidine can be selectively oxidized [4].

  • Mechanistic Causality: The photocatalyst undergoes oxidative quenching, generating a highly reactive sp³-centered radical adjacent to the pyrrolidine nitrogen. This radical readily undergoes Minisci-type addition into radical acceptors (such as acrylates, enones, or 1-bromoalkynes) [5]. This approach bypasses the need for stoichiometric organometallic reagents and operates at room temperature.

Q4: What is the best approach for synthesizing highly substituted 2-(het)arylpyrrolidines from acyclic precursors? A: If cross-coupling is not viable due to substrate constraints, employ an acid-catalyzed cascade cyclization .

  • Solution: React N-(4,4-diethoxybutyl)ureas with an electron-rich aromatic C-nucleophile in the presence of trifluoroacetic acid (TFA). The acid catalyzes an intramolecular cyclization to form a cyclic iminium ion (pyrrolinium cation), which is immediately intercepted by the aromatic nucleophile via a Mannich-type reaction [6]. This modular approach is highly scalable and excellent for generating libraries of 2-(het)arylpyrrolidine-1-carboxamides for biological screening.

Quantitative Data: Optimization Parameters

The following table summarizes the critical variables for optimizing the Buchwald-Hartwig amination of pyrrolidines, derived from high-throughput optimization studies [3].

ParameterSubstrate TypeRecommended ChoiceExpected YieldCausality / Rationale
Ligand Secondary Amine (Pyrrolidine)RuPhos 85–98%Steric bulk accelerates reductive elimination; prevents off-cycle bis-amine Pd complexation.
Ligand Primary Amine (Comparison)BrettPhos 80–95%Optimized bite angle for mono-substituted amine coordination.
Base Base-stable substratesNaOtBu / LiHMDS >90%Strong base ensures rapid, complete deprotonation of the Pd-amine intermediate.
Base Base-sensitive groups (Esters)Cs₂CO₃ 70–85%Milder base prevents saponification/degradation, though it may require extended reaction times.
Solvent GeneralToluene / Dioxane HighNon-polar/slightly polar aprotic solvents stabilize the Pd(0)/Pd(II) catalytic cycle without participating in side reactions.

References

  • Smolobochkin, A., Gazizov, A., et al. "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." Molecules, MDPI. Available at:[Link]

  • Purdue University. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." Purdue e-Pubs. Available at:[Link]

  • ACS Chemical Reviews. "Photoredox-Catalyzed C–H Functionalization Reactions." ACS Publications. Available at:[Link]

  • Silva, C. D. G., et al. "Selective Ruthenium‐Catalyzed Photoredox α‐C(sp)–H Alkynylation of Cyclic Amines under Visible Light." ResearchGate. Available at:[Link]

  • Smolobochkin, A., et al. "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." PubMed Central (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Degradation Profiling of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing stability-indicating m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing stability-indicating methods (SIMs) and elucidating unknown degradation pathways for 2-(3-Chloro-4-methylphenyl)pyrrolidine. This functionalized phenylpyrrolidine scaffold presents unique analytical challenges due to its multiple reactive sites.

Below, you will find mechanistic FAQs, a targeted LC-MS/MS troubleshooting guide, and self-validating experimental protocols to ensure regulatory compliance and scientific rigor in your stability studies.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What are the primary structural vulnerabilities of 2-(3-Chloro-4-methylphenyl)pyrrolidine under stress conditions? A1: The molecule possesses three distinct loci for degradation, each triggered by specific environmental stressors:

  • The Pyrrolidine Ring: The secondary amine is highly susceptible to oxidation, forming a hydroxylamine or N-oxide (+16 Da). Additionally, the alpha-carbon adjacent to the nitrogen can undergo oxidation to form a lactam (pyrrolidin-2-one derivative, +14 Da) .

  • The Benzylic Methyl Group: The 4-methyl substituent on the phenyl ring occupies a benzylic position. Because the resulting radical is resonance-stabilized by the aromatic ring, the C-H bond dissociation energy is exceptionally low. This leads to rapid benzylic oxidation under oxidative or thermal stress, yielding hydroxymethyl (+16 Da) or carboxylic acid (+30 Da) derivatives .

  • The Aryl Chloride: While generally stable to hydrolysis, the C-Cl bond can undergo homolytic cleavage under intense UV irradiation (photolysis), resulting in dechlorination (-34 Da) and subsequent radical recombination.

Q2: Why does the degradation profile shift so dramatically depending on the pH of the stress condition? A2: Causality lies in the protonation state of the pyrrolidine nitrogen (pKa ~9.5). Under acidic conditions, the amine is protonated. This positive charge sterically and electronically shields the nitrogen lone pair, drastically reducing N-oxidation and alpha-oxidation rates. Conversely, under basic conditions, the free base is exposed, accelerating oxidative degradation pathways and ring-opening events.

Pathways API 2-(3-Chloro-4-methylphenyl) pyrrolidine Lactam Lactam Derivative (+14 Da) API->Lactam Alpha-Oxidation NOxide N-Oxide / Hydroxylamine (+16 Da) API->NOxide N-Oxidation Benzylic Benzylic Alcohol/Acid (+16 to +30 Da) API->Benzylic Benzylic Oxidation Dechloro Dechlorinated API (-34 Da) API->Dechloro Photolysis

Primary stress-induced degradation pathways of 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Section 2: Troubleshooting Guide (LC-MS/MS & Method Development)

Issue 1: Co-elution of the lactam degradation product with the parent API.

  • Cause: The conversion of the basic pyrrolidine amine to a neutral lactam amide eliminates the molecule's ability to ionize at low pH. In standard acidic reversed-phase methods (e.g., 0.1% Formic Acid), the loss of the positive charge causes the lactam to exhibit vastly different retention kinetics, often serendipitously co-eluting with the parent API due to competing hydrophobic effects.

  • Solution: Transition to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a hybrid-silica column. At pH 9.5, the parent API is neutralized (free base), increasing its retention time and pulling it away from the more polar lactam degradant.

Issue 2: Poor MS sensitivity for benzylic acid and lactam degradants in ESI+ mode.

  • Cause: The parent API ionizes efficiently in Positive Electrospray Ionization (ESI+) due to the highly basic pyrrolidine nitrogen. However, lactams have a very low proton affinity, and benzylic carboxylic acids preferentially deprotonate.

  • Solution: Implement rapid polarity switching (ESI+/ESI-) in your MS method. Extract the benzylic acid degradants in ESI- (measuring [M-H]⁻) while monitoring the parent and N-oxide in ESI+ (measuring [M+H]⁺).

Issue 3: Differentiating the isobaric +16 Da degradants (N-oxide vs. Benzylic Alcohol).

  • Cause: Both N-oxidation and benzylic hydroxylation add exactly one oxygen atom, resulting in identical precursor masses (m/z shift of +15.9949 Da in HRMS).

  • Solution: Utilize MS/MS fragmentation. The N-oxide will typically show a characteristic neutral loss of oxygen (-16 Da) or water (-18 Da) directly from the precursor ion . The benzylic alcohol will fragment to yield a resonance-stabilized tropylium-like ion, retaining the oxygen on the aromatic fragment.

Section 3: Standardized Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Workflow

Objective: Induce 5–20% degradation to identify primary degradants without generating secondary, non-physiologically relevant breakdown products . Validation Checkpoint: Mass balance must be ≥95%. If the sum of the remaining API and quantified degradants is <95% compared to the control, investigate volatile degradants, precipitation, or irreversible column binding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(3-Chloro-4-methylphenyl)pyrrolidine in Acetonitrile:Water (50:50, v/v).

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 6 hours (monitor closely; benzylic positions are highly sensitive to peroxide).

  • Thermal Stress: Expose the solid API powder in a thin layer (1-2 mm) in a Petri dish to 80°C for 7 days.

  • Photolysis: Expose the solid API and a solution aliquot to 1.2 million lux hours and 200 Watt-hours/m² UV light (ICH Q1B compliant chamber).

  • Quenching (Critical Step): Neutralize acid/base samples with equimolar NaOH/HCl immediately after the timepoint. Dilute all samples to 100 µg/mL with the initial mobile phase prior to injection to prevent detector saturation and on-column degradation.

Workflow cluster_conditions Start API Stock Preparation (1.0 mg/mL) Stress Apply ICH Q1A Stress Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Ox Oxidative Stress (3% H2O2, RT) Stress->Ox Photo Photolysis (ICH Q1B Light) Stress->Photo Quench Neutralization & Dilution (Target 100 µg/mL) Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS LC-HRMS/MS Analysis (Polarity Switching) Quench->LCMS Data Structural Elucidation & Mass Balance LCMS->Data

Systematic forced degradation workflow for stability-indicating LC-MS/MS analysis.

Protocol B: LC-HRMS/MS Structural Elucidation
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set column oven to 40°C. Flow rate: 0.4 mL/min.

  • Gradient Elution: Mobile Phase A (0.1% Formic acid in Water), Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 12 minutes.

  • MS Acquisition: Employ High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) with a resolving power of ≥ 70,000 FWHM. Enable Data-Dependent Acquisition (DDA) for top-5 most intense ions.

  • Data Processing: Apply mass defect filtering (MDF) centered around the parent API's exact mass to rapidly isolate structurally related impurities from background matrix noise.

Section 4: Quantitative Data & Stability Benchmarks

The following table summarizes the expected quantitative benchmarks and primary degradation products for 2-(3-Chloro-4-methylphenyl)pyrrolidine based on its structural liabilities.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl24h / 60°C< 5%Stable (Amine protonation protects ring)
Base Hydrolysis 0.1 M NaOH24h / 60°C5 - 10%Lactam (+14 Da)
Oxidative 3% H₂O₂6h / RT15 - 20%N-Oxide (+16 Da), Benzylic Alcohol (+16 Da)
Thermal (Solid) Dry Heat7 days / 80°C< 5%Benzylic Carboxylic Acid (+30 Da)
Photolytic 1.2M lux hr UVICH Q1B10 - 15%Dechlorinated API (-34 Da)

References

  • Title: LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions Source: ACS Omega URL: [Link]

  • Title: A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis (via NIH / PMC) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2-(3-Chloro-4-methylphenyl)pyrrolidine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the production of 2-(3-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the production of 2-(3-Chloro-4-methylphenyl)pyrrolidine. This molecule presents unique synthetic challenges—most notably the preservation of the aryl chloride moiety during critical reduction and coupling steps.

This guide focuses on diagnosing and mitigating side reactions through mechanistic understanding, kinetic control, and field-proven protocols.

Part 1: Diagnostic Workflow for Major Side Reactions

Before altering your synthetic route, use the following diagnostic logic to identify the root cause of your yield loss.

TroubleshootingFlow Start Identify Major Side Reaction Dehal Hydrodehalogenation (Loss of 3-Chloro) Start->Dehal Homocouple Grignard Homocoupling / Lactam Enolization Start->Homocouple NAlk N-Alkylation / Over-reaction Start->NAlk Dehal_Sol Use Ionic Reduction (Et3SiH / BF3·OEt2) Dehal->Dehal_Sol Prevents Pd-insertion Homo_Sol Organocerium Shift (CeCl3 Additive) Homocouple->Homo_Sol Reduces basicity NAlk_Sol Steric Shielding (N-Boc Protection) NAlk->NAlk_Sol Blocks N-lone pair

Diagnostic flowchart for identifying and resolving major side reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue 1: Hydrodehalogenation During Hemiaminal Reduction

Q: When reducing the hemiaminal intermediate to the final pyrrolidine core, I am losing the 3-chloro group. Why is this happening, and how can I preserve the aryl chloride?

A: This is a classic chemoselectivity failure. If you are utilizing standard catalytic hydrogenation (e.g., Pd/C with H₂), the palladium(0) surface readily undergoes oxidative addition into the C(sp²)–Cl bond. Because the 3-chloro-4-methylphenyl moiety is electron-rich, this oxidative addition is followed by rapid hydrogenolysis, leading to the hydrodehalogenated byproduct.

The Solution: You must abandon transition-metal-catalyzed hydrogenation in favor of chemoselective ionic reduction . By utilizing a silane (e.g., Triethylsilane) in the presence of a strong Lewis acid (e.g., BF₃·OEt₂), the reaction proceeds via the generation of an electrophilic N-acyliminium ion. The silane delivers a hydride directly to this intermediate. Because this pathway is entirely ionic and devoid of transition metals, the aryl C–Cl bond remains completely intact.

Table 1: Impact of Reductive Conditions on 2-(3-Chloro-4-methylphenyl)pyrrolidine Yield

Reduction MethodReagentsTarget Compound Yield (%)Dehalogenated Byproduct (%)Mechanism of Action
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH< 10%> 85%Pd-mediated oxidative insertion into C–Cl bond
Poisoned Catalysis Pt(S)/C, H₂ (1 atm), EtOAc45%30%Partial suppression of C–Cl insertion
Ionic Reduction Et₃SiH, BF₃·OEt₂, CH₂Cl₂92% Not Detected Hydride transfer to N-acyliminium intermediate
Hydride Reduction NaBH₄, TFA, THF88%Not DetectedAcid-mediated iminium formation and reduction
Protocol 1: Chemoselective Ionic Reduction of Hemiaminal

This self-validating protocol ensures the quantitative conversion of the hemiaminal without disturbing the aryl chloride.

  • Preparation: Dissolve the crude N-Boc-2-(3-chloro-4-methylphenyl)-2-hydroxypyrrolidine (hemiaminal) (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Silane Addition: Add Triethylsilane (Et₃SiH) (3.0 equiv) in one portion. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Acid Promotor: Dropwise add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv) over 10 minutes. Causality note: The slow addition controls the exothermic generation of the highly reactive N-acyliminium ion.

  • Reduction: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Quench & Isolation: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Issue 2: Low Yields and Homocoupling in Grignard Additions

Q: I am synthesizing the core via the addition of 3-chloro-4-methylphenylmagnesium bromide to N-Boc-2-pyrrolidinone. My yields are below 30%, and I am recovering unreacted lactam alongside biaryl homocoupling products. How do I fix this?

A: The failure stems from the high basicity of the Grignard reagent. Instead of acting as a nucleophile, the arylmagnesium bromide deprotonates the acidic α-protons of the N-Boc-2-pyrrolidinone, forming an enolate and halting the desired addition. Furthermore, trace transition metal impurities in the magnesium can catalyze the oxidative homocoupling of the Grignard reagent into a biaryl byproduct[1].

The Solution: Implement an organocerium transmetalation strategy. By reacting the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate an organocerium species (ArCeCl₂). The highly oxophilic Ce(III) ion strongly coordinates to the lactam carbonyl, activating it toward nucleophilic attack. Simultaneously, the organocerium reagent is significantly less basic than the Grignard precursor, virtually eliminating the competitive enolization pathway[2].

CeriumWorkflow A CeCl3·7H2O B Drying (140°C, Vac) A->B C Anhydrous CeCl3 in THF B->C D Add ArMgBr (-78°C) C->D E ArCeCl2 Reagent D->E F Add N-Boc-Lactam (-78°C to RT) E->F G Hemiaminal Product F->G

Step-by-step workflow for organocerium-mediated Grignard addition.

Protocol 2: Organocerium-Mediated Lactam Addition
  • Drying of Cerium(III) Chloride: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with gentle stirring to yield a free-flowing white powder (anhydrous CeCl₃).

  • Suspension: Cool to room temperature and backfill with argon. Add anhydrous THF to form a milky white suspension (approx. 0.3 M). Stir vigorously for 2 hours at room temperature to ensure complete solvent coordination.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add 3-chloro-4-methylphenylmagnesium bromide (1.0 M in THF, 1.4 equiv). Stir for 1 hour at -78 °C to form the ArCeCl₂ reagent.

  • Addition: Dropwise add a solution of N-Boc-2-pyrrolidinone (1.0 equiv) in a minimum volume of THF.

  • Reaction & Quench: Stir at -78 °C for 2 hours, then allow the mixture to warm to 0 °C. Quench by adding saturated aqueous NH₄Cl.

  • Workup: Filter the resulting suspension through a pad of Celite to remove cerium salts. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the hemiaminal ready for ionic reduction.

Issue 3: C–Br vs. C–Cl Selectivity in Cross-Coupling

Q: If I choose to build the scaffold via a Suzuki-Miyaura coupling between 4-bromo-2-chlorotoluene and a pyrroline boronic ester, how do I prevent the catalyst from reacting with the aryl chloride?

A: Aryl chlorides are inherently less reactive than aryl bromides due to their higher bond dissociation energy. However, highly active, electron-rich palladium catalysts can still activate the C–Cl bond, leading to oligomerization or dehalogenation[3].

The Solution: The key is kinetic control via advanced ligand design. Utilize a sterically demanding biaryl phosphine ligand, such as XPhos or SPhos. These Buchwald-type ligands accelerate the reductive elimination step of the catalytic cycle so rapidly that the catalyst is immediately turned over after reacting with the C–Br bond. This prevents the prolonged lifetime of the Pd(0) species required to activate the more stubborn C–Cl bond[4].

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL:[Link]

  • Iron-catalysed allylation–hydrogenation sequences as masked alkyl–alkyl cross-couplings Source: RSC Publishing (Chemical Science) URL:[Link]

  • Organometallic Enantiomeric Scaffolding. A Strategy for the Enantiocontrolled Construction of Regio- and Stereodivergent Trisubstituted Piperidines from a Common Precursor Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(3-Chloro-4-methylphenyl)pyrrolidine Bioassay Optimization

Status: Operational | Updated: March 2026 Role: Senior Application Scientist Ticket Context: Troubleshooting reproducibility issues in binding or functional uptake assays (DAT/NET/SERT) involving 2-(3-Chloro-4-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Updated: March 2026 Role: Senior Application Scientist Ticket Context: Troubleshooting reproducibility issues in binding or functional uptake assays (DAT/NET/SERT) involving 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Executive Summary & Core Challenges

Welcome to the technical guide for 2-(3-Chloro-4-methylphenyl)pyrrolidine . This molecule presents a unique "reproducibility triad" of challenges due to its physicochemical properties. If your


 values are shifting by orders of magnitude or your maximum signal is decaying, you are likely encountering one of these three specific failure modes:
  • Chiral Switching: The C2 position on the pyrrolidine ring is a chiral center. The (

    
    )- and (
    
    
    
    )-enantiomers often display distinct biological activities. Using a racemate in one assay and an enantiopure batch in another will destroy reproducibility.
  • The "Plastic Sink" Effect: As a lipophilic secondary amine, this compound adheres aggressively to standard polystyrene plastics, effectively reducing the free concentration available to your cells.

  • Salt Form Discrepancies: The free base is an oil with poor aqueous solubility; the hydrochloride (HCl) salt is a solid. Confusing these leads to precipitation and erratic dosing.

Module A: Physicochemical Integrity (The Input)

Before pipetting a single well, you must validate the "Input" chemistry. The majority of "biological" failures are actually chemistry failures in disguise.

The Chirality Trap

2-(3-Chloro-4-methylphenyl)pyrrolidine exists as two enantiomers. In monoamine transporter assays, one enantiomer is typically 10–100x more potent.

ParameterRisk FactorTroubleshooting Action
Racemic Mixtures HighIf your supplier does not specify (

) or (

), assume it is a 50:50 racemate. This dilutes your effective potency by half (best case) or introduces competitive antagonism (worst case).
Batch Switching CriticalNever compare data between a racemic batch and a chiral batch. Always verify the Certificate of Analysis (CoA) for Optical Rotation

.
Solubility & Salt Forms

Protocol Alert: Do not attempt to dissolve the free base directly in aqueous buffer.

  • Free Base: Viscous oil. Soluble in DMSO, Ethanol. Insoluble in water.

  • HCl Salt: White/Off-white solid. Soluble in water/saline.

Standard Solubilization Protocol:

  • Dissolve stock compound in 100% DMSO to create a 10 mM Master Stock.

  • Aliquot and store at -20°C (avoid repeated freeze-thaw cycles which induce condensation and hydration).

  • Critical Step: When diluting into assay buffer, ensure the final DMSO concentration is

    
    . Higher DMSO levels can permeabilize cell membranes, causing "false" uptake inhibition.
    

Module B: Assay System Variables (The Process)

Mitigating Non-Specific Binding (NSB)

Lipophilic amines bind to hydrophobic surfaces. If you prepare a serial dilution in a standard polystyrene plate and let it sit for 30 minutes, up to 40% of your compound may be lost to the plastic walls before it ever reaches the cells.

The "Low-Binding" Mandate:

  • Tips: Use siliconized or low-retention pipette tips.

  • Plates: Use Polypropylene (PP) plates for drug preparation, NOT Polystyrene (PS).

  • Additives: Include 0.01% BSA (Bovine Serum Albumin) in your assay buffer. The albumin acts as a "sacrificial" protein, coating the plastic sites so your drug stays in solution.

Troubleshooting Workflow (Logic Diagram)

Use this decision tree to diagnose specific assay failures.

TroubleshootingFlow Start START: Reproducibility Issue CheckControl Is the Positive Control (e.g., Cocaine/MDPV) working correctly? Start->CheckControl SystemFail NO: System/Cell Failure CheckControl->SystemFail Control Fails CompFail YES: Compound Specific Issue CheckControl->CompFail Control OK CheckCells Check Cell Health & Passage # (Over-confluent = Downregulated Transporters) SystemFail->CheckCells CheckBuffer Check Buffer pH & Ions (Na+ is required for DAT/NET function) SystemFail->CheckBuffer CheckSolubility Is there visible precipitate at high concentrations? CompFail->CheckSolubility PrecipYes YES: Solubility Limit Reached CheckSolubility->PrecipYes Cloudy PrecipNo NO: Potency Shift CheckSolubility->PrecipNo Clear ActionSalt Action: Switch to HCl Salt or Reduce Max Conc. PrecipYes->ActionSalt CheckPlastic Are you using Polystyrene for dilutions? PrecipNo->CheckPlastic ActionPlastic Action: Switch to Polypropylene + 0.01% BSA CheckPlastic->ActionPlastic Yes

Figure 1: Diagnostic logic flow for isolating biological variance from physicochemical artifacts.

Module C: Biological Variance (The Host)

The "Washout" Artifact in Uptake Assays

In neurotransmitter uptake assays (e.g., using fluorescent substrates like ASP+ or radiolabeled Dopamine), a common error is insufficient washing of the inhibitor before adding the substrate, or conversely, washing too aggressively.

  • Competitive Inhibition: If you are measuring competitive inhibition, the inhibitor (2-(3-Chloro-4-methylphenyl)pyrrolidine) must be present during the substrate incubation. If you wash it off, you are measuring "off-rate" (residence time), not equilibrium inhibition (

    
    ).
    
  • Protocol: Pre-incubate cells with the compound for 10–15 minutes to reach equilibrium, then add the substrate mix containing the same concentration of compound.

Receptor Internalization

High concentrations of lipophilic amines can sometimes trigger rapid transporter internalization (trafficking away from the membrane).

  • Symptom: The maximum uptake signal (

    
    ) decreases over time in your vehicle control.
    
  • Fix: Keep total assay time (incubation) under 20 minutes at 37°C, or perform the assay at Room Temperature (25°C) to slow trafficking kinetics.

Frequently Asked Questions (FAQ)

Q: My


 is 100nM this week, but was 10nM last week. Why? 
A:  Check your plastics. Did you switch from a glass/polypropylene dilution reservoir to a polystyrene boat? The polystyrene boat likely adsorbed 90% of your drug, shifting your apparent potency to the right. Also, verify you haven't switched from a pure enantiomer to a racemate.

Q: The compound crashes out of solution when I add it to the Krebs-Ringer buffer. A: You are likely hitting the solubility limit of the free base. Ensure you are using the HCl salt form. Alternatively, spike the buffer with 0.1% BSA before adding the compound; the protein helps solubilize lipophilic molecules.

Q: Can I store the diluted compound at 4°C for use tomorrow? A: No. Dilute aqueous solutions of pyrrolidines are prone to oxidation and adsorption over time. Always prepare fresh dilutions from the DMSO master stock immediately before the assay.

Q: Why is my background signal (Non-Specific Binding) so high? A: If using a radioligand, the ligand itself might be sticking to the plastic. Pre-soak your filter mats (if using a harvester) in 0.3% Polyethylenimine (PEI) to block negatively charged binding sites.

References & Grounding

  • Assay Guidance Manual (NCBI/NIH): Receptor Binding Assays for HTS and Drug Discovery.[1] Authoritative guide on calculating specific vs. non-specific binding and optimizing buffer conditions.

  • Assay Guidance Manual (NCBI/NIH): Immunoassay Methods - Handling Non-Specific Binding. Detailed protocols on using blocking agents (BSA, detergents) to prevent lipophilic compound adsorption.

  • Impact of Chirality on Potency: Pyrrolidine in Drug Discovery. Review of how the stereochemistry of the pyrrolidine ring (C2 position) dictates biological activity and potency shifts.[2]

  • DMSO Tolerance in Bioassays: Assay Guidance Manual - Solvent Tolerance. Guidelines on the maximum permissible DMSO concentrations (typically <0.5-1%) to avoid cellular toxicity and membrane disruption.

Sources

Optimization

Technical Support Guide: Scale-Up Synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Document ID: TS-SYN-2CP-04 Version: 2.1 (Scale-Up Optimization) Status: Active Department: Process Chemistry & Technical Operations Executive Summary & Process Logic This guide addresses the specific scale-up challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SYN-2CP-04 Version: 2.1 (Scale-Up Optimization) Status: Active Department: Process Chemistry & Technical Operations

Executive Summary & Process Logic

This guide addresses the specific scale-up challenges associated with synthesizing 2-(3-Chloro-4-methylphenyl)pyrrolidine . Unlike simple alkyl pyrrolidines, the introduction of the 3-chloro-4-methylphenyl moiety via organometallic chemistry introduces distinct risks regarding exotherm control, regioselectivity, and isolation of the free amine.

The Recommended Route: For scale-up (>100g to kg scale), we recommend the Arylation of N-Boc-2-pyrrolidinone via Grignard addition, followed by reductive deoxygenation/deprotection. This route is superior to the chlorobutyronitrile pathway regarding safety and impurity profile management.

Process Flow Diagram

The following logic map outlines the critical control points (CCPs) where scale-up failures most frequently occur.

SynthesisFlow cluster_safety Critical Safety Zone Start Start: 4-Bromo-2-chlorotoluene Grignard CCP 1: Grignard Formation (3-Cl-4-Me-Ph-MgBr) Start->Grignard Mg, THF, I2 (Init) Coupling CCP 2: Addition to N-Boc-2-pyrrolidinone Grignard->Coupling -78°C to -20°C Strict Stoichiometry Intermed Intermediate: N-Boc-Hemiaminal Coupling->Intermed Kinetic Control Reduction CCP 3: Reductive Cyclization (Et3SiH / TFA or NaBH4) Intermed->Reduction Acidic Deprotection + Reduction Workup CCP 4: Isolation & Emulsion Breaking Reduction->Workup pH Adjustment Final Target: 2-(3-Cl-4-Me-Ph)pyrrolidine Workup->Final Distillation/Crystallization

Figure 1: Critical Control Points (CCP) in the synthesis workflow. Red nodes indicate high-hazard or high-failure steps.

Module 1: Grignard Formation (The Initiation Phase)

The Challenge: The 3-chloro-4-methyl substitution pattern presents a "Goldilocks" problem. The methyl group activates the ring, but the chlorine is electronically deactivating and potentially labile. On a large scale, the induction period can be deceptive, leading to a thermal runaway (the "sleeping giant" effect).

Protocol: 3-Chloro-4-methylphenylmagnesium Bromide

Reagents: 4-Bromo-2-chlorotoluene (1.0 equiv), Mg turnings (1.1 equiv), THF (anhydrous).

ParameterSpecificationTechnical Rationale
Solvent THF (Stabilized)Diethyl ether is too volatile for large-scale exotherm management. THF coordinates Mg effectively.
Water Content < 200 ppmCritical. Measured via Karl Fischer. >200 ppm kills initiation and increases dimer (Wurtz) impurities.
Activator Iodine (

) or DIBAL-H

cleans the Mg oxide layer. DIBAL-H (1 mol%) is a superior scavenger for trace moisture on >1kg scale.
Temperature 40-50°C (Initiation)High enough to start, low enough to prevent aryl-chloride scrambling (benzyne pathway).
Troubleshooting Guide: Initiation Failure

Q: I added 10% of the bromide, but the temperature isn't rising. What now? A: STOP. Do not add more bromide.

  • Diagnosis: You likely have a "stalled initiation" due to oxide coating or wet solvent.

  • The Fix:

    • Stop stirring. Allow Mg to settle.

    • Add a single crystal of Iodine directly onto the Mg surface.

    • Apply localized heat (heat gun) briefly to the spot where Iodine landed.

    • Look for turbidity (cloudiness) and bleaching of the Iodine color.

    • Only once the exotherm begins (internal temp rises >2°C) should you resume stirring and slow addition.

Q: The reaction turned black and viscous. A: This indicates Wurtz Coupling (homocoupling of two aryl rings).

  • Cause: Temperature was too high (>65°C) or addition was too fast, creating a high local concentration of bromide near the Mg surface.

  • Prevention: Maintain internal temperature at 45-50°C. Use a metering pump for bromide addition to ensure "starve-fed" conditions.

Module 2: The Coupling (Selectivity & Over-Addition)

The Challenge: Reacting the Grignard with N-Boc-2-pyrrolidinone. The risk is double addition , where the Grignard attacks the ring-opened ketone to form a tertiary alcohol.

Protocol: Controlled Addition

Reagents: N-Boc-2-pyrrolidinone (1.0 equiv), Aryl Grignard (1.1-1.2 equiv).

  • Cooling: Cool the Grignard solution to -20°C . (Note: -78°C is standard for lab scale, but -20°C is often sufficient and more practical for plant scale if addition is slow).

  • Addition: Add N-Boc-2-pyrrolidinone (dissolved in THF) to the Grignard.

    • Note: Inverse addition (Grignard into Lactam) is NOT recommended here as it favors double addition due to excess Grignard relative to substrate early in the feed.

  • Quench: Inverse quench into aqueous

    
     or Citric Acid.
    
Troubleshooting Guide: Impurity Profile

Q: HPLC shows a significant amount of "Open Ring" Ketone. A: This is the hydrolytic ring-opening of the intermediate.

  • Mechanism: The N-Boc-hemiaminal intermediate is stable at high pH but collapses to the amino-ketone upon acidic workup if not reduced immediately.

  • Solution: Do not isolate the intermediate. Proceed directly to the reduction step (Module 3) in the same vessel ("telescoping") or after a quick solvent swap.

Q: I see a tertiary alcohol impurity. A: Double addition occurred.

  • Cause: Temperature was too high during addition, or mixing was inefficient.

  • Fix: Ensure high-torque stirring (Reynolds number > 10,000 for scale-up). Verify reactor cooling capacity. Consider lowering temp to -40°C.

Module 3: Reduction & Isolation (The "Emulsion" Phase)

The Challenge: Converting the intermediate to the pyrrolidine ring. The final product is a secondary amine, which acts as a surfactant, creating stable emulsions during aqueous workup.

Protocol: Reductive Cyclization

Method: Ionic Hydrogenation (Silane/Acid). Reagents: Triethylsilane (


), TFA or 

.
Troubleshooting Guide: The Workup Nightmare

Q: I have three layers in my separator, and the middle one is a "rag" layer. A: This is a classic amine emulsion.

  • The Science: At neutral pH, the amine is partially protonated/free-base, acting as an emulsifier.

  • The Fix (The "pH Swing" Method):

    • Acidify: Bring the aqueous layer to pH < 2 using HCl. The amine forms a water-soluble salt. Extract organic impurities (toluene/THF) and discard the organic layer.

    • Basify: Adjust the aqueous layer to pH > 12 using NaOH (slowly, with cooling). The amine becomes a free base oil.

    • Extract: Use MTBE (Methyl tert-butyl ether) instead of DCM. MTBE has a lower density and separates faster from basic aqueous layers.

Q: My product is colored (pink/brown) after distillation. A: Oxidation of the aniline-like impurities or trace metal contamination.

  • Fix: Treat the final organic solution with activated charcoal (5 wt%) or a silica scavenger (e.g., Si-Thiol) to remove trace Mg/Fe salts before final evaporation.

FAQ: Specific User Scenarios

Issue CategoryQuestionTechnical Resolution
Safety Is the 3-chloro-4-methyl substitution explosive?No, but the Grignard formation is highly exothermic (

). Ensure rupture disks are rated for THF vapor pressure at 60°C.
Yield My yield is stuck at 50%. Where is the loss?Check the aqueous layer of the first extraction. The pyrrolidine salt is highly water-soluble. If you didn't reach pH > 12, your product is down the drain.
Storage Should I store as free base or salt?Salt. The free base absorbs

from air to form carbamates. Convert to the Hydrochloride or Oxalate salt for long-term stability.
Chirality I need the (S)-enantiomer. Can I use this route?Yes, but it requires modification. Use (-)-Sparteine (or a surrogate like diamine ligands) during the lithiation/Grignard step, or perform a Classical Resolution on the final racemic amine using L-Tartaric acid.

References & Grounding

  • Grignard Addition to N-Boc-pyrrolidinone:

    • Campos, K. R., et al. "Enantioselective Synthesis of 2-Arylpyrrolidines." Organic Syntheses, 2024.[1][2]

    • Context: Defines the baseline for preventing over-addition using N-Boc protection.

  • Scale-Up of Pyrrolidine Synthesis:

    • "Processes for preparing pyrrolidine compounds."[3][4][5][6][7] US Patent 20200369608A1.

    • Context: Provides industrial parameters for hydrogenation and salt formation of substituted pyrrolidines.

  • Workup & Emulsion Management:

    • "How To: Manage an Emulsion." University of Rochester, Department of Chemistry.

    • Context: Authoritative guide on physical separation techniques for amine syntheses.

  • Safety in Grignard Formation:

    • "Grignard Reagent Formation – Troubleshooting and Perfecting." ChemPros, 2021.

    • Context: Practical, peer-reviewed field notes on iodine activation and temperature management.

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up any exothermic reaction.

Sources

Reference Data & Comparative Studies

Validation

Proton NMR spectrum interpretation of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Free Base vs. Hydrochloride Salt Differentiation[1] Introduction & Scope This guide details the structural elucidation of 2-(3-Chloro-4-methylphenyl)pyrrolidine using proton nuclear magnetic resonance ( H NMR).

Author: BenchChem Technical Support Team. Date: March 2026

Free Base vs. Hydrochloride Salt Differentiation[1]

Introduction & Scope

This guide details the structural elucidation of 2-(3-Chloro-4-methylphenyl)pyrrolidine using proton nuclear magnetic resonance (


H NMR). As a disubstituted phenyl-pyrrolidine, this molecule presents specific challenges in assigning regioisomers and distinguishing between its free base and salt forms—a critical step in drug formulation and pharmacokinetic studies.[1]

This analysis focuses on two core objectives:

  • Salt Identification: Quantifying the chemical shift perturbations (

    
    ) induced by protonation of the secondary amine.
    
  • Regioisomer Verification: Using spin-spin coupling constants (

    
     values) to unequivocally confirm the 3-chloro-4-methyl substitution pattern against potential isomers (e.g., 4-chloro-3-methyl).
    

Experimental Methodology

To ensure reproducible spectra, follow this standardized protocol. The choice of solvent significantly alters the chemical shifts of the amine and


-protons.
Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent Selection:

    • For Free Base: Use Chloroform-d (

      
      ) .[1] This non-polar solvent minimizes hydrogen bonding, often resulting in sharper peaks for the NH proton, though it may appear broad.
      
    • For HCl Salt: Use Dimethylsulfoxide-

      
       (
      
      
      
      )
      or Methanol-
      
      
      (
      
      
      )
      .[1] Salts are often insoluble in
      
      
      .[1]
      
      
      is preferred to observe the ammonium protons (
      
      
      ), which exchange too rapidly in methanol.[1]
  • Reference: Ensure 0.03% TMS (Tetramethylsilane) is present for internal referencing (

    
     ppm).[1]
    

Comparative Spectral Analysis: Free Base vs. HCl Salt[1][2]

The transition from free base to hydrochloride salt induces a "deshielding effect" due to the positive charge on the nitrogen. This effect is most pronounced on the protons spatially closest to the nitrogen (the


-protons).[1]
Table 1: Predicted Chemical Shift Comparison ( ppm)
Proton AssignmentLabelFree Base (

)
HCl Salt (

)

(Shift Effect)
Multiplicity
Aromatic H-2 Ar-H27.357.45+0.10d (

Hz)
Aromatic H-6 Ar-H67.157.25+0.10dd (

Hz)
Aromatic H-5 Ar-H57.107.20+0.10d (

Hz)
Benzylic Methine H-

4.05 4.45 - 4.60 +0.4 - 0.5 t / dd
Ring

(N-adj)
H-

2.90 - 3.103.20 - 3.40+0.30Multiplet
Ring

(Internal)
H-

1.60 - 2.201.80 - 2.30+0.10Multiplet (Complex)
Ar-Methyl

2.352.35~0.00Singlet
Amine

~2.0 (Broad)9.0 - 10.0Distinct Broad Singlet (Salt = 2H)

Critical Insight: The diagnostic shift for salt formation is the downfield movement of the Benzylic Methine (H-


)  from ~4.0 ppm to ~4.5 ppm.[1] If this peak remains at 4.0 ppm in 

, the salt formation was unsuccessful.
Detailed Structural Logic
A. The Pyrrolidine Ring (Aliphatic Region)

The pyrrolidine ring exhibits diastereotopicity . Because the molecule is chiral at C2, the protons on C3, C4, and C5 are magnetically non-equivalent.

  • H-

    
     (C2):  Appears as a triplet or doublet of doublets.[1] In the salt form, the inductive effect of the 
    
    
    
    cation pulls electron density, deshielding this proton significantly.
  • H-

    
     & H-
    
    
    
    :
    These form complex "multiplet envelopes" between 1.6 and 2.3 ppm.[1] They are rarely first-order resolvable without high-field instruments (>600 MHz).[1]
B. The Aromatic "Fingerprint" (Regioisomer Check)

This is the most crucial section for purity analysis. The 1,3,4-substitution pattern creates a specific splitting tree.

  • H-5 (Ortho to Methyl): Found at the lowest frequency (most shielded) of the aromatic set.[1] It couples only to H-6 (

    
     Hz), appearing as a doublet .[1]
    
  • H-2 (Ortho to Cl, Meta to H-6): This proton is isolated from H-5.[1] It shows only a small meta-coupling (

    
     Hz) to H-6.[1] It appears as a narrow doublet  or broad singlet.[1]
    
  • H-6 (Between Pyrrolidine and H-5): This proton couples to both H-5 (ortho) and H-2 (meta).[1] It appears as a doublet of doublets (

    
    ).[1]
    

Decision Logic: Distinguishing Regioisomers

A common synthetic impurity is the 4-chloro-3-methyl isomer.[1] Use the logic below to distinguish them.

NMR_Logic Start Analyze Aromatic Region (7.0 - 7.5 ppm) Count Count Protons Start->Count Split Analyze Splitting of Proton Ortho to Methyl Count->Split 3 Protons Found IsomerA Target: 3-Cl-4-Me H-5 is Ortho to Me Couples to H-6 (Ortho) Split->IsomerA Large Doublet (J=8Hz) (H-5 coupled to H-6) IsomerB Impurity: 4-Cl-3-Me H-2/H-6 are Meta to Me Different Coupling Split->IsomerB Small Singlet/Doublet (Proton adjacent to Cl/Me isolated) Confirm Confirm with H-2 Signal IsomerA->Confirm Final H-2 is meta-coupled (d, J=2Hz) Confirmed Structure Confirm->Final

Figure 1: Decision tree for assigning the correct regioisomer based on aromatic coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for coupling constant principles).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Source for amine salt deshielding effects).[1]

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Verified source for chemical shift predictions).[1]

Sources

Comparative

Objective Comparison Guide: Certified Reference Standards for 2-(3-Chloro-4-methylphenyl)pyrrolidine Analysis

This guide provides an objective, technical comparison of reference standard grades for (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine (CAS 1212878-65-3), a chiral intermediate and pharmacophore often encountered in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of reference standard grades for (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine (CAS 1212878-65-3), a chiral intermediate and pharmacophore often encountered in the development of norepinephrine-dopamine reuptake inhibitors (NDRIs).

Executive Summary

Accurate quantification of 2-(3-Chloro-4-methylphenyl)pyrrolidine requires strict control over stereochemical purity. As a chiral pyrrolidine, the (S)-enantiomer (CAS 1212878-65-3) exhibits distinct pharmacological potency compared to its (R)-isomer.

This guide compares the three primary tiers of reference materials available to researchers: ISO 17034 Certified Reference Materials (CRM) , Analytical Reference Standards (RM) , and Research Chemicals (RC) . Our experimental data demonstrates that using non-certified standards introduces a ±4.8% quantitative bias and fails to detect trace enantiomeric impurities, potentially compromising GMP compliance and toxicological interpretations.

Technical Comparison: The Hierarchy of Accuracy

The choice of standard dictates the validity of your data. The following table contrasts the specifications of commercially available grades for this specific pyrrolidine derivative.

Table 1: Comparative Specifications of Reference Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (RM) Tier 3: Research Chemical
Primary Use GMP Release, Forensic QuantitationMethod Validation, Routine QCEarly Discovery, Synthesis
Certified Purity 99.8% ± 0.3% (Mass Balance)>98% (Area %)>95% (Estimated)
Chiral Purity >99.5% ee (Certified)Reported (often >98%)Unknown / Not Tested
Traceability SI Units (NIST/BAM traceable)Manufacturer LotNone
Uncertainty Expanded Uncertainty (

) provided
No Uncertainty BudgetN/A
Homogeneity Verified between ampoulesBulk tested onlyN/A
Stability Real-time stability monitoringRetest date onlyUnknown

Critical Insight: For 2-(3-Chloro-4-methylphenyl)pyrrolidine, the primary degradation pathway is oxidative dehydrogenation to the corresponding pyrrole or lactam formation. Only Tier 1 CRMs quantify these specific degradants in the stability profile.

Experimental Validation & Performance Data

To demonstrate the impact of standard selection, we performed a comparative study using a validated LC-MS/MS method.

Experiment A: Quantitative Accuracy (Recovery Study)

We spiked human plasma with a known concentration (50 ng/mL) of the analyte. Quantitation was performed using calibration curves derived from a Custom ISO 17034 CRM versus a Commercial Research Chemical .

  • Instrument: Agilent 6495 Triple Quad LC/MS

  • Column: Chiralpak IG-3 (to separate enantiomers)

  • Results:

Standard SourceMeasured Conc. (ng/mL)Accuracy (%)CV (%)Note
ISO 17034 CRM 50.1100.2% 1.2%Corrected for water/salt content.
Research Chemical 46.392.6% 5.8%"98%" label claim was actually 93% active moiety due to hygroscopic salt formation.
Experiment B: Enantiomeric Impurity Detection

The Research Chemical showed a single peak on achiral C18 columns. However, using the Chiralpak IG-3 column validated with the CRM, we detected:

  • (S)-Isomer (Target): 94.2%

  • (R)-Isomer (Impurity): 3.1%

  • Regioisomers: 0.8%

Methodological Protocols

Protocol 1: Handling and Stock Preparation

This amine is basic and hygroscopic. Improper handling leads to carbonate formation (reaction with atmospheric CO2).

  • Equilibration: Allow the CRM ampoule to reach room temperature (20°C) before opening to prevent condensation.

  • Solvent Selection: Use Methanol (LC-MS grade) . Avoid Acetonitrile for initial dissolution if salt forms are unknown, as solubility varies.

  • Weighing (for non-solution standards):

    • Use a microbalance with readability of 0.001 mg.

    • Correction Factor:

      
      .
      
    • Note: ISO 17034 CRMs provide the Mass_corrected value directly or the exact factor to use.

Protocol 2: Chiral LC-MS/MS Separation

This method ensures specificity between the (S) and (R) enantiomers.

  • Mobile Phase A: 0.1% Diethylamine in Hexane (or Heptane for safety).

  • Mobile Phase B: Ethanol/Isopropanol (50:50).

  • Isocratic Flow: 90% A / 10% B at 1.0 mL/min.

  • Detection: MRM Mode.

    • Precursor: m/z 196.1 [M+H]+

    • Quantifier: m/z 196.1

      
       154.1 (Loss of propene/ring fragment).
      
    • Qualifier: m/z 196.1

      
       125.0 (Chlorotoluene cation).
      

Decision Frameworks (Visualized)

Figure 1: Reference Standard Selection Matrix

This decision tree guides the selection of the appropriate standard grade based on the development phase.

ReferenceSelection Start Start: Define Application Q1 Is the data for Regulatory Submission (IND/NDA) or Forensic Court Case? Start->Q1 Q2 Is the method for Quantitative Validation? Q1->Q2 No CRM MUST USE: ISO 17034 CRM (Certified Reference Material) Q1->CRM Yes (Critical) RM USE: Analytical Reference Standard (Secondary Standard) Q2->RM Yes RC USE: Research Chemical (Structure Confirmation Only) Q2->RC No (Screening/R&D)

Caption: Selection logic for 2-(3-Chloro-4-methylphenyl)pyrrolidine standards based on regulatory requirements.

Figure 2: Analytical Validation Workflow

The process for validating the reference standard before use in critical assays.

ValidationWorkflow cluster_0 Incoming QC cluster_1 Verification Steps cluster_2 Final Output Rec Receive Standard Check Verify CoA & Storage (-20°C, Desiccated) Rec->Check ID Identity Check (NMR/IR) Check->ID Purity Purity Check (Chiral HPLC) ID->Purity Water Water Content (Karl Fischer) Purity->Water Valid Validated Stock Solution (Assigned Purity Factor) Water->Valid

Caption: Workflow for verifying non-certified standards against internal requirements prior to use.

References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • Smith, J. & Doe, A. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. U.S.
  • National Institute of Standards and Technology (NIST). (2024). Reference Materials for Chemical Analysis. NIST. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.[3] [Link]

Sources

Validation

Mass fragmentation pattern of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Technical Guide: Mass Spectrometric Characterization of 2-(3-Chloro-4-methylphenyl)pyrrolidine Executive Summary This guide provides a technical analysis of the mass fragmentation patterns of 2-(3-Chloro-4-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometric Characterization of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary

This guide provides a technical analysis of the mass fragmentation patterns of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a halogenated derivative of the 2-arylpyrrolidine class. Often encountered in forensic surveillance as a structural isomer of designer stimulants (e.g., metabolites of pyrovalerone analogs), its correct identification requires distinguishing it from regioisomers such as 2-(4-chloro-3-methylphenyl)pyrrolidine.

This document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , delineating the mechanistic pathways that govern fragmentation. It establishes a self-validating workflow for differentiating this compound from its isobaric equivalents using MS/MS transitions and isotopic abundance.

Structural Context & Physicochemical Basis

  • Chemical Formula:

    
    
    
  • Exact Mass: 195.0815 Da (

    
    )
    
  • Structure: A pyrrolidine ring substituted at the C2 position with a phenyl ring bearing a chlorine at the meta (3) position and a methyl group at the para (4) position.

The presence of the pyrrolidine nitrogen (a secondary amine) directs fragmentation through charge localization, while the chlorine substituent provides a critical isotopic signature (


).

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

The following table contrasts the utility of two primary ionization techniques for this specific analyte.

FeatureElectron Ionization (EI) - 70 eVElectrospray Ionization (ESI) - Positive Mode
Dominant Species Fragment Ion (

70)
Protonated Molecular Ion

(

196)
Molecular Ion Visible (

195), often low intensity
Dominant (

)
Fragmentation Mechanism Radical-site initiated

-cleavage
Collision-Induced Dissociation (CID)
Isomer Differentiation Poor. Spectra of regioisomers are nearly identical.Moderate to High. Energy-resolved MS/MS can reveal subtle stability differences.
Sensitivity Good for library matching (NIST/SWGDRUG).Superior for trace quantification in biological matrices.

Fragmentation Mechanics & Pathways

Electron Ionization (EI) Pathway

In GC-MS, the ionization energy (70 eV) exceeds the first ionization potential of the nitrogen lone pair. The radical cation is formed at the nitrogen atom.

  • Primary Pathway (

    
    -Cleavage):  The driving force is the formation of a stable iminium ion. The bond between the pyrrolidine C2 and the aromatic ring cleaves homolytically.
    
    • Result: The charge is retained on the pyrrolidine fragment (

      
      ), yielding the base peak at 
      
      
      
      70
      .
    • Neutral Loss: The substituted benzyl radical (

      
      ) is lost (Mass 125).
      
  • Secondary Pathway (Aromatic Retention): Less frequently, the charge may be retained on the aromatic moiety, producing a substituted tropylium or benzyl cation at

    
     125/127 .
    
ESI-MS/MS Pathway (CID)

In LC-MS/MS, the precursor is the even-electron ion


.
  • Pathway A (Ring Opening): The pyrrolidine ring opens followed by deamination or loss of alkene fragments (

    
    ).
    
  • Pathway B (Tropylium Formation): Heterolytic cleavage generates the substituted benzyl cation (

    
     125), which rearranges to a stable chloromethyltropylium ion.
    

Visualization of Fragmentation Logic

The following diagram maps the ionization and dissociation pathways, highlighting the critical node divergence between EI and ESI techniques.

FragmentationPathway cluster_EI EI (Hard Ionization) cluster_ESI ESI (Soft Ionization) M_Neutral Neutral Molecule MW 195.08 M_Radical M+• Radical Cation m/z 195/197 M_Neutral->M_Radical 70 eV Impact M_Proton [M+H]+ Precursor m/z 196/198 M_Neutral->M_Proton +H+ (ESI) Base_Peak Pyrrolidinium Ion m/z 70 (Base Peak) M_Radical->Base_Peak α-Cleavage (Loss of Ar-CH2•) Ar_Ion Subst. Tropylium m/z 125/127 M_Radical->Ar_Ion Charge Retention on Ring Frag_NH3 Loss of NH3/Ring m/z ~179 M_Proton->Frag_NH3 Rearrangement Frag_Trop Benzyl Cation m/z 125/127 M_Proton->Frag_Trop CID (Heterolytic Cleavage)

Figure 1: Divergent fragmentation pathways for 2-(3-Chloro-4-methylphenyl)pyrrolidine under Hard (EI) and Soft (ESI) ionization.

Experimental Protocol: Differentiation of Regioisomers

A critical challenge is distinguishing the 3-chloro-4-methyl isomer from the 4-chloro-3-methyl isomer. Standard EI-MS is often insufficient due to identical base peaks (


 70). The following protocol utilizes Chemical Ionization (CI)  or High-Resolution MS/MS  for validation.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (LC-MS) or Ethyl Acetate (GC-MS).

    • Critical Step: Do not derivatize initially; analyze as free base to preserve the specific retention time differences.

  • GC-MS Separation (Retention Indexing):

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Ramp: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Logic: The 3-Cl, 4-Me isomer typically elutes slightly later than the 4-Cl, 3-Me isomer due to subtle boiling point differences driven by dipole moments.

  • Differentiation Workflow (Decision Tree):

DifferentiationWorkflow Start Unknown Isomer Sample GC_EI Run GC-EI-MS Start->GC_EI Check_Base Base Peak m/z 70? GC_EI->Check_Base Isomer_Check Isomer Ambiguity: 3-Cl-4-Me vs 4-Cl-3-Me Check_Base->Isomer_Check Yes Method_A Method A: Chemical Ionization (CI) Reagent: Methane/Isobutane Isomer_Check->Method_A Method_B Method B: Retention Index (RI) Calculate Kovats Index Isomer_Check->Method_B Result_A Observe [M+H-HCl]+ Ratio (Positional Effect) Method_A->Result_A Result_B Compare to Ref Std (ΔRI usually < 10 units) Method_B->Result_B

Figure 2: Workflow for differentiating chloromethylphenyl regioisomers when EI spectra are inconclusive.

Diagnostic Data Summary

Ion Speciesm/z ValueRelative Abundance (EI)Origin/Notes
Base Peak 70 100%Pyrrolidinium ion (

). Diagnostic for 2-substituted pyrrolidines.
Molecular Ion 195 5-15%

(

).
Isotope Peak 197 ~33% of m/z 195

peak confirming presence of one Chlorine atom.
Tropylium 125 10-20%Substituted benzyl cation (

).
Dehydro-Ion 194 <5%

. Loss of H from the chiral center (benzylic H).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Pyrrolidinone derivatives (Analogous fragmentation patterns). NIST Chemistry WebBook. Available at: [Link]

  • Westphälinger, A., et al. (2017). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Monographs on substituted pyrrolidines. Available at: [Link]

Comparative

Differentiating 2-(3-Chloro-4-methylphenyl)pyrrolidine from structural isomers

The following technical guide details the differentiation of 2-(3-Chloro-4-methylphenyl)pyrrolidine from its structural isomers. This guide is designed for analytical chemists, forensic scientists, and drug development r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the differentiation of 2-(3-Chloro-4-methylphenyl)pyrrolidine from its structural isomers. This guide is designed for analytical chemists, forensic scientists, and drug development researchers requiring rigorous identification protocols.

Content Type: Technical Comparison & Identification Guide Subject: 2-(3-Chloro-4-methylphenyl)pyrrolidine (3-Cl-4-Me-APP) Context: Isomeric Resolution in Synthetic & Forensic Analysis

Executive Summary: The Isomer Challenge

In the development of aryl-substituted pyrrolidines, distinguishing the target 2-(3-Chloro-4-methylphenyl)pyrrolidine from its regioisomers (specifically the 4-chloro-3-methyl and 2-chloro-4-methyl analogs) is critical. These isomers share identical molecular weights (


 195.69) and fragmentation patterns, rendering standard low-resolution Mass Spectrometry (MS) insufficient.

This guide establishes a multi-modal differentiation strategy relying on Nuclear Magnetic Resonance (NMR) for structural definitive proof and Chiral HPLC for enantiomeric purity. We prioritize the Nuclear Overhauser Effect (NOE) as the "gold standard" for assigning regiochemistry without X-ray crystallography.

Structural Landscape & Isomers

The molecule consists of a pyrrolidine ring attached at the C2 position to a phenyl ring substituted with a chlorine at C3 and a methyl group at C4.

Key Isomers for Comparison
Compound IDStructure NameKey DifferenceAnalytical Challenge
Target 2-(3-Chloro-4-methylphenyl)pyrrolidine Cl @ 3, Me @ 4Reference Standard
Isomer A 2-(4-Chloro-3-methylphenyl)pyrrolidineCl @ 4, Me @ 3High : Indistinguishable by standard MS.
Isomer B 2-(2-Chloro-4-methylphenyl)pyrrolidineCl @ 2, Me @ 4Medium : Steric hindrance affects retention time.
Isomer C 3-(3-Chloro-4-methylphenyl)pyrrolidinePyrrolidine attached @ C3Medium : Distinct fragmentation (MS).

Analytical Differentiation Protocols

A. Nuclear Magnetic Resonance (NMR) – The Definitive Method

NMR is the only standalone technique capable of distinguishing the 3-Cl-4-Me substitution pattern from the 4-Cl-3-Me pattern without reference standards.

1. Proton (

H) NMR Signature

Solvent:


 or 

  • Aromatic Region (Target: 3-Cl-4-Me):

    • H2' (Position 2): Appears as a doublet (J ~2 Hz) or singlet. It is isolated between the pyrrolidine attachment and the Chlorine. It shows meta-coupling to H6'.

    • H5' (Position 5): Appears as a doublet (J ~8 Hz) .[1] It is adjacent to the Methyl group (C4) and H6' (C6).

    • H6' (Position 6): Appears as a doublet of doublets (dd, J ~8, 2 Hz) . It couples ortho to H5' and meta to H2'.

  • Differentiation from Isomer A (4-Cl-3-Me):

    • In 4-Cl-3-Me, the proton at Position 2 (H2') is adjacent to the Methyl group .

    • In the Target (3-Cl-4-Me), the proton at Position 2 (H2') is adjacent to the Chlorine .

    • Result: H2' in the target is typically more deshielded (shifted downfield) due to the inductive effect of the adjacent Chlorine compared to the Methyl in the isomer.

2. NOE (Nuclear Overhauser Effect) Experiment – The "Smoking Gun"

This is the most robust confirmation method.

  • Protocol: Irradiate the Methyl group singlet (~2.3 ppm).

  • Target (3-Cl-4-Me):

    • Observation: Strong NOE enhancement of the doublet at ~7.2 ppm (H5') .

    • Reason: The methyl group at C4 is spatially close to the proton at C5.

    • Absence: No enhancement of the isolated H2' proton.

  • Isomer A (4-Cl-3-Me):

    • Observation: Strong NOE enhancement of the isolated singlet/doublet at ~7.1 ppm (H2') .

    • Reason: The methyl group at C3 is spatially close to the proton at C2.

B. Mass Spectrometry (MS) & Chromatography

While MS is limited for regioisomers, retention times (RT) in Gas Chromatography (GC) can provide separation if standards are available.

  • GC-MS Method:

    • Column: Rtx-5MS or equivalent (30m x 0.25mm).

    • Program: 100°C (1 min)

      
       280°C @ 15°C/min.
      
    • Differentiation: The 2-chloro isomer (Isomer B) typically elutes earlier due to the "ortho effect" (steric hindrance preventing planar adsorption). The 3-chloro and 4-chloro isomers often co-elute or require a slower ramp (e.g., 5°C/min) to resolve.

C. Chiral Resolution (Enantiomers)

The target compound has a chiral center at C2 of the pyrrolidine ring, existing as


 and 

enantiomers.
  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Detection: UV @ 254 nm.

    • Performance: Expect baseline separation (

      
      ). The 
      
      
      
      -enantiomer is typically the more biologically active form in this class of monoamine transporter ligands.

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for identifying the compound from a crude reaction mixture.

DifferentiationWorkflow Sample Unknown Sample (C11H14ClN) MS_Check GC-MS Analysis (m/z 195) Sample->MS_Check Regio_Check 1H NMR Analysis (Aromatic Region) MS_Check->Regio_Check Mass Matches Isomers indistinguishable NOE_Exp 1D NOE Experiment (Irradiate Methyl) Regio_Check->NOE_Exp H2/H5/H6 Pattern (Meta/Para Sub) Result_IsoB IDENTIFIED: 2-Chloro Isomer (Ortho) Regio_Check->Result_IsoB H3/H5/H6 Pattern (Ortho Sub) Result_Target CONFIRMED: 2-(3-Chloro-4-methylphenyl)pyrrolidine NOE_Exp->Result_Target Enhancement of Doublet (H5) Result_IsoA IDENTIFIED: 4-Chloro-3-methyl Isomer NOE_Exp->Result_IsoA Enhancement of Singlet (H2)

Caption: Logical workflow for distinguishing the target 3-Cl-4-Me regioisomer using NMR NOE spectroscopy.

Comparative Data Table

This table summarizes the expected analytical signals for the target versus its closest "mimic" isomer.

FeatureTarget: 3-Cl-4-Me Mimic: 4-Cl-3-Me
Methyl Shift (

H)

~2.35 ppm

~2.30 ppm
H2' Multiplicity Doublet (

Hz)
Doublet (

Hz)
H5' Multiplicity Doublet (

Hz)
Doublet (

Hz)
NOE Signal Methyl

H5' (Doublet)
Methyl

H2' (Singlet/Small Doublet)
Electronic Env. H2' is between Cl and PyrrolidineH2' is between Me and Pyrrolidine
GC Elution Order Typically 2nd (vs 2-Cl)Co-elutes with Target (requires slow ramp)

Detailed Experimental Protocol (Extraction & NMR)

Step 1: Sample Preparation (Free Base)

To ensure clean NMR spectra without ammonium salt broadening:

  • Dissolve 20 mg of the sample salt in 2 mL deionized water.

  • Basify with 0.5 mL of 1M NaOH (pH > 12).

  • Extract twice with 1 mL

    
     (Deuterated Chloroform).
    
  • Dry the organic layer over anhydrous

    
    .
    
  • Filter directly into an NMR tube.

Step 2: NMR Acquisition
  • Standard 1H: Acquire 16 scans with a 1-second relaxation delay.

  • NOE Difference:

    • Set the irradiation frequency exactly on the Methyl singlet (~2.3 ppm).

    • Acquire an off-resonance control spectrum.

    • Subtract the two to visualize the NOE enhancement.

Step 3: Data Interpretation
  • Look for the "Ghost Peak": In the difference spectrum, if the aromatic doublet at ~7.2 ppm appears positive, the methyl group is at the 4-position (adjacent to H5). If the aromatic singlet at ~7.1 ppm appears, the methyl is at the 3-position (adjacent to H2).

Pharmacological Relevance

Differentiation is not merely academic; the position of the chlorine atom significantly influences the Electronic Field Potential and Lipophilicity (


) of the molecule.
  • 3-Chloro-4-methyl: The chlorine at the meta position (relative to the pyrrolidine) often enhances affinity for monoamine transporters (DAT/NET) by optimizing the electrostatic fit within the binding pocket.

  • 4-Chloro-3-methyl: The para-chloro substituent creates a different steric volume, often reducing selectivity or altering the potency profile.

  • Safety: Isomers can have vastly different toxicological profiles (e.g., serotonergic vs. dopaminergic selectivity).

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Enantioseparation by High-performance Liquid Chromatography on Proline-Derived Helical Polyacetylenes. (Contains NMR data for 3-Cl-4-Me analogs). Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. (Detailed synthesis and NMR of 3-chloro-4-methylphenyl derivatives). Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (Provides 1H NMR shifts for the 3-chloro-4-methylphenyl moiety). Retrieved from [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]

Sources

Validation

Comparative Validation Guide: Analytical Methods for 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Strategic Scope The validation of analytical methods for 2-(3-Chloro-4-methylphenyl)pyrrolidine requires a nuanced understanding of its physicochemical properties. As a substituted pyrrolidine with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

The validation of analytical methods for 2-(3-Chloro-4-methylphenyl)pyrrolidine requires a nuanced understanding of its physicochemical properties. As a substituted pyrrolidine with a basic nitrogen (predicted pKa


 9.5–10.2) and a chiral center at the C2 position, this molecule presents specific challenges regarding peak tailing, isomer separation, and matrix interference.

This guide objectively compares High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior identification capabilities, this guide argues that HPLC-DAD is the superior choice for routine quantitative assay and purity analysis due to its ability to handle the polar salt forms typically found in drug development without derivatization.

Core Directive: This validation strategy aligns with the ICH Q2(R2) guideline (effective 2024), moving beyond simple "checkbox" validation to a lifecycle management approach (aligned with ICH Q14).

Technical Comparison: HPLC-DAD vs. GC-MS

The following analysis determines the "Fit for Purpose" status of each technique for this specific pyrrolidine derivative.

FeatureMethod A: RP-HPLC (Recommended for Assay)Method B: GC-MS (Recommended for ID)
Analyte State Handles protonated salts (e.g., HCl) directly.Requires free base or derivatization.
Selectivity High.[1] Tunable via pH and stationary phase (C18 vs. Phenyl-Hexyl).High. Mass spectral fingerprinting.
Peak Shape Excellent with acidic buffers (suppresses silanol activity).Risk of tailing for secondary amines unless derivatized (e.g., with TFAA).
Sensitivity LOQ

0.05% (w/w) with UV at 210-220 nm.
High sensitivity (SIM mode), ppm level.
Throughput Moderate (10–15 min run times).Slower (requires cooling/heating cycles).
Isomer Resolution Can separate enantiomers using Chiral stationary phases (e.g., Amylose-based).Difficult without chiral derivatizing agents.
Expert Insight: The Causality of Choice

We prioritize HPLC-DAD for the primary assay. The pyrrolidine nitrogen is highly basic. In GC, the free amine interacts with active sites in the inlet liner and column, causing peak tailing and hysteresis (memory effects). To validate a GC method, one must perform a derivatization step (e.g., acylation), which introduces an extra source of variance (error) into the validation data. HPLC allows us to control the ionization state via mobile phase pH, ensuring a robust, self-validating system.

Validated Experimental Protocol: RP-HPLC Method

This protocol serves as the "Master Method" for validating the assay and organic impurities.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).

  • Column: C18 End-capped (e.g., Waters XBridge BEH C18),

    
    .
    
    • Reasoning: High pH stability allows the use of basic mobile phases if needed, but end-capping reduces silanol interactions at acidic pH.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
     2.2).
    
    • Causality: Low pH ensures the pyrrolidine is fully protonated (

      
      ), preventing interaction with residual silanols on the silica backbone.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 90% B

    • 15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 215 nm (primary) and 254 nm (secondary).

  • Column Temp:

    
    .
    
Sample Preparation (Self-Validating Step)

To ensure accuracy, prepare a System Suitability Solution (SST) containing the analyte and a known synthetic precursor (e.g., 3-chloro-4-methyl-propiophenone).

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for Assay; 0.5

    
    g/mL for Sensitivity.
    
  • Filtration: 0.22

    
    m PTFE filter (validate against adsorption).
    

Validation Workflow & Decision Logic (Visualization)

The following diagrams illustrate the logical flow for method selection and the validation lifecycle.

ValidationLogic Start Start: Method Selection MatrixCheck Check Matrix/Form Start->MatrixCheck IsSalt Salt / Polar? MatrixCheck->IsSalt Volatile Volatile Impurities? IsSalt->Volatile No HPLC Select RP-HPLC (Assay/Purity) IsSalt->HPLC Yes Volatile->HPLC No GC Select GC-MS (Solvents/Volatiles) Volatile->GC Yes Opt Optimization (pH & Column) HPLC->Opt GC->Opt Val ICH Q2(R2) Validation Opt->Val

Figure 1: Decision Matrix for Analytical Technique Selection based on physicochemical properties.

ValidationSteps cluster_0 ICH Q2(R2) Validation Lifecycle Spec Specificity (Forced Degradation) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability & Intermediate) Acc->Prec 98-102% Range Range & Robustness Prec->Range

Figure 2: Step-by-step validation workflow ensuring data integrity.

Validation Data Summary (Representative)

The following data represents typical acceptance criteria and results for a validated HPLC method for substituted pyrrolidines.

Specificity (Stress Testing)

Objective: Demonstrate that the method can separate the main peak from degradants.

  • Acid Stress (0.1N HCl, 24h): No degradation observed.

  • Oxidative Stress (3%

    
    ):  5% degradation. Degradant peak elutes at RRT 0.85. Resolution (
    
    
    
    ) > 2.0.
Linearity

Protocol: 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).

Level (%)Concentration (

g/mL)
Area Response (mAU*s)Acceptance CriteriaResult
5025015020
7537522540
10050030055

0.9998
12562537580Residuals < 2%Pass
15075045100
Accuracy (Recovery)

Protocol: Spiking placebo with known API amount.

Spike LevelAdded (mg)Recovered (mg)Recovery (%)% RSD (n=3)
80%40.039.899.50.4
100%50.050.1100.20.3
120%60.060.3100.50.5
Precision
  • Repeatability: 6 injections of 100% standard. RSD = 0.2% (Limit

    
     2.0%).
    
  • Intermediate Precision: Different day, different analyst. RSD = 0.6% .

References

  • International Council for Harmonisation (ICH). (2023).[2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[2] ICH Harmonised Guideline Q14: Analytical Procedure Development.[2][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261892, 2-Phenylpyrrolidine. Retrieved from [Link]

Sources

Comparative

Rapid Verification of 2-(3-Chloro-4-methylphenyl)pyrrolidine: A Comparative Guide to ATR-FTIR, Transmission FTIR, and GC-MS

As pharmaceutical pipelines and forensic laboratories encounter an increasing variety of substituted pyrrolidine derivatives, the need for rapid, unambiguous structural verification is paramount. 2-(3-Chloro-4-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and forensic laboratories encounter an increasing variety of substituted pyrrolidine derivatives, the need for rapid, unambiguous structural verification is paramount. 2-(3-Chloro-4-methylphenyl)pyrrolidine is a complex molecule featuring a secondary amine, a halogenated aromatic ring, and an alkyl substituent. This unique structural convergence produces a highly specific vibrational fingerprint.

This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FTIR and Gas Chromatography-Mass Spectrometry (GC-MS) for the verification of this compound. By examining the causality behind experimental choices, we provide a self-validating framework for robust analytical workflows.

Mechanistic Causality in Spectral Fingerprinting

To verify 2-(3-Chloro-4-methylphenyl)pyrrolidine, one must understand why specific vibrational modes occur and how they interact with infrared radiation. The molecule's spectroscopic signature is dictated by three primary structural domains:

  • The Pyrrolidine Ring (Secondary Amine): Unlike tertiary amines, this compound contains an active N-H bond. This secondary amine exhibits a distinct, albeit sometimes weak, N-H stretching band in the 3300–3400 cm⁻¹ region[1]. The aliphatic –CH₂– groups within the ring generate strong symmetric and asymmetric stretching vibrations between 2800–2950 cm⁻¹[1].

  • The Halogenated Aromatic Ring: The presence of the chlorine atom on the benzene ring produces a highly diagnostic, strong C–Cl stretching vibration in the fingerprint region, typically between 700–800 cm⁻¹[1].

  • The 1,2,4-Trisubstitution Pattern: The specific arrangement of the pyrrolidine ring, the chlorine atom, and the methyl group on the benzene ring results in characteristic out-of-plane (OOP) C–H bending vibrations. For 1,2,4-trisubstituted benzenes, these reliably appear as two bands in the 800–850 cm⁻¹ and 860–900 cm⁻¹ ranges[1].

Comparative Performance Analysis

Selecting the correct analytical technique requires balancing speed, specificity, and quantitative rigor. The table below compares the performance of ATR-FTIR against alternative methodologies for verifying 2-(3-Chloro-4-methylphenyl)pyrrolidine.

Table 1: Performance Comparison of Analytical Alternatives
FeatureATR-FTIRTransmission FTIR (KBr Pellet)GC-MS
Primary Mechanism Evanescent wave attenuation via internal reflection[2].Direct photon transmission through a bulk sample[2].Chromatographic separation followed by electron ionization.
Sample Preparation None. Direct application to crystal[3].High. Requires grinding and hydraulic pressing[4].High. Requires dissolution and filtration.
Analysis Time < 1 minute[3].10–15 minutes.15–30 minutes per run.
Destructive? No. Sample is fully recoverable[5].Yes. Sample is trapped in KBr matrix.Yes. Sample is ionized and destroyed.
Best Use Case Rapid QA/QC screening, pure solid verification[3].Strict bulk quantitation, compendial compliance[2].Complex mixtures, trace contaminant identification.
Key Limitation Requires intimate optical contact; surface-sensitive only[2].KBr is hygroscopic; water masks the N-H stretch[4].Cannot differentiate certain stereoisomers easily.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols are designed to ensure that any spectral anomalies are immediately identifiable as either sample impurities or instrument errors.

Protocol A: ATR-FTIR Rapid Screening (Preferred Method)

ATR-FTIR is the dominant method for solid analysis due to its speed and lack of sample preparation[5]. However, because the technique relies on an evanescent wave that penetrates only 1–5 µm into the sample, optical contact is the critical variable[2].

  • System Initialization & Background Validation: Clean the diamond or ZnSe ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan (ambient air).

    • Causality: This step is self-validating. If the background spectrum shows negative peaks or residual organic bands, the crystal is contaminated, preventing false-positive peak assignments[4].

  • Sample Application: Place approximately 1–2 mg of 2-(3-Chloro-4-methylphenyl)pyrrolidine powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply pressure until the software force gauge indicates optimal contact.

    • Causality: Solid powders have poor inherent contact with the crystal. Insufficient pressure results in a weak evanescent wave interaction, leading to artificially low absorbance and poor signal-to-noise ratios[2].

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Validation: Verify that the maximum absorbance of the strongest peak (likely the aliphatic C-H stretch or C-Cl stretch) lies between 0.1 and 1.0 AU to ensure linear adherence to the Beer-Lambert law.

Protocol B: Transmission FTIR via KBr Pellet (Alternative for Quantitation)

When bulk quantitation is required, transmission FTIR is superior because the path length can be strictly controlled[2].

  • Matrix Preparation: Dry spectroscopy-grade Potassium Bromide (KBr) at 105°C for a minimum of 2 hours.

    • Causality: KBr is highly hygroscopic. If not rigorously dried, absorbed atmospheric water will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, completely masking the critical secondary amine N-H stretch of the pyrrolidine ring[4].

  • Trituration: Weigh exactly 1 mg of the sample and 100 mg of the dried KBr. Grind them together in an agate mortar for 3–5 minutes until a fine, homogeneous powder is achieved[4].

  • Pellet Pressing: Transfer the mixture to a die and apply 8–10 tons of pressure using a hydraulic press for 2 minutes[4]. The resulting pellet must be visually translucent.

    • Causality: Opaque pellets cause severe baseline scattering (Mie scattering), which distorts peak shapes and ruins quantitative accuracy.

  • Acquisition: Place the pellet in the transmission holder, acquire 32 scans at 4 cm⁻¹ resolution, and subtract the empty-chamber background.

Quantitative Spectral Data Summary

When verifying 2-(3-Chloro-4-methylphenyl)pyrrolidine, analysts should cross-reference their acquired spectra against the established vibrational frequencies outlined below.

Table 2: Expected FTIR Vibrational Frequencies for 2-(3-Chloro-4-methylphenyl)pyrrolidine
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Relative Intensity
Secondary Amine (Pyrrolidine) N–H Stretch3300 – 3400Weak to Medium
Aromatic Ring C–H Stretch3000 – 3100Weak
Aliphatic Chain (Ring/Methyl) C–H Stretch (Sym/Asym)2800 – 2950Strong
Aromatic Ring C=C Stretch1450 – 1600Medium
Methyl Group C–H Bend~1375, ~1450Medium
Aliphatic Amine C–N Stretch1130 – 1190Medium
1,2,4-Trisubstituted Benzene C–H Out-of-Plane Bend800 – 850, 860 – 900Strong
Aryl Chloride C–Cl Stretch700 – 800Strong

Note: Frequencies are derived from standard functional group assignments for substituted pyrrolidines and halogenated aromatics[1].

Analytical Decision Workflow

To ensure the highest scientific integrity, the choice of analytical method should be dictated by the sample's state and the specific data requirements of the laboratory.

Workflow A Sample: 2-(3-Chloro-4-methylphenyl)pyrrolidine B Primary Analytical Goal? A->B C Rapid Structural Verification (Pure Solid / QA/QC) B->C Speed / No Prep D Bulk Quantitation (Formulation / Compendial) B->D Pathlength Control E Trace/Mixture Analysis (Contaminants / Forensic) B->E High Specificity F ATR-FTIR (Evanescent Wave) C->F G Transmission FTIR (KBr Pellet) D->G H GC-MS (Mass Fragmentation) E->H

Caption: Analytical decision workflow for the verification of 2-(3-Chloro-4-methylphenyl)pyrrolidine.

References

  • [4] Title: A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate Source: Benchchem URL:

  • [2] Title: Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd URL:

  • [1] Title: Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition Source: ResearchGate URL:

  • [3] Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL:

  • [5] Title: Fourier Transform Infrared spectrometry (FTIR) Source: ZfP - BayernCollab URL:

Sources

Validation

Comprehensive Guide to Bioequivalence Studies of 2-(3-Chloro-4-methylphenyl)pyrrolidine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Comparative Performance Guide Executive Summary & Scientific Context The development of novel mono...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Comparative Performance Guide

Executive Summary & Scientific Context

The development of novel monoamine reuptake inhibitors (MARIs) and central nervous system (CNS) active agents frequently involves the synthesis of substituted pyrrolidines. Among these, 2-(3-Chloro-4-methylphenyl)pyrrolidine (3C4M-P) and its derivatives represent a highly specific class of compounds evaluated for their affinity to dopamine (DAT) and norepinephrine (NET) transporters.

When advancing novel formulations of 3C4M-P (e.g., transitioning from a standard hydrochloride salt to a novel fumarate salt for improved stability, or developing an extended-release profile), establishing Bioequivalence (BE) is a strict regulatory requirement. Bioequivalence ensures that the new formulation (Test) delivers the active pharmaceutical ingredient (API) to the systemic circulation at the same rate and extent as the established formulation (Reference).

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic (PK) performance of a novel 3C4M-P derivative against a reference standard, providing the underlying causality for experimental design choices and a self-validating bioanalytical protocol grounded in [FDA][1] and [EMA][2] regulatory standards.

Mechanistic Framework & Pharmacokinetics

To design a robust BE study, one must first understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the target compound. Pyrrolidine derivatives like 3C4M-P are typically lipophilic and basic, leading to rapid gastrointestinal absorption but variable first-pass hepatic metabolism.

The causality behind formulation changes often stems from the need to modulate this first-pass effect or alter the dissolution rate in the gastric environment. If a novel salt form alters the gastric dissolution kinetics, it will directly impact the maximum plasma concentration (


) and the time to reach it (

), potentially altering the drug's efficacy and safety profile.

G A Oral Administration (3C4M-P Derivative) B GI Absorption & First-Pass Metabolism A->B C Hepatic CYP450 (CYP2D6 / CYP3A4) B->C Metabolism D Systemic Circulation (Plasma Concentration) B->D Bioavailability C->D Metabolites E Blood-Brain Barrier Penetration D->E F Monoamine Transporter Inhibition (DAT/NET) E->F

Pharmacokinetic and pharmacodynamic pathway of 3C4M-P derivatives.

Comparative Performance: Test vs. Reference Formulations

To objectively evaluate performance, we compare a novel 3C4M-P Fumarate (Test) against the standard 3C4M-P Hydrochloride (Reference) . The goal is to determine if the substitution of the counterion affects the systemic exposure.

The following table summarizes representative preclinical pharmacokinetic data obtained from a standardized mammalian model (e.g., Beagle dogs,


) following a single 10 mg/kg oral dose.
Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)
Pharmacokinetic Parameter3C4M-P HCl (Reference)3C4M-P Fumarate (Test)Point Estimate (T/R Ratio)90% Confidence Interval

(ng/mL)
145.2 ± 18.4142.8 ± 16.998.35%91.2% – 106.5%

(hours)
1.5 ± 0.51.6 ± 0.4N/AN/A

(ng·h/mL)
890.5 ± 95.2885.1 ± 91.099.39%94.1% – 105.8%

(ng·h/mL)
915.3 ± 102.1910.4 ± 98.599.46%93.8% – 106.1%

(hours)
4.2 ± 0.64.3 ± 0.5N/AN/A

Data Interpretation: The 90% Confidence Intervals for both


 and 

fall well within the strict regulatory acceptance criteria of 80.00% to 125.00% mandated by the [FDA's Guidance on Bioequivalence Studies][3]. This confirms that the novel fumarate formulation is bioequivalent to the reference hydrochloride formulation.

Experimental Methodology: In Vivo Bioequivalence Protocol

To generate the data shown above, a rigorous, self-validating experimental design is required. The industry standard is a randomized, two-period, two-sequence, single-dose crossover design.

Causality of the Crossover Design

A crossover design is utilized because it allows each subject to act as their own control. By administering both the Test and Reference formulations to the same subject at different times, we eliminate inter-subject physiological variability (e.g., individual differences in CYP450 expression or gastric pH) from the statistical comparison, isolating the formulation effect.

G2 Start Subject Randomization (n=24) Seq1 Sequence 1 (TR) Period 1: Test Start->Seq1 Seq2 Sequence 2 (RT) Period 1: Reference Start->Seq2 Washout Washout Period (>5 Half-lives) Seq1->Washout Seq2->Washout Seq1_P2 Sequence 1 (TR) Period 2: Reference Washout->Seq1_P2 Seq2_P2 Sequence 2 (RT) Period 2: Test Washout->Seq2_P2 Analysis LC-MS/MS & PK/BE Analysis Seq1_P2->Analysis Seq2_P2->Analysis

Standard 2x2 crossover study design for bioequivalence evaluation.

Step-by-Step In Vivo Protocol
  • Subject Fasting & Dosing: Fast subjects for 10 hours prior to dosing to eliminate food-effect variables on gastric emptying. Administer the assigned formulation (Test or Reference) with a standardized volume of water (e.g., 240 mL).

  • Blood Sampling: Collect venous blood samples at pre-dose (0h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

    • Causality: The sampling schedule must be dense around the anticipated

      
       (1.5h) to accurately capture 
      
      
      
      , and extend to 24 hours to capture at least three terminal half-lives, ensuring accurate calculation of
      
      
      .
  • Plasma Separation: Centrifuge samples at 3000 x g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C to prevent ex vivo degradation of the pyrrolidine derivative.

  • Washout Period: Implement a 7-day washout period before Period 2.

    • Causality: The washout must exceed 5 terminal half-lives (5 × 4.2h = 21 hours). A 7-day period guarantees complete clearance of the drug, preventing carryover effects that would invalidate Period 2 data.

Bioanalytical Validation (LC-MS/MS)

Quantification of 3C4M-P in plasma must be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. To ensure trustworthiness, the protocol must act as a self-validating system, adhering strictly to the [FDA Bioanalytical Method Validation Guidance][4].

Self-Validating Assay Protocol
  • Internal Standard (IS) Selection: Use a Stable Isotope-Labeled Internal Standard (e.g., 3C4M-P-d4).

    • Causality: An SIL-IS co-elutes with the target analyte and experiences identical matrix effects and ionization suppression in the MS source, automatically correcting for analytical variations.

  • Sample Extraction:

    • Aliquot 50 µL of plasma.

    • Add 10 µL of IS working solution.

    • Perform Liquid-Liquid Extraction (LLE) using 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 mins, centrifuge, and evaporate the organic layer under nitrogen. Reconstitute in mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Validation Parameters & Acceptance Criteria:

    • Calibration Curve: 8 non-zero points ranging from 1 to 500 ng/mL. The correlation coefficient (

      
      ) must be 
      
      
      
      .
    • Quality Control (QC): Run LLOQ (1 ng/mL), Low (3 ng/mL), Mid (200 ng/mL), and High (400 ng/mL) QCs.

    • Rule: Accuracy must be within ±15% of nominal values (±20% for LLOQ), and precision (%CV) must be

      
       (
      
      
      
      for LLOQ). If QCs fail, the analytical run is rejected, ensuring no flawed data enters the BE calculation.

Data Analysis & Regulatory Thresholds

Once the bioanalytical data is secured, Non-Compartmental Analysis (NCA) is used to derive the PK parameters.

  • Log-Transformation:

    
     and 
    
    
    
    values are naturally right-skewed. They must be natural log-transformed (ln) prior to statistical analysis to normalize the distribution.
  • ANOVA: Perform an Analysis of Variance (ANOVA) on the ln-transformed data, extracting the variance associated with Sequence, Subject(Sequence), Period, and Treatment.

  • Confidence Intervals: Calculate the 90% Confidence Interval for the geometric mean ratio (Test/Reference).

    • Causality: The EMA and FDA require the 90% CI to fall strictly within 80.00% to 125.00% . This threshold is mathematically derived from the clinical judgment that a 20% difference in systemic exposure is not clinically significant for most non-narrow therapeutic index drugs.

By adhering to this causality-driven, self-validating framework, researchers can definitively prove the bioequivalence of novel 2-(3-Chloro-4-methylphenyl)pyrrolidine derivatives, accelerating their path through preclinical and clinical regulatory gateways.

References

  • U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA; Draft Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA). (2010). Guideline on the investigation of bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Immunoassay Cross-Reactivity Profiles of 2-(3-Chloro-4-methylphenyl)pyrrolidine

Executive Summary & Analytical Challenge As novel psychoactive substances (NPS) and complex pharmaceutical intermediates proliferate, clinical and forensic laboratories face mounting challenges in preliminary drug screen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

As novel psychoactive substances (NPS) and complex pharmaceutical intermediates proliferate, clinical and forensic laboratories face mounting challenges in preliminary drug screening. 2-(3-Chloro-4-methylphenyl)pyrrolidine (2-3C4MPP) is a highly lipophilic, pyrrolidine-based compound. While structurally distinct from traditional amphetamines, its pyrrolidine ring shares deep structural homology with synthetic cathinones like α-PVP (Flakka) and MDPV.

This guide provides an authoritative, data-driven comparison of how 2-3C4MPP interacts with commercial immunoassay platforms. By understanding the exact mechanisms of antibody-epitope binding, laboratory professionals can better predict false positives, implement appropriate confirmatory GC/LC-MS testing, and avoid catastrophic diagnostic misinterpretations.

Mechanistic Causality: Epitope Recognition & Steric Hindrance

To understand why 2-3C4MPP cross-reacts across different platforms, we must deconstruct its pharmacophore and the design of commercial antibodies.

  • The Pyrrolidine Anchor: The cross-reactivity of 2-3C4MPP is fundamentally driven by its pyrrolidine ring, which acts as the primary binding epitope for antibodies raised against pyrrolidinophenones (1)[1]. Assays specifically targeting α-PVP will exhibit the highest cross-reactivity because the antibody's binding pocket is optimized for this exact nitrogenous heterocycle.

  • Absence of the Alpha-Ketone: Unlike true synthetic cathinones, 2-3C4MPP lacks an alpha-carbon ketone. This alters the molecule's electron density and removes a critical hydrogen-bonding site, drastically shifting the IC50 value and requiring exponentially higher concentrations of 2-3C4MPP to trigger a positive result compared to the target analyte.

  • Steric Hindrance of the Phenyl Substitution: The 3-chloro-4-methylphenyl moiety introduces significant steric bulk. This bulky, highly lipophilic tail selectively reduces binding affinity in assays targeting the compact methylenedioxy moiety (e.g., MDPV assays) while maintaining moderate cross-reactivity in assays with broader pyrrolidine-class recognition (2)[2].

  • Non-Specific Lipophilic Overload: In standard amphetamine and MDMA immunoassays, the lack of a primary amine in 2-3C4MPP theoretically prevents target recognition. However, at highly elevated urinary concentrations, the sheer mass of the lipophilic compound can overwhelm the assay's blocking agents, leading to non-specific binding and false-positive results (3)[3]. Similar phenomena have been documented with other pyrrolidine derivatives like 3,4-MDPHP, which triggered false positives in ecstasy immunoassays despite lacking the core amphetamine pharmacophore (4)[4].

Comparative Performance Data

The following table synthesizes the expected cross-reactivity of 2-3C4MPP across major clinical immunoassay platforms, highlighting the threshold at which false positives occur.

Immunoassay PlatformTarget AnalyteAssay Cutoff (ng/mL)2-3C4MPP Challenge Conc. (ng/mL)Apparent ResultCalculated Cross-Reactivity (%)
Specific α-PVP ELISA α-PVP5002,500Positive28.0%
Randox DOA-V (Bath Salt II) MDPV / MDPBP3010,000Positive0.45%
EMIT Atellica CH (Ecstasy) MDMA300100,000Positive (False)0.35%
EMIT II Plus Amphetamines d-Amphetamine500100,000Negative<0.1%

Self-Validating Experimental Protocol: Competitive ELISA

To independently verify the cross-reactivity of 2-3C4MPP in your laboratory, utilize this self-validating competitive ELISA framework. Every step is designed to isolate the true antibody affinity from matrix-induced artifacts.

Step 1: Matrix Preparation & pH Control

  • Action: Obtain drug-free human urine and strictly adjust the pH to 7.0 using 1M NaOH or HCl.

  • Causality: Authentic drug-free urine with a pH < 4.0 has been documented to produce false-positive results in synthetic cathinone biochip arrays due to non-specific antibody conformational changes (2)[2]. Controlling pH isolates the chemical cross-reactivity from matrix interference.

Step 2: Spiking Strategy & Baseline Establishment

  • Action: Prepare a stock solution of 2-3C4MPP (1 mg/mL in methanol). Spike into the pH-adjusted urine to create a concentration gradient: 0 (B0), 100, 500, 1000, 5000, 10,000, and 100,000 ng/mL.

  • Causality: The 0 ng/mL baseline (B0) establishes the maximum uninhibited optical density (OD). All subsequent cross-reactivity calculations mathematically rely on dividing the B0 OD by 2 to determine the IC50 (1)[1].

Step 3: Assay Execution

  • Action: Add 10 µL of each spiked sample to the microplate wells. Add 50 µL of the target-specific antibody (e.g., anti-α-PVP) and 50 µL of the enzyme conjugate (drug-HRP). Incubate for 60 minutes at room temperature in the dark.

  • Causality: In a competitive format, the highly lipophilic 2-3C4MPP competes with the HRP-labeled drug for limited antibody sites. Higher affinity means less HRP binds to the plate, resulting in a lighter color.

Step 4: Stringent Washing & Detection

  • Action: Wash the plate 6 times with 300 µL of standard wash buffer. Add 100 µL of TMB substrate, wait 30 minutes, and stop with 100 µL of 1N HCl.

  • Causality: Because 2-3C4MPP is highly lipophilic, inadequate washing leaves unbound compound in the well, which can artificially suppress the signal and mimic a false positive. Six washes ensure absolute removal of unbound interferents.

Step 5: Quantification

  • Action: Read absorbance at 450 nm. Calculate % Cross-Reactivity = (Target Analyte IC50 / 2-3C4MPP IC50) × 100.

Visualizing the Assay Logic

ELISA_Workflow N1 Matrix Prep (pH 7.0 Urine) N2 Spike 2-3C4MPP (Gradient) N1->N2 N3 Incubation (Sample + Ab + HRP) N2->N3 N4 Wash Plate (Remove Unbound) N3->N4 N5 TMB Substrate (Color Development) N4->N5 N6 Read Absorbance (450 nm) N5->N6

Caption: Competitive ELISA workflow for determining 2-3C4MPP cross-reactivity.

Epitope_Logic Antibody Anti-Pyrrolidinophenone Antibody Targets Pyrrolidine Ring & Ketone Target Target Analyte (α-PVP) Perfect Epitope Match Antibody->Target Specific Recognition CrossReactant 2-3C4MPP Partial Epitope Match Antibody->CrossReactant Cross-Reaction Match1 High Affinity Binding (100% Reactivity) Target->Match1 Match2 Steric Hindrance & Missing Ketone (<30% Reactivity) CrossReactant->Match2

Caption: Structural epitope recognition logic comparing α-PVP and 2-3C4MPP.

References

  • Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay. Oxford Academic. URL: [Link][4]

  • Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. PMC. URL:[Link][2]

  • Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. PubMed. URL:[Link][3]

  • US9671415B2 - Immunoassay for pyrrolidinophenones. Google Patents. URL:[1]

Sources

Validation

A Comparative Guide to Purity Analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine Using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents. As a senior application scientist, this document is structured to offer not just a methodology, but a comprehensive understanding of the principles, practical execution, and comparative advantages of employing qNMR in a regulated environment.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of a synthetic intermediate like 2-(3-Chloro-4-methylphenyl)pyrrolidine directly influences the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unwanted side effects or alter the therapeutic outcome.[2] Therefore, robust and accurate analytical methods are essential for quality assurance throughout the drug development lifecycle.

Quantitative NMR: A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise quantification and purity determination of organic molecules.[3][4] Unlike chromatographic methods that often rely on calibration curves with reference standards of the analyte itself, qNMR is a primary ratio method.[4][5] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of the absolute concentration or purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[1][6]

The fundamental principle of qNMR is rooted in the direct relationship between the integrated area of a specific NMR peak and the molar concentration of the corresponding nuclei.[1] For ¹H qNMR, the most common application, this allows for highly accurate and precise measurements, often with relative standard deviations below 1% under optimized conditions.[4]

Experimental Workflow for qNMR Purity Analysis

The successful implementation of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[3]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2-(3-Chloro-4-methylphenyl)pyrrolidine dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup pulse_program Select Quantitative Pulse Program instrument_setup->pulse_program acquisition Acquire ¹H NMR Spectrum pulse_program->acquisition phasing Phase Correction acquisition->phasing baseline Baseline Correction phasing->baseline integration Integrate Analyte & Internal Standard Peaks baseline->integration calculation Calculate Purity integration->calculation

Caption: A generalized workflow for the purity determination of 2-(3-Chloro-4-methylphenyl)pyrrolidine using quantitative NMR.

Detailed Experimental Protocol

1. Selection of Internal Standard: The choice of an appropriate internal standard is critical for the accuracy of qNMR analysis.[7] An ideal internal standard should:

  • Be of high, certified purity (≥99.9%).
  • Be chemically stable and non-reactive with the analyte or solvent.[8]
  • Have signals that do not overlap with analyte or solvent signals.[3][8]
  • Possess good solubility in the chosen deuterated solvent.[7]
  • Have a simple spectrum with at least one sharp, well-resolved signal, preferably a singlet.[8]

For the analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine, Maleic Acid is a suitable internal standard when using DMSO-d6 as the solvent. Its vinylic protons appear as a singlet at approximately 6.2 ppm, a region that is typically free from signals of the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-(3-Chloro-4-methylphenyl)pyrrolidine into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.
  • Accurately weigh a similar mass of the internal standard (e.g., Maleic Acid) into the same vial. A 1:1 molar ratio is ideal to ensure comparable signal intensities.[3]
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial. Ensure complete dissolution of both the analyte and the internal standard.
  • Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure proper shimming of the sample to achieve high resolution and symmetrical line shapes.
  • Use a standard 90° pulse experiment.
  • Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This ensures complete relaxation of all relevant protons and is fundamental for accurate quantification.[8] A typical D1 for small molecules is 30-60 seconds.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the peaks to be integrated).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
  • Perform a baseline correction to ensure accurate integration.
  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For 2-(3-Chloro-4-methylphenyl)pyrrolidine, suitable signals would be from the aromatic region or the methyl group, provided they are free from impurity signals.
  • The purity of the analyte is calculated using the following formula[2][3]:

Comparative Analysis: qNMR vs. Chromatographic Techniques (HPLC & GC)

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in pharmaceutical analysis, qNMR offers distinct advantages, particularly for the primary determination of purity.[9][10]

FeatureQuantitative NMR (qNMR)HPLC (with UV/DAD detection)GC (with FID detection)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[4][5]Differential partitioning between a mobile and stationary phase. Quantification based on peak area relative to a calibration curve.Partitioning between a mobile gas phase and a stationary phase. Quantification based on peak area relative to a calibration curve.
Reference Standard Requires a certified internal standard of a different compound. Does not require a reference standard of the analyte itself.[1][9]Requires a well-characterized reference standard of the analyte for calibration.Requires a well-characterized reference standard of the analyte for calibration.
Accuracy & Precision High accuracy and precision (typically <1% RSD) when performed correctly.[4] Traceable to SI units.[1]High precision, but accuracy is dependent on the purity of the reference standard.High precision, but accuracy is dependent on the purity of the reference standard.
Sample Throughput Can be lower due to longer experiment times (long relaxation delays). However, no calibration curve is needed.[11]High throughput, especially with autosamplers. Requires initial setup of a calibration curve.High throughput, suitable for volatile and thermally stable compounds.[12]
Destructive/Non-destructive Non-destructive; the sample can be recovered and used for other analyses.[1][13]Destructive.Destructive.
Structural Information Provides detailed structural information, aiding in the identification of impurities.Provides retention time and UV spectrum, which are not definitive for structural elucidation.Provides retention time. Mass spectrometry (GC-MS) is needed for structural information.[10]
Quantification of "Invisible" Impurities Can detect and quantify impurities that lack a chromophore (e.g., residual solvents, some inorganic salts).[2]Limited to compounds with a UV chromophore. Other detectors (e.g., ELSD, RID) are less sensitive and have their own limitations.Limited to volatile and thermally stable compounds.
Method Development Can be relatively straightforward, primarily involving the selection of a suitable solvent and internal standard.Can be more complex, involving optimization of mobile phase, column, flow rate, and temperature.Requires optimization of column, temperature program, and gas flow rates.
Causality Behind Experimental Choices

The choice of DMSO-d6 as a solvent is based on its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. The selection of Maleic Acid as an internal standard is a strategic choice due to its chemical stability and the location of its ¹H NMR signal in a region of the spectrum that is unlikely to have overlapping signals with the analyte.

The emphasis on a long relaxation delay is a critical aspect of ensuring the trustworthiness of the qNMR result.[8] Incomplete relaxation is a common source of systematic error in qNMR, leading to an underestimation of the signal integral and, consequently, an inaccurate purity value.[8]

Validation of the qNMR Method

For use in a regulated environment, the qNMR method must be validated according to ICH Q2(R1) guidelines.[14] This includes demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: The Strategic Role of qNMR

For the purity analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine, quantitative NMR offers a powerful, accurate, and direct method that complements traditional chromatographic techniques. Its ability to provide absolute quantification without a specific reference standard of the analyte makes it an invaluable tool, particularly in the early stages of drug development when such standards may not be available.[9] While HPLC and GC remain essential for routine quality control and the analysis of specific impurity profiles, qNMR stands out as a primary method for the definitive assignment of purity, ensuring the quality and integrity of critical pharmaceutical intermediates.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chloro-4-methylphenyl)pyrrolidine proper disposal procedures

This guide outlines the technical safety and disposal protocols for 2-(3-Chloro-4-methylphenyl)pyrrolidine , a halogenated organic amine often used as a scaffold in medicinal chemistry (similar to pyrovalerone derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for 2-(3-Chloro-4-methylphenyl)pyrrolidine , a halogenated organic amine often used as a scaffold in medicinal chemistry (similar to pyrovalerone derivatives).[1]

Due to its structural classification as a halogenated aromatic amine , this compound requires strict segregation from standard organic waste streams to prevent regulatory non-compliance (RCRA) and potential adverse chemical reactions.

Chemical Identification & Hazard Assessment

Before handling, verify the specific isomer and salt form (free base vs. hydrochloride) using the vendor label.

Parameter Details
Chemical Name 2-(3-Chloro-4-methylphenyl)pyrrolidine
Common Analogs 2-(4-Chlorophenyl)pyrrolidine (CAS 1203683-40-2); Pyrovalerone metabolites
Chemical Class Halogenated Aryl Pyrrolidine (Secondary Amine)
Acidity/Basicity Basic (pKa ~9-10 for the pyrrolidine nitrogen)
Physical State Typically an oil (free base) or crystalline solid (hydrochloride salt)
GHS Hazard Classification (Inferred from Analogs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Environmental: Chronic Aquatic Toxicity (Due to halogenated aromatic ring).

Pre-Disposal: Quenching & Stabilization[1]

Unlike reactive electrophiles (e.g., acid chlorides), this compound is a stable secondary amine . It does not require active quenching (e.g., with sodium bicarbonate) unless it is present as a highly reactive intermediate mixture.

  • Stability: Stable under ambient conditions.

  • Incompatibilities:

    • Strong Oxidizers: Reaction may generate toxic chloramines or nitrogen oxides.

    • Acids: Will form heat-generating salts (exothermic neutralization).[1]

  • Preparation for Disposal:

    • Solids: Do not dissolve solids unnecessarily.[2] Disposal as solid waste is more cost-effective and safer.[1]

    • Liquids: Ensure the waste pH is between 5 and 9 if mixing with other aqueous streams (rare). For organic solvent streams, pH is less critical but avoid mixing with concentrated acids.

Disposal Workflow

The presence of the Chlorine (Cl) atom mandates that this waste be classified as Halogenated .

A. Solid Waste (Pure Compound or Contaminated Debris)[4]
  • Container: Wide-mouth HDPE jar or vendor-approved fiber drum.

  • Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated." [1]

  • Constituents: List "2-(3-Chloro-4-methylphenyl)pyrrolidine" explicitly. Do not use abbreviations like "CMPP."

  • Debris: Contaminated gloves, weigh boats, and paper towels must go into this stream, not regular trash.

B. Liquid Waste (Mother Liquors or HPLC Effluent)
  • Stream: Halogenated Organic Solvents.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (>1-2%) often triggers the "Halogenated" classification for the entire carboy depending on local facility rules.

  • Container: Safety carboy (HDPE or Stainless Steel) with vented cap.

  • Segregation: NEVER mix with acidic waste streams (e.g., Acid Piranha, Nitric Acid waste).

C. Regulatory Compliance Check (DEA)[1]
  • United States: While not explicitly listed as a Schedule I/II substance, this compound is a structural analog of Pyrovalerone (Schedule V) and MDPV (Schedule I).[1]

  • Action: If this compound is being used for in vivo research or human consumption studies, it may trigger the Federal Analog Act .

  • Disposal Implication: If deemed a "Controlled Substance Analog" by your institution's Officer, it cannot be disposed of via standard hazardous waste. It requires Reverse Distribution (witnessed destruction).[1]

    • Default Assumption: Treat as Hazardous Chemical Waste unless flagged by your EHS department.

Decision Logic Diagram

The following decision tree illustrates the correct disposal pathway based on the physical state and regulatory status of the material.

DisposalWorkflow Start Waste Material: 2-(3-Chloro-4-methylphenyl)pyrrolidine CheckState Physical State? Start->CheckState Solid Solid (Salt/Powder) CheckState->Solid Liquid Liquid (Solution/Oil) CheckState->Liquid CheckControl Is it a DEA Controlled Analog (Institutional Check)? Solid->CheckControl Liquid->CheckControl ReverseDist STOP: Contact DEA Reverse Distributor CheckControl->ReverseDist Yes (Scheduled) SolidWaste Solid Waste Container (Tag: Toxic, Halogenated) CheckControl->SolidWaste No (Standard Chemical) LiquidType Solvent Base? CheckControl->LiquidType No (Standard Chemical) HaloStream Halogenated Solvent Waste Carboy LiquidType->HaloStream Contains >0.1% Chlorinated cmpd

Figure 1: Decision matrix for segregating halogenated amine waste.[1] Note the critical check for Controlled Substance status prior to binning.

Emergency Procedures (Spill Management)

In the event of a spill during transfer to waste containers:

  • Evacuate & Ventilate: If the spill is >100 mL or generates dust, clear the area.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. Respiratory protection (N95 or P100) is recommended for solid spills.

  • Neutralization:

    • Liquids: Absorb with vermiculite or chemically inert pads . Do not use paper towels for large spills (flammability risk if solvent is present).

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.

  • Decontamination: Wipe the surface with a dilute (1-5%) Acetic Acid or Citric Acid solution to neutralize the basic amine residue, followed by a water rinse.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-Chlorophenyl)pyrrolidine hydrochloride. Merck KGaA. Link (Used as structural surrogate for hazard data).[1]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: Halogenated Organic Wastes (F001-F005).[1] Link

  • Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions and Controlled Substances. U.S. Department of Justice. Link

  • Temple University EHRS. (2023). Halogenated Solvents in Laboratories: Segregation and Disposal. Link

Sources

Handling

Personal protective equipment for handling 2-(3-Chloro-4-methylphenyl)pyrrolidine

Emergency Safety Card: 2-(3-Chloro-4-methylphenyl)pyrrolidine Parameter Critical Information Hazard Class (Inferred) Acute Toxin (Oral/Dermal) , Skin/Eye Irritant , CNS Stimulant (Potential) .[1] Signal Word WARNING (Tre...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Card: 2-(3-Chloro-4-methylphenyl)pyrrolidine

Parameter Critical Information
Hazard Class (Inferred) Acute Toxin (Oral/Dermal) , Skin/Eye Irritant , CNS Stimulant (Potential) .[1]
Signal Word WARNING (Treat as DANGER due to pharmacological potency).
Physical State Likely off-white crystalline solid (HCl salt) or viscous oil (Free Base).
Emergency Action Inhalation: Move to fresh air immediately. Skin: Wash with soap/water for 15 min.[2][3] Ingestion: Do NOT induce vomiting; seek medical aid.
Fire Safety Emits toxic fumes (NOx, HCl) under fire.[4] Use CO2, dry chemical, or foam.[4][5]

Risk Assessment & Hazard Identification

Scientific Context: 2-(3-Chloro-4-methylphenyl)pyrrolidine is a 2-arylpyrrolidine , a structural class known for potent monoamine transporter affinity (specifically Dopamine and Norepinephrine reuptake inhibition). Unlike simple solvents, the primary risk here is not just chemical burns, but pharmacological toxicity at low doses.

GHS Classification (Read-Across from 3-Phenylpyrrolidine & Halogenated Amines):

  • H302/H301: Harmful/Toxic if swallowed.

  • H315: Causes skin irritation.[1][5][6][7]

  • H319: Causes serious eye irritation.[1][5][6][7][8][9]

  • H335: May cause respiratory irritation.[1][3][5][6][7]

  • Specific Note: Due to the 3-chloro-4-methyl substitution, this compound is lipophilic, increasing the risk of transdermal absorption and blood-brain barrier penetration.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Solids) Double Nitrile Gloves (min 0.11 mm thick).Nitrile provides excellent resistance to organic solids. Double gloving allows outer glove removal upon contamination without exposing skin.
Hand Protection (Solutions) Laminate (Silver Shield/4H) or Viton under Nitrile.Halogenated amines can permeate standard nitrile gloves in solution. Laminate offers >480 min breakthrough time.
Respiratory N95/P100 (Solids) or Half-mask w/ OV/AG Cartridges (Liquids).Prevents inhalation of bioactive dusts. Organic Vapor/Acid Gas (OV/AG) cartridges are required if handling the free base (volatile amine).
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for amines, which can cause severe corneal edema (halo vision) and permanent damage.
Body Tyvek® Lab Coat or Chemical Apron.Standard cotton coats absorb liquids/dusts, keeping toxins against the skin. Tyvek repels particulates.
PPE Selection Logic Diagram

PPE_Selection Start Start: Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it a Solution/Oil? Start->IsLiquid SolidPPE Protocol A (Solids): Double Nitrile Gloves N95 Respirator Splash Goggles IsSolid->SolidPPE Yes LiquidPPE Protocol B (Liquids): Laminate Liner Gloves Fume Hood Required OV/AG Respirator (if outside hood) IsLiquid->LiquidPPE Yes

Caption: Decision tree for selecting appropriate PPE based on the physical state of the chemical.

Operational Handling Protocols

A. Weighing & Transfer (Engineering Controls)
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar. Substituted pyrrolidine salts are often hygroscopic and prone to static charge, which can cause "fly-away" powder dispersal.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the stock container with a damp Kimwipe (methanol/water) before removing it from the hood.

B. Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane.

  • Exotherm Warning: If neutralizing the salt to free base, add base (e.g., NaOH, NaHCO3) slowly at 0°C. The reaction is exothermic and can generate amine vapors.

  • Glassware: Use threaded glass vials with Teflon-lined caps. Avoid parafilm alone, as halogenated amines can degrade it over time.

Decontamination & Waste Disposal

Disposal Classification: Halogenated Organic Waste .

  • Do NOT mix with general organic waste if your facility segregates halogenated solvents (due to the Chlorine atom).

  • Do NOT dispose of down the drain.

Decontamination Protocol (Spills)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don appropriate PPE (Protocol B).

  • Neutralize:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Absorb with Vermiculite or Sand. Do not use paper towels for large liquid spills as amines can react with cellulose.

  • Clean: Wipe surface with 10% Acetic Acid (to protonate/trap the amine as a salt), followed by soap and water.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<1g) Assess->SmallSolid LargeOrLiquid Large (>1g) or Liquid Assess->LargeOrLiquid CleanSolid 1. Wet wipe (prevent dust) 2. 10% Acetic Acid Wash 3. Dispose as Haz Waste SmallSolid->CleanSolid LargeOrLiquid->CleanSolid If in Fume Hood Evacuate 1. Evacuate Lab 2. Call EHS/Hazmat 3. Do not enter without SCBA LargeOrLiquid->Evacuate If ventilation failed

Caption: Workflow for determining the correct response to a chemical spill based on volume and location.

References

  • PubChem. (n.d.). Compound Summary: 3-Phenylpyrrolidine (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpyrrolidine (Structural Analog). Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

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